Nisoldipine
Description
Properties
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023371 | |
| Record name | Nisoldipine | |
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Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nisoldipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5.77e-03 g/L | |
| Record name | Nisoldipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63675-72-9 | |
| Record name | Nisoldipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nisoldipine [USAN:INN:BAN:JAN] | |
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| Record name | Nisoldipine | |
| Source | DrugBank | |
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| Record name | Nisoldipine | |
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| Record name | Nisoldipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534 | |
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| Record name | NISOLDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ | |
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| Record name | Nisoldipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide: Nisoldipine's Binding Affinity for CaV1.2 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Nisoldipine for the voltage-gated calcium channel CaV1.2. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and CaV1.2
This compound is a potent dihydropyridine (B1217469) (DHP) calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect is primarily mediated through its high-affinity binding to L-type voltage-gated calcium channels, particularly the CaV1.2 subtype, which is predominantly expressed in cardiac and vascular smooth muscle.[2][3] By blocking these channels, this compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure.[4] The interaction between this compound and CaV1.2 is characterized by its high potency, voltage-dependency, and selectivity for the inactivated state of the channel.[5]
The CaV1.2 channel is a heteromultimeric protein complex consisting of a pore-forming α1C subunit and auxiliary α2δ, β, and sometimes γ subunits.[6] The α1C subunit is the primary target for DHPs, with the binding site located at the interface of domains III and IV.[7]
Quantitative Binding Data
The binding affinity of this compound for CaV1.2 has been determined using various experimental techniques, primarily whole-cell patch clamp electrophysiology and radioligand binding assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Method | Cell Type/Tissue | Reference |
| IC50 | 10 nM | Electrophysiology | Not Specified | |
| Kapp (-100 mV) | 12.1 nM | Electrophysiology (Single Channel) | Rabbit Mesenteric Artery | [5] |
| Kapp (-55 mV) | 1.9 nM | Electrophysiology (Single Channel) | Rabbit Mesenteric Artery | [5] |
| Apparent Kd | Increased (value not specified) | Radioligand Binding (--INVALID-LINK---PN200-110) | Rat Heart and Brain Homogenates | [8] |
Note: The apparent dissociation constant (Kapp) demonstrates the voltage-dependent nature of this compound's binding, with higher affinity at more depolarized potentials where the channel is more likely to be in the inactivated state.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by modulating the function of CaV1.2 channels. The binding of this compound to the α1C subunit of the channel allosterically inhibits its function, preventing the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration in vascular smooth muscle cells leads to relaxation and vasodilation.
A recent in-silico study has identified a conserved hydrogen bond with the residue SER1132 on the α1C subunit as a key anchoring point for dihydropyridine binding.[9]
Experimental Protocols
Radioligand Binding Assay for Kd/Ki Determination
This protocol describes a competitive radioligand binding assay to determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the CaV1.2 channel. A radiolabeled dihydropyridine, such as [³H]-Nitrendipine or --INVALID-LINK---PN200-110, is commonly used.
Materials:
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Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human CaV1.2 α1C, β2, and α2δ subunits.
-
Radioligand: [³H]-Nitrendipine or another suitable radiolabeled dihydropyridine.
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This compound: A range of concentrations for competition assay.
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Binding Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Glass Fiber Filters: (e.g., Whatman GF/C).
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Scintillation Cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the CaV1.2 channel subunits.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
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Binding buffer.
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A fixed concentration of radioligand (typically near its Kd value).
-
For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of a non-labeled dihydropyridine (e.g., 1 µM nifedipine). For competition wells, add varying concentrations of this compound.
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Add the cell membrane preparation to initiate the binding reaction.
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-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
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Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
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-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
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Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For saturation binding (to determine Kd of the radioligand), plot specific binding against the concentration of radioligand and fit the data to a one-site binding model.
-
For competition binding (to determine Ki of this compound), plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on CaV1.2 channel currents and determine its IC50 value.
Materials:
-
Cells: HEK-293 cells expressing human CaV1.2 α1C, β2, and α2δ subunits, plated on glass coverslips.
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
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Patch-clamp setup: Amplifier, micromanipulator, perfusion system, data acquisition software.
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
-
Pipette Pulling and Filling:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Approach a single, healthy cell with the patch pipette under positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Hold the cell at a holding potential of -80 mV or -100 mV to ensure channels are in the resting state.
-
Apply a depolarizing voltage step (e.g., to +10 mV or +20 mV for 200-300 ms) to elicit CaV1.2 currents.[10]
-
Record baseline currents until a stable response is achieved.
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-
This compound Application:
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and for the current inhibition to reach a steady state.
-
Record the inhibited currents using the same voltage protocol.
-
Repeat with increasing concentrations of this compound to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak inward current amplitude in the absence and presence of each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion
This compound is a high-affinity blocker of the CaV1.2 channel, with its binding being a key determinant of its therapeutic efficacy in treating hypertension. The binding affinity is in the low nanomolar range and is voltage-dependent, with a preference for the inactivated state of the channel. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible determination of this compound's binding affinity and for the investigation of other potential CaV1.2 channel modulators. A thorough understanding of the molecular interactions between this compound and the CaV1.2 channel will continue to be crucial for the development of more selective and effective cardiovascular drugs.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyridine inhibition of single calcium channels and contraction in rabbit mesenteric artery depends on voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a chronic treatment by this compound, a calcium antagonistic dihydropyridine, on arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. sophion.com [sophion.com]
Unraveling the Anti-Proliferative Effects of Nisoldipine on Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular smooth muscle cell (VSMC) proliferation is a cornerstone of the pathophysiology of prevalent cardiovascular diseases, including atherosclerosis and hypertension. Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is well-established for its vasodilatory and antihypertensive properties. Emerging evidence, however, illuminates a direct inhibitory role of this compound on VSMC proliferation, suggesting a broader therapeutic potential in vascular proliferative disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-proliferative effects of this compound on VSMCs. We will dissect the key signaling pathways, present quantitative data from relevant studies, and offer detailed experimental protocols for the principal assays cited. This document aims to be a comprehensive resource for researchers investigating the therapeutic applications of this compound and analogous compounds in cardiovascular medicine.
Introduction
The aberrant proliferation of vascular smooth muscle cells (VSMCs) is a critical contributor to the thickening of the arterial wall, a hallmark of vascular remodeling in response to injury and cardiovascular risk factors. This process is central to the development and progression of atherosclerosis, restenosis following angioplasty, and pulmonary hypertension. Consequently, therapeutic strategies aimed at attenuating VSMC proliferation are of significant interest for the development of novel cardiovascular treatments.
This compound, a second-generation dihydropyridine L-type calcium channel blocker, exerts its primary therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1] This leads to vasodilation and a reduction in blood pressure.[1][2] Beyond this well-characterized mechanism, studies have indicated that this compound and other dihydropyridines possess anti-proliferative properties on VSMCs that may be independent of their calcium channel blocking activity.[3][4] This guide delves into the molecular mechanisms governing these effects, providing a detailed overview for scientific and drug development professionals.
Core Mechanism of Action
This compound is a potent and selective blocker of L-type voltage-gated calcium channels in systemic smooth muscle cells.[2][5] By binding to these channels, it reduces the influx of extracellular calcium ions, a critical step in the excitation-contraction coupling of smooth muscle.[1] This inhibition of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.[1][2]
Effects on Vascular Smooth Muscle Cell Proliferation
This compound has been demonstrated to inhibit VSMC proliferation induced by various mitogens, such as platelet-derived growth factor (PDGF) and 5-hydroxytryptamine (5-HT).[3][4][6] This anti-proliferative effect is multifaceted, involving the modulation of key signaling pathways and cell cycle progression.
Data Presentation: Quantitative Analysis of Anti-Proliferative Effects
While specific quantitative data for this compound's direct anti-proliferative effects on VSMCs is not extensively detailed in the readily available literature, we can extrapolate from studies on similar dihydropyridine calcium channel blockers. The following tables present hypothetical quantitative data based on typical experimental outcomes for this class of drugs, illustrating the expected dose-dependent inhibition of VSMC proliferation.
Table 1: Hypothetical Effect of this compound on VSMC Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Inhibition of Proliferation |
| 0 (Control) | 1.32 ± 0.09 | 0% |
| 1 | 1.15 ± 0.07 | 12.9% |
| 5 | 0.93 ± 0.06 | 29.5% |
| 10 | 0.71 ± 0.05 | 46.2% |
| 25 | 0.48 ± 0.04 | 63.6% |
| 50 | 0.31 ± 0.03 | 76.5% |
Table 2: Hypothetical Effect of this compound on DNA Synthesis in VSMCs (BrdU Assay)
| This compound Concentration (µM) | BrdU Incorporation (OD 450 nm) (Mean ± SD) | % Inhibition of DNA Synthesis |
| 0 (Control) | 1.05 ± 0.08 | 0% |
| 1 | 0.90 ± 0.06 | 14.3% |
| 5 | 0.68 ± 0.05 | 35.2% |
| 10 | 0.49 ± 0.04 | 53.3% |
| 25 | 0.31 ± 0.03 | 70.5% |
| 50 | 0.19 ± 0.02 | 81.9% |
Note: The data presented in Tables 1 and 2 are hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Key Signaling Pathways Modulated by this compound
This compound's inhibitory effect on VSMC proliferation is mediated through the modulation of several key intracellular signaling cascades.
Mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) cascades, are crucial for transmitting pro-proliferative signals from the cell surface to the nucleus. Studies have shown that m-nisoldipine (B53548) significantly decreases the 5-HT-induced activation of ERK1/2 and JNK in pulmonary artery smooth muscle cells.[3][4] This inhibition prevents the subsequent expression of downstream transcription factors like c-fos and c-jun, which are essential for cell cycle entry and proliferation.[3][4]
Reactive oxygen species act as important second messengers in mitogen-stimulated VSMC proliferation. M-nisoldipine has been shown to attenuate the production of ROS induced by 5-HT.[3][4] This antioxidant property contributes to its anti-proliferative effect, as ROS are known to activate pro-proliferative signaling pathways, including the MAPK cascades.[3]
Flow cytometry analysis has revealed that m-nisoldipine blocks 5-HT-induced cell cycle progression by arresting VSMCs in the G0/G1 phase.[3][4] This is associated with a decreased expression of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair.[3][4]
Mandatory Visualizations
Signaling Pathways
References
- 1. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct vascular and myocardial effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium antagonist this compound and the calmodulin antagonist W-7 synergistically inhibit initiation of DNA synthesis in cultured arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of m-nisoldipine on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Investigating Nisoldipine's Neuroprotective Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, has demonstrated potential neuroprotective properties that warrant further investigation for its therapeutic application in neurodegenerative diseases. As a lipophilic molecule capable of crossing the blood-brain barrier, this compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, a key pathway in maintaining neuronal calcium homeostasis.[1] Dysregulation of calcium signaling is a known contributor to neuronal damage in various neuropathological conditions. While direct research on this compound's neuroprotective effects is emerging, studies on its stereoisomer, m-nisoldipine (B53548), and other dihydropyridine calcium channel blockers like Nimodipine (B1678889) and Isradipine, provide compelling evidence for its potential to mitigate neuronal injury through multiple mechanisms. These include the modulation of critical signaling pathways, reduction of oxidative stress, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective potential, detailed experimental protocols for its investigation, and a summary of relevant quantitative data to aid researchers in this field.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound is a potent and selective blocker of L-type voltage-gated calcium channels.[2] In the central nervous system, these channels are crucial for regulating calcium influx into neurons, which in turn governs a multitude of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. In pathological conditions such as ischemia or excitotoxicity, excessive activation of these channels leads to a massive influx of calcium, triggering a cascade of detrimental events including mitochondrial dysfunction, activation of apoptotic pathways, and increased production of reactive oxygen species (ROS). By blocking these channels, this compound can potentially prevent this calcium overload, thereby protecting neurons from damage and death.
Evidence for Neuroprotection
While direct studies on this compound's neuroprotective effects are limited, research on its stereoisomer, m-nisoldipine, and other related compounds provides strong indirect evidence.
Insights from m-Nisoldipine: Modulation of Signaling Pathways and Oxidative Stress
A key study on m-nisoldipine demonstrated its ability to inhibit the proliferation of pulmonary artery smooth muscle cells induced by 5-hydroxytryptamine (5-HT).[3][4] While not a neuronal model, the underlying mechanisms are highly relevant to neuroprotection. The study found that m-nisoldipine attenuated the 5-HT-induced elevation in intracellular calcium and the production of reactive oxygen species. Furthermore, it significantly decreased the activation of the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4] These pathways are known to be involved in neuronal apoptosis and inflammation.
Comparative Evidence from Other Dihydropyridine Calcium Channel Blockers
Studies on other dihydropyridine calcium channel blockers further support the potential neuroprotective mechanisms of this compound:
-
Nimodipine: Has been shown to confer up to 65% neuroprotection in an in vitro model of oxygen-glucose deprivation.[5] It is also known to inhibit the release of the pro-inflammatory cytokine IL-1β from microglia.[6][7][8]
-
Isradipine: Has demonstrated neuroprotective effects in a Drosophila model of amyloid-beta toxicity, a hallmark of Alzheimer's disease.[7]
-
Nilvadipine (B1678883): Has shown protective effects against glutamate-induced neurotoxicity in purified retinal ganglion cells.[9]
Quantitative Data Summary
The following tables summarize key quantitative findings related to the protective effects of this compound and related compounds.
Table 1: In Vitro Neuroprotective and Related Effects of Dihydropyridine Calcium Channel Blockers
| Compound | Model System | Endpoint Measured | Concentration | Result | Citation |
| m-Nisoldipine | Pulmonary Artery Smooth Muscle Cells | Inhibition of 5-HT-induced proliferation | 1 µM | Significant inhibition | [3] |
| m-Nisoldipine | Pulmonary Artery Smooth Muscle Cells | Attenuation of 5-HT-induced ROS production | 1 µM | Significant reduction | [3] |
| m-Nisoldipine | Pulmonary Artery Smooth Muscle Cells | Inhibition of 5-HT-induced ERK1/2 phosphorylation | 1 µM | Significant decrease | [3] |
| m-Nisoldipine | Pulmonary Artery Smooth Muscle Cells | Inhibition of 5-HT-induced JNK phosphorylation | 1 µM | Significant decrease | [3] |
| Nimodipine | PC12 cells (Oxygen-Glucose Deprivation) | Neuroprotection | 1-100 µM | 65 ± 13% | [5] |
| Nilvadipine | Purified Retinal Ganglion Cells | Protection against glutamate (B1630785) neurotoxicity | 1-100 nM | Dose-dependent protection | [9] |
Table 2: Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model
| Parameter | Control (Ischemia-Reperfusion) | This compound (10⁻⁹ M) + Ischemia-Reperfusion | p-value | Citation |
| Recovery of Developed Pressure (mmHg) | 15.9 ± 1.0 | 47.8 ± 1.9 | < 0.01 | [8] |
| Release of Creatine Phosphokinase (mU/min/g wet wt) | 830 ± 29 | 229 ± 27 | < 0.01 | [8] |
| Tissue Calcium Accumulation (mmol/kg dry wt) | 58 ± 11 | 14 ± 6 | < 0.01 | [8] |
| Mitochondrial Calcium Accumulation (mmol/kg dry wt) | 49 ± 9 | 10 ± 4 | < 0.01 | [8] |
| ATP Recovery (µmol/g dry wt) | 4.1 ± 0.7 | 16.1 ± 1.0 | < 0.001 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the neuroprotective properties of this compound.
In Vitro Neuroprotection Assay using a Neuronal Cell Line (e.g., SH-SY5Y)
Objective: To determine the protective effect of this compound against a neurotoxic insult.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Neurotoxic agent (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate for an excitotoxicity model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., 100 µM 6-OHDA or 5 mM glutamate) to the wells. Include a control group with no neurotoxin.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key signaling proteins (e.g., ERK, JNK, p38).
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
This compound
-
Stimulus (e.g., 5-HT, glutamate, or H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat neuronal cells with this compound and the stimulus as described in the neuroprotection assay.
-
Lyse the cells with lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of m-Nisoldipine's Protective Effect
Caption: Proposed signaling pathway for m-Nisoldipine's protective effects.
Experimental Workflow for In Vitro Neuroprotection Assessment
Caption: General workflow for in vitro assessment of this compound's neuroprotection.
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds promise as a neuroprotective agent. Its ability to block L-type calcium channels, coupled with the demonstrated effects of its stereoisomer on key signaling pathways involved in oxidative stress and cell death, provides a solid rationale for its further investigation in the context of neurodegenerative diseases. Future research should focus on direct in vivo studies using established animal models of diseases like Parkinson's, Alzheimer's, and stroke to quantify this compound's neuroprotective efficacy. Furthermore, a deeper exploration of the specific downstream signaling cascades modulated by this compound in neurons is crucial for a complete understanding of its mechanism of action. This in-depth technical guide serves as a foundational resource for researchers embarking on the investigation of this compound's promising neuroprotective properties.
References
- 1. Amlodipine limits microglia activation and cognitive dysfunction in aged hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells are extracellular signal-regulated kinase pathway dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effects of m-nisoldipine on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m-Nisoldipine attenuates monocrotaline-induced pulmonary hypertension by suppressing 5-HT/ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nimodipine inhibits IL-1β release stimulated by amyloid β from microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nimodipine inhibits IL-1β release stimulated by amyloid β from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of nilvadipine against glutamate neurotoxicity in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nisoldipine's Impact on Endothelial Nitric Oxide Synthase (eNOS) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily recognized for its vasodilatory and antihypertensive effects, which are attributed to its inhibition of L-type calcium channels in vascular smooth muscle.[1][2][3][4][5][6][7] Beyond this primary mechanism, emerging evidence suggests that this compound positively modulates endothelial function, in part by enhancing the activity of endothelial nitric oxide synthase (eNOS) and increasing the bioavailability of nitric oxide (NO). This technical guide consolidates the current understanding of the molecular interactions between this compound and the eNOS signaling pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. While direct evidence for some mechanisms is still under investigation, this guide also explores plausible pathways based on findings from related compounds and this compound's known cellular effects.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound is a potent vasodilator that functions by blocking the influx of calcium ions (Ca2+) through L-type calcium channels in vascular smooth muscle cells.[2][6] This reduction in intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.[2][6] While this is its principal therapeutic action, the effects of this compound on the endothelium suggest a more complex interplay of signaling pathways.
This compound and eNOS-Mediated Vasodilation
Studies have demonstrated that this compound improves endothelium-dependent vasodilation, particularly in states of endothelial dysfunction caused by ischemia-reperfusion or oxidative stress. This suggests a direct or indirect positive effect on eNOS, the enzyme responsible for the production of the key vasodilator, nitric oxide (NO).
Enhancement of Nitric Oxide Bioavailability
This compound has been shown to increase the bioavailability of endothelial NO.[8] This is achieved through at least two potential mechanisms: direct stimulation of NO release and antioxidant effects. A study on rabbit aorta demonstrated a concentration-dependent release of NO in the presence of this compound, starting at therapeutic concentrations.[8] Furthermore, this compound exhibits antioxidant properties by reducing the release of reactive oxygen species (ROS).[8] By scavenging ROS, this compound preserves the biological activity of NO, which would otherwise be quenched to form peroxynitrite.[9][10]
Molecular Mechanisms of this compound's Influence on eNOS Activity
The precise molecular mechanisms by which this compound enhances eNOS activity are an active area of investigation. The following sections detail the known and hypothesized pathways.
Regulation of eNOS Phosphorylation
The activity of eNOS is tightly regulated by phosphorylation at key serine and threonine residues. Phosphorylation at serine 1177 (Ser1177) is activating, while phosphorylation at threonine 495 (Thr495) is inhibitory.[11][12]
While direct studies on this compound's effect on eNOS phosphorylation are limited, evidence from the related dihydropyridine, amlodipine (B1666008), suggests a potential mechanism. Amlodipine has been shown to increase eNOS activity by promoting phosphorylation at Ser1177 and decreasing it at Thr495.[11] It is plausible that this compound may share this capability, potentially through its influence on upstream kinases and phosphatases.
One suggested pathway involves the inhibition of Protein Kinase C (PKC).[2] PKC is known to phosphorylate eNOS at Thr495, leading to its inactivation.[12] By potentially inhibiting PKC activity, this compound could reduce this inhibitory phosphorylation, thereby increasing eNOS activity.
Interaction with eNOS Regulatory Proteins
eNOS activity is also modulated by its interaction with other proteins, most notably caveolin-1 (B1176169) and calmodulin.
-
Caveolin-1: In its basal state, eNOS is bound to caveolin-1 in the caveolae of the endothelial cell membrane, which keeps the enzyme in an inactive state.[8] Studies on amlodipine have shown that it can disrupt the eNOS-caveolin-1 complex, leading to eNOS activation.[8][13] This effect is not considered a class effect for all dihydropyridines, and further research is needed to determine if this compound acts similarly.[13]
-
Calmodulin: The binding of Ca2+/calmodulin is a primary activator of eNOS.[3] While this compound is a calcium channel blocker, its effects on intracellular calcium dynamics in endothelial cells are complex. A study on arterial smooth muscle cells indicated a synergistic inhibitory effect on DNA synthesis between this compound and a calmodulin antagonist, suggesting a potential interplay.[3] However, the direct impact of this compound on calmodulin binding to eNOS in endothelial cells remains to be elucidated.
Effects on Gene Expression
This compound has been observed to influence gene expression in cardiovascular cells. In adult rat ventricular cardiomyocytes, this compound was found to block the angiotensin II and endothelin-1 (B181129) induced expression of the immediate-early genes c-fos and Egr-1.[2] Additionally, this compound has been shown to reduce the synthesis and release of endothelin-1, a potent vasoconstrictor, from cultured human endothelial cells.[5] While there is no direct evidence to date of this compound upregulating the expression of the eNOS gene (NOS3), its demonstrated ability to modulate gene expression warrants further investigation into this potential mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and related compounds concerning eNOS activity and NO production.
Table 1: Effect of this compound on Nitric Oxide Release and Endothelial Function
| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |
| NO Release | Rabbit Aorta | 1 nmol/L | 6.5 +/- 1.2 nmol/L NO release | [8] |
| ROS Release (Hyperglycemia-induced) | Porcine Coronary Arteries | 10 µmol/L | >50% reduction in ROS | [8] |
| Carbachol-induced NO Release (diminished by hyperglycemia) | Rabbit Aorta | 3 µmol/L | Complete restoration of NO release | [8] |
| Endothelin-1 Levels | Cultured Human Umbilical Artery Endothelial Cells | 10⁻⁸ - 10⁻⁵ mol/L | Dose-dependent reduction | [5] |
Table 2: Effects of Amlodipine (a related dihydropyridine) on eNOS Phosphorylation and Protein Interactions
| Parameter | Experimental Model | Amlodipine Concentration | Observed Effect | Reference |
| eNOS Phosphorylation | Cultured Endothelial Cells | Not specified | Increased phosphorylation at Ser1177, decreased at Thr495 | [11] |
| eNOS-Caveolin-1 Interaction | Bovine Aortic Endothelial Cells | Dose-dependent | Disruption of the eNOS-caveolin-1 complex | [13] |
| Agonist-stimulated NO Production (Bradykinin) | Endothelial Cells | Not specified | +138 +/- 28% over agonist alone | [13] |
| Agonist-stimulated NO Production (VEGF) | Endothelial Cells | Not specified | +183 +/- 27% over agonist alone | [13] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of this compound on endothelial function.
Measurement of Nitric Oxide Release
-
Protocol: Direct electrochemical detection of NO was performed using an NO-selective amperometric sensor.
-
Procedure: A porphyrin-coated, carbon-fiber electrode was placed in close proximity to the endothelial surface of isolated rabbit or rat aortic rings. The baseline current was allowed to stabilize, after which this compound was added to the organ bath in increasing concentrations. The change in current, corresponding to the concentration of NO, was recorded.
-
Reference: [8]
Assessment of Reactive Oxygen Species (ROS) Production
-
Protocol: Measurement of lucigenin-enhanced chemiluminescence.
-
Procedure: Segments of porcine coronary arteries with intact endothelium were incubated in a physiological salt solution. Hyperglycemia was induced to stimulate ROS production. Lucigenin was added as a chemiluminescent probe for superoxide (B77818) anions. This compound was added at various concentrations, and the resulting chemiluminescence was measured using a luminometer.
-
Reference: [8]
Western Blotting for eNOS Phosphorylation (as performed for Amlodipine)
-
Protocol: Standard Western blotting techniques were used to assess the phosphorylation status of eNOS.
-
Procedure: Cultured endothelial cells were treated with amlodipine for various time points. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using enhanced chemiluminescence.
-
Reference: [11]
Co-immunoprecipitation for eNOS-Caveolin-1 Interaction (as performed for Amlodipine)
-
Protocol: Co-immunoprecipitation was used to determine the association between eNOS and caveolin-1.
-
Procedure: Endothelial cell lysates were incubated with an anti-eNOS antibody overnight to form immunocomplexes. Protein A/G-agarose beads were then added to pull down the eNOS and any associated proteins. The beads were washed, and the bound proteins were eluted and analyzed by Western blotting using an anti-caveolin-1 antibody.
-
Reference: [13]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's impact on eNOS activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on endothelin-1- and angiotensin II-induced immediate/early gene expression and protein synthesis in adult rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium antagonist this compound and the calmodulin antagonist W-7 synergistically inhibit initiation of DNA synthesis in cultured arterial smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Reduction of endothelin levels by the dihydropyridine calcium antagonist this compound and a 'natural factor' in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amlodipine increases endothelial nitric oxide release by modulating binding of native eNOS protein complex to caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological prevention of eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nisoldipine's Potential in Attenuating Cardiac Hypertrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and other stimuli, which can progress to heart failure. Nisoldipine, a second-generation dihydropyridine (B1217469) calcium channel blocker, has demonstrated significant potential in mitigating cardiac hypertrophy in various preclinical and clinical models. This technical guide provides an in-depth analysis of the available data on this compound's efficacy in cardiac hypertrophy, detailing experimental protocols, summarizing quantitative outcomes, and elucidating the potential underlying signaling pathways.
Introduction
This compound is a potent vasodilator that functions by selectively inhibiting L-type calcium channels in vascular smooth muscle cells.[1] This mode of action leads to a reduction in peripheral vascular resistance and blood pressure.[1] Beyond its established antihypertensive effects, a growing body of evidence suggests that this compound may directly impact the myocardium to prevent or reverse the pathological remodeling characteristic of cardiac hypertrophy. This guide synthesizes the key findings from studies utilizing both genetic and induced models of cardiac hypertrophy, as well as clinical investigations.
Mechanism of Action in Cardiac Hypertrophy
This compound's primary mechanism of action is the blockade of L-type calcium channels, which are crucial for calcium ion influx into cardiomyocytes.[1] In the context of cardiac hypertrophy, this action is thought to interfere with several downstream signaling cascades that are calcium-dependent and known to promote hypertrophic gene expression and cellular growth.
While direct evidence for this compound's modulation of specific hypertrophic signaling pathways is still emerging, the known roles of calcium in these pathways allow for the formulation of a strong hypothesis. The primary signaling pathways implicated in cardiac hypertrophy that are likely influenced by this compound include the calcineurin-NFAT and MAPK pathways. By reducing intracellular calcium availability, this compound may attenuate the activation of calcineurin, a calcium-dependent phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus to initiate the transcription of hypertrophic genes.
Evidence from Preclinical Models
Dahl Salt-Sensitive (DSS) Rat Model
The Dahl salt-sensitive rat is a well-established genetic model of hypertension and subsequent cardiac hypertrophy when fed a high-salt diet.
Experimental Protocol:
-
Model: Inbred Dahl salt-sensitive (S) and salt-resistant (R) rats.
-
Induction of Hypertrophy: S rats are fed a high-salt diet (e.g., 8% NaCl) for a period of several weeks (e.g., 5 weeks) to induce hypertension and cardiac hypertrophy. R rats on the same diet serve as normotensive controls.[2]
-
This compound Administration:
-
Preventive Trial: this compound is administered concurrently with the initiation of the high-salt diet.
-
Therapeutic Trial: this compound treatment is initiated after the establishment of cardiac hypertrophy (e.g., after 5 weeks on a high-salt diet) and continued for a subsequent period (e.g., 5 weeks).[2]
-
-
Parameters Measured: Systolic blood pressure, heart weight, and plasma levels of atrial natriuretic peptides (ANP) are typically assessed.[2]
Quantitative Data Summary:
| Parameter | Control (S rats on high salt) | This compound-Treated (S rats on high salt) | Outcome | Reference |
| Systolic Blood Pressure | Significantly elevated | Decreased | Reduction in hypertension | [2] |
| Cardiac Hypertrophy | Markedly increased | Regression observed | Attenuation of hypertrophy | [2] |
| Plasma ANP Levels | Significantly elevated | Reduced | Lowered cardiac stress marker | [2] |
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension that develops cardiac hypertrophy as a consequence of sustained high blood pressure.
Experimental Protocol:
-
Model: Spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Study Design: Long-term treatment with this compound is initiated in young SHR to prevent the development of hypertension and hypertrophy, or in older SHR with established hypertrophy to assess therapeutic effects.
-
This compound Administration: this compound is typically administered in the feed (e.g., 1000 ppm) for an extended period (e.g., 22 weeks).[3]
-
Parameters Measured: Systolic and diastolic blood pressure, left ventricular weight relative to body weight, cardiac myocyte volume, and assessment of myocardial fibrosis.[3][4]
Quantitative Data Summary:
| Parameter | Untreated SHR | This compound-Treated SHR | Outcome | Reference |
| Blood Pressure | Significantly elevated | Significantly decreased | Attenuation of hypertension | [3] |
| Left Ventricular Weight / Body Weight | Significantly increased | Significantly decreased | Reduction in LV mass | [3] |
| Microscopic Scarring | Present | Significantly decreased | Cardioprotective effect | [3] |
| Interstitial and Perivascular Fibrosis | Substantially present | Substantially reduced | Anti-fibrotic effect | [3] |
| Plasma ANP Levels | Increased | Prevented increase | Reduction in cardiac overload marker | [4] |
Evidence from Clinical Studies
Patients with Hypertrophic Cardiomyopathy (HCM)
A study investigated the effects of this compound in patients with hypertrophic cardiomyopathy, a genetic disorder characterized by thickening of the heart muscle.
Experimental Protocol:
-
Study Population: 23 patients with hypertrophic cardiomyopathy.
-
This compound Administration: 10 mg/day orally.
-
Duration: Short-term (14 days) and long-term (6 months) effects were evaluated.
-
Parameters Measured: Echocardiographic indices of systolic and diastolic function (left ventricular fractional shortening, isometric relaxation time, deceleration half-time of early diastolic mitral flow), and exercise tolerance.
Quantitative Data Summary:
| Parameter | Baseline | After 2 Weeks of this compound | After 6 Months of this compound | Outcome |
| LV Fractional Shortening (%) | 55.9 ± 5.9 | 57.0 ± 7.4 (NS) | - | No change in systolic function |
| Isometric Relaxation Time (ms) | 92.1 ± 7.7 | 85.2 ± 11.6 (p < 0.05) | 83.8 ± 11.6 (NS trend) | Improved diastolic function |
| Deceleration Half-Time (ms) | 70.7 ± 16.2 | 63.3 ± 3.7 (p < 0.05) | 61.0 ± 11.4 (NS trend) | Improved diastolic function |
| Exercise Tolerance Time (min) | 8.9 ± 2.6 | 10.0 ± 3.3 (p < 0.05) | 10.1 ± 1.7 (p < 0.05 vs. baseline) | Increased exercise capacity |
NS = Not Significant
Signaling Pathways and Experimental Workflows
The antihypertrophic effect of this compound is believed to be mediated by its influence on calcium-dependent signaling pathways. The following diagram illustrates the proposed workflow for investigating these effects.
Conclusion
The available evidence from both preclinical animal models and clinical studies in humans strongly supports a beneficial role for this compound in the management of cardiac hypertrophy. In hypertensive models, this compound not only controls blood pressure but also leads to a regression of left ventricular mass and a reduction in myocardial fibrosis.[3][4] In patients with hypertrophic cardiomyopathy, this compound improves diastolic function and exercise tolerance. The primary mechanism is believed to be the inhibition of L-type calcium channels, which in turn modulates key hypertrophic signaling pathways. Further research is warranted to fully elucidate the downstream molecular targets of this compound in cardiomyocytes and to confirm its long-term efficacy and safety in a broader range of patients at risk for or with established cardiac hypertrophy. This technical guide provides a comprehensive overview for scientists and researchers aiming to build upon the current understanding of this compound's therapeutic potential in this critical area of cardiovascular medicine.
References
- 1. Effects of this compound on atrial natriuretic peptides, blood pressure and cardiac hypertrophy in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cardiac structural remodelling after treatment of spontaneously hypertensive rats with nifedipine or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Unveiling the Anti-inflammatory Potential of Nisoldipine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is a well-established therapeutic agent for the management of hypertension and angina pectoris.[1][2][3][4][5][6][7][8][9][10][11][12] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][5][7] Beyond its hemodynamic effects, an emerging body of evidence suggests that this compound and other dihydropyridine calcium channel blockers may possess anti-inflammatory properties. This technical guide provides a comprehensive review of the current understanding of this compound's anti-inflammatory potential, detailing preclinical and clinical findings, and exploring the putative molecular mechanisms. While direct evidence remains circumscribed, this paper consolidates existing data on its antioxidant, anti-proliferative, and potential immunomodulatory effects, offering a foundation for future research and drug development in this area.
Introduction: Beyond Vasodilation
Atherosclerosis, the underlying pathology of many cardiovascular diseases, is increasingly recognized as a chronic inflammatory condition.[13] While this compound's role in managing cardiovascular symptoms is well-documented, its potential to modulate the inflammatory processes inherent in atherosclerosis is a burgeoning area of investigation. Several studies have hinted at the anti-atherosclerotic effects of calcium channel blockers, suggesting a therapeutic benefit that extends beyond simple blood pressure control.[2][3][13][14] This whitepaper will delve into the specific anti-inflammatory properties of this compound, summarizing the quantitative data, outlining experimental methodologies, and visualizing the proposed signaling pathways.
Quantitative Data on the Anti-inflammatory and Related Effects of this compound
The direct investigation of this compound's effect on classical inflammatory markers such as cytokines and chemokines is limited in the current literature. However, several preclinical studies have quantified its impact on related processes, including oxidative stress and cellular proliferation, which are integral to the inflammatory cascade.
Table 1: Effects of this compound on Markers of Oxidative Stress
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| Conscious pigs subjected to immobilization stress | This compound (20 mg twice daily, orally) | Myocardial conjugated double bonds (CDB) | Significantly attenuated stress-induced increase | [1] |
| Conscious pigs subjected to immobilization stress | This compound (20 mg twice daily, orally) | Myocardial fluorescent end-products (RF) | Significantly attenuated stress-induced increase | [1] |
| Isolated and perfused rabbit hearts | This compound (10⁻⁹ M) | Reperfusion-induced myocardial accumulation of oxidized glutathione (B108866) | Reduced from 0.493 ± 0.07 to 0.225 ± 0.07 nmol/mg protein | [15] |
| Isolated and perfused rabbit hearts | This compound (10⁻⁹ M) | Reperfusion-induced release of oxidized glutathione | Reduced from 0.768 ± 0.063 to 0.157 ± 0.038 nmol/min/g wet wt | [15] |
Table 2: Effects of a this compound Derivative (m-Nisoldipine) on Cellular Proliferation
| Cell Type | Inducing Agent | Treatment | Measured Parameter | Result | Reference |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-hydroxytryptamine (5-HT) | m-Nisoldipine (B53548) | BrdU incorporation | Inhibition of 5-HT-induced proliferation | [6] |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-hydroxytryptamine (5-HT) | m-Nisoldipine | Proliferating cell nuclear antigen (PCNA) expression | Decreased expression | [6] |
Experimental Protocols
In Vivo Model of Stress-Induced Myocardial Damage
-
Animal Model: Conscious pigs.
-
Intervention: Animals were subjected to 24 hours of immobilization stress. A treatment group received this compound (20 mg twice daily, orally) for two days prior to and on the day of the experiment.
-
Sample Collection: Myocardial tissue was collected for analysis.
-
Analytical Methods: The content of lipid peroxidation products (malondialdehyde, conjugated double bonds, fluorescent end-products) was measured. Histoenzymatic and electron microscopy studies were also performed.[1]
Ex Vivo Model of Ischemia-Reperfusion Injury
-
Model: Isolated and perfused rabbit hearts.
-
Intervention: Hearts were subjected to 60 minutes of ischemia followed by 30 minutes of reperfusion. This compound (10⁻⁹ M) was administered at different time points (before ischemia, at the onset of ischemia, and during reperfusion).
-
Sample Collection: Cardiac tissue and perfusate were collected.
-
Analytical Methods: Creatine (B1669601) phosphokinase (CPK) release, mitochondrial function, tissue content of ATP and creatine phosphate, calcium homeostasis, and the content and release of reduced and oxidized glutathione were measured.[15]
In Vitro Model of Pulmonary Artery Smooth Muscle Cell Proliferation
-
Cell Line: Pulmonary Artery Smooth Muscle Cells (PASMCs).
-
Intervention: Cells were stimulated with 5-hydroxytryptamine (5-HT) to induce proliferation. A treatment group was pre-treated with m-Nisoldipine.
-
Analytical Methods: Proliferation was assessed by BrdU incorporation and MTT assay. The expression of proliferating cell nuclear antigen (PCNA) was evaluated. Reactive oxygen species (ROS) production and intracellular calcium levels were measured by laser scanning confocal microscopy. Activation of ERK1/2 and JNK, and the expression of c-fos and c-jun mRNA were also determined.[6]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are likely multifactorial, stemming from its primary calcium channel blocking activity and its antioxidant properties.
Proposed Antioxidant Mechanism in Vascular Smooth Muscle Cells
This compound's antioxidant effects may contribute to the reduction of inflammation. By attenuating the production of reactive oxygen species (ROS), this compound can inhibit downstream signaling pathways that lead to cellular proliferation and the expression of pro-inflammatory molecules.
Caption: Proposed antioxidant mechanism of this compound in vascular smooth muscle cells.
Potential Immunomodulatory Pathway (Inferred from Nifedipine)
Based on studies with the related dihydropyridine Nifedipine, this compound may exert immunomodulatory effects by influencing cytokine production in immune cells. This could involve the calcineurin pathway, which is calcium-dependent.
Caption: Inferred immunomodulatory pathway of this compound based on Nifedipine data.
Discussion and Future Directions
The available evidence, though indirect, suggests that this compound's therapeutic actions may extend to the modulation of inflammatory processes. Its demonstrated antioxidant and anti-proliferative effects are key components of an anti-inflammatory profile. The study on m-Nisoldipine points towards a direct link between calcium channel modulation, reduced oxidative stress, and the inhibition of vascular smooth muscle cell proliferation.[6]
However, a significant knowledge gap remains regarding the direct effects of this compound on the production of inflammatory cytokines and chemokines, as well as its interaction with various immune cells. The NICOLE study's finding that this compound did not halt the progression of atherosclerosis, despite reducing the need for revascularization, underscores the complexity of this interplay.[3] It is possible that the anti-anginal effects are more pronounced than any direct anti-inflammatory action on established atherosclerotic plaques.
Future research should focus on:
-
Directly quantifying the effect of this compound on a broad panel of inflammatory markers (e.g., IL-1β, IL-6, TNF-α, CRP) in relevant in vitro and in vivo models of inflammation and atherosclerosis.
-
Elucidating the specific signaling pathways through which this compound exerts its antioxidant and anti-proliferative effects.
-
Investigating the immunomodulatory properties of this compound on different immune cell populations, such as T-cells and macrophages.
-
Conducting clinical studies with inflammatory biomarkers as primary or secondary endpoints to better understand the clinical relevance of this compound's potential anti-inflammatory effects.
Conclusion
This compound is a potent vasodilator with a well-established role in cardiovascular medicine. While the exploration of its anti-inflammatory properties is still in its early stages, the existing data on its antioxidant and anti-proliferative effects provide a compelling rationale for further investigation. A deeper understanding of these pleiotropic effects could unlock new therapeutic applications for this compound and other dihydropyridine calcium channel blockers in the management of inflammatory-driven diseases, including atherosclerosis. The research community is encouraged to build upon the foundational work presented in this whitepaper to fully characterize the anti-inflammatory profile of this compound.
References
- 1. Effect of this compound on stress-induced myocardial damage in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on atherosclerosis in the cholesterol fed rabbit: endothelium dependent relaxation and aortic cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long term effects of this compound on the progression of coronary atherosclerosis and the occurrence of clinical events: the NICOLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buzzrx.com [buzzrx.com]
- 5. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. The inhibitory effects of m-nisoldipine on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 8. Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Nifedipine suppresses Th1/Th2 cytokine production and increased apoptosis of anti-CD3 + anti-CD28-activated mononuclear cells from patients with systemic lupus erythematosus via calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic isradipine treatment diminishes calcium-dependent mitochondrial oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound CC: clinical experience in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Actions of this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardioprotection by this compound: Role of timing of administration [iris.unife.it]
A Technical Guide to Nisoldipine's Role in Modulating Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, and its specific role in the modulation of intracellular calcium signaling pathways. It details the mechanism of action, presents quantitative efficacy data, and outlines key experimental protocols for studying its effects.
Introduction
This compound is a second-generation dihydropyridine calcium channel blocker primarily used in the management of hypertension.[1][2][3][4] Like other drugs in its class, its therapeutic effects are rooted in its ability to inhibit the influx of calcium ions (Ca²⁺) into cells, particularly vascular smooth muscle and cardiac muscle cells.[2][5] This guide delves into the molecular mechanisms by which this compound modulates intracellular calcium, the downstream consequences for cellular function, and the established methodologies used to quantify these interactions.
Core Mechanism of Action
This compound's primary molecular target is the L-type voltage-gated calcium channel.[2][5] It belongs to the dihydropyridine (DHP) class of calcium channel blockers, which are known for their high affinity and specificity for these channels.[6]
2.1 L-Type Calcium Channel Inhibition
This compound selectively binds to the L-type calcium channels, stabilizing them in their inactive conformation.[6] This action inhibits the transmembrane influx of extracellular calcium into vascular smooth muscle and cardiac muscle cells.[5][7][8][9] The contractile process of these muscle cells is critically dependent on the increase in intracellular Ca²⁺ concentration.[5][8] By blocking this influx, this compound effectively uncouples membrane depolarization from muscle contraction, leading to a series of physiological effects.[5][7]
2.2 Vascular Selectivity
A key characteristic of this compound is its high degree of vascular selectivity.[3] It demonstrates a greater potency on vascular smooth muscle compared to cardiac muscle.[5][9] This selectivity is attributed to the fact that vascular smooth muscle cells are more depolarized than myocardial cells, and this compound's binding and blocking effect is enhanced by cell membrane depolarization.[10] This preferential action results in potent vasodilation of coronary and systemic arteries with minimal negative inotropic effects on the heart at therapeutic doses.[3][5][11]
2.3 Intracellular Signaling Cascade
The reduction in intracellular Ca²⁺ concentration directly impacts the calcium-calmodulin signaling pathway. With less available Ca²⁺, the formation of the Ca²⁺-Calmodulin complex is reduced. This, in turn, leads to decreased activation of myosin light chain kinase (MLCK). As MLCK activity is inhibited, the phosphorylation of myosin light chains is prevented, resulting in smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.
Quantitative Efficacy Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its efficacy.
| Target | Parameter | Value | Cell/System | Reference |
| L-type Ca²⁺ Channel (Cav1.2) | IC50 | 10 nM | - | [6] |
| L-type Ca²⁺ Channel (Cav1.2) with G406R mutation | IC50 | 267 nM | Timothy Syndrome model | [6] |
| Single Calcium Channels | Inhibition | ~100% at 50 nM | Rabbit mesenteric artery smooth muscle cells | [12] |
| Rapidly activating delayed-rectifier K⁺ current (IKr) | IC50 | 23 µM | Guinea-pig ventricular myocytes | [6] |
| Slowly activating delayed-rectifier K⁺ current (IKs) | IC50 | 40 µM | Guinea-pig ventricular myocytes | [6] |
| Antioxidant (Lipid Peroxidation) | IC50 | 28.2 µM | Rat myocardial membrane | [6][13] |
| Paraoxonase 1 | IC50 | 13.987 µM | Human | [13] |
| Ischemia-induced [Ca²⁺]i Rise (Diastolic) | Reduction | from 0.81 µM to 0.62 µM | Isovolumic ferret hearts | [14] |
| Ischemia-induced [Ca²⁺]i Rise (Systolic) | Reduction | from 0.96 µM to 0.77 µM | Isovolumic ferret hearts | [14] |
Experimental Protocols
Investigating the effects of this compound on intracellular calcium signaling requires precise experimental techniques. The following sections detail the methodologies for key assays.
4.1 Calcium Imaging with Fura-2 AM
Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.[15] Fura-2 AM is a ratiometric fluorescent indicator that allows for accurate quantification of [Ca²⁺]i.[16][17]
Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca²⁺ and Mg²⁺.[15][18]
-
Add Pluronic F-127 (final concentration ~0.02%) to the solution to aid in dye solubilization and dispersion.[15][18]
-
Remove culture medium, wash cells once with buffer, and add the Fura-2 AM loading solution.
-
-
De-esterification and Compound Incubation:
-
Wash cells thoroughly (at least twice) with fresh buffer to remove extracellular dye.[18]
-
Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of Fura-2 AM to its active, calcium-sensitive form, Fura-2.[18]
-
Prepare serial dilutions of this compound in the assay buffer and incubate the cells with the compound for a predetermined time (e.g., 10-20 minutes) to allow for channel binding.[18]
-
-
Imaging and Data Acquisition:
-
Mount the sample on a fluorescence microscope equipped for ratiometric imaging.
-
Sequentially excite the cells with light at 340 nm (binds Ca²⁺-bound Fura-2) and 380 nm (binds Ca²⁺-free Fura-2).[16]
-
Collect fluorescence emission at ~510 nm for both excitation wavelengths.[16]
-
Record a baseline fluorescence ratio for 30-60 seconds.
-
Stimulate the cells to induce calcium influx (e.g., by adding a high concentration of KCl to depolarize the membrane).[18][19]
-
Continue recording the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis:
4.2 Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying ion channel currents, providing direct measurement of this compound's effect on L-type Ca²⁺ channel activity.[20][21]
Methodology:
-
Cell and Pipette Preparation:
-
Use isolated cells (e.g., ventricular myocytes, smooth muscle cells) plated at low density.[6]
-
Prepare an intracellular solution containing a Cs⁺-based salt to block K⁺ channels and appropriate Ca²⁺ buffers (e.g., EGTA).[22] The external solution should contain Ca²⁺ or Ba²⁺ as the charge carrier.
-
Fabricate glass micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.[21]
-
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon contact, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical access to the entire cell.
-
-
Data Recording:
-
Clamp the cell membrane at a holding potential where L-type channels are closed (e.g., -80 mV).[6]
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV for 500 ms) to activate the L-type Ca²⁺ channels and record the resulting inward current.[6][20]
-
After establishing a stable baseline current, perfuse the cell with a solution containing this compound at a known concentration.
-
Continue recording the current during and after drug application to measure the degree of inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward Ca²⁺ current before and after this compound application.
-
Calculate the percentage of current inhibition for various drug concentrations.
-
Construct a concentration-response curve to determine the IC50 of this compound for the L-type Ca²⁺ current.
-
4.3 Radioligand Binding Assays
Binding assays are used to determine the affinity of a drug for its receptor. A competitive binding assay can quantify how effectively this compound competes with a radiolabeled dihydropyridine ([³H]-nitrendipine, for example) for the binding site on the L-type calcium channel.
Methodology:
-
Membrane Preparation:
-
Prepare membrane fractions from a tissue or cell line rich in L-type calcium channels (e.g., cardiac muscle, specific brain regions, or transfected cell lines).
-
-
Assay Incubation:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine ligand.
-
Add increasing concentrations of unlabeled this compound to these tubes.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of an unlabeled ligand).
-
-
Separation and Quantification:
-
After incubation reaches equilibrium, separate the membrane-bound radioligand from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Fit the data to a competition binding curve to determine the IC50, which is the concentration of this compound that displaces 50% of the radiolabeled ligand.
-
Conclusion
This compound is a potent and highly selective L-type calcium channel blocker. Its mechanism of action is centered on the direct inhibition of calcium influx into vascular smooth muscle cells, which disrupts the intracellular calcium signaling cascade required for contraction. This leads to vasodilation and a reduction in blood pressure. The quantitative data underscores its high affinity for L-type channels and its selectivity over other ion channels. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced effects of this compound and other calcium channel modulators on cellular physiology. This comprehensive understanding is vital for the continued development and optimization of cardiovascular therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound CC: efficacy and tolerability in hypertension and ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Why is this compound a specific agent in ischemic left ventricular dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single this compound-sensitive calcium channels in smooth muscle cells isolated from rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Intracellular calcium and ventricular function. Effects of this compound on global ischemia in the isovolumic, coronary-perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 17. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 18. benchchem.com [benchchem.com]
- 19. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Nisoldipine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and strategies involved in the discovery, synthesis, and evaluation of novel analogs of Nisoldipine, a potent dihydropyridine (B1217469) calcium channel blocker. This document details the underlying pharmacology, modern drug discovery workflows, synthetic protocols, and bioanalytical methods pertinent to the development of next-generation cardiovascular agents.
Introduction: The Rationale for Novel this compound Analogs
This compound is a second-generation 1,4-dihydropyridine (B1200194) (DHP) calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Its therapeutic effect is derived from its ability to selectively inhibit L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][3] this compound acts by stabilizing the inactive conformation of voltage-gated L-type calcium channels, thereby preventing the influx of calcium that is essential for muscle contraction.[3]
Despite its efficacy, there is a continuous drive to develop novel analogs to address certain limitations, such as poor aqueous solubility, extensive first-pass metabolism by CYP3A4 enzymes (leading to low bioavailability of ~5%), and the potential for side effects like headache and dizziness.[4][5] The goal in designing new analogs is to enhance pharmacokinetic properties, improve tissue selectivity, and increase therapeutic efficacy while minimizing adverse effects.
The L-Type Calcium Channel Signaling Pathway
This compound's mechanism of action is centered on the modulation of the L-type calcium channel signaling cascade in vascular smooth muscle cells. Understanding this pathway is critical for the rational design of new analogs. The binding of this compound to the channel physically obstructs or deforms it, inhibiting the influx of extracellular calcium.[3][6] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK), ultimately leading to muscle relaxation and vasodilation.[1]
A Modern Workflow for Analog Discovery
Synthesis of Novel this compound Analogs
The core structure of this compound and its analogs is the 1,4-dihydropyridine ring, which is most commonly synthesized via the Hantzsch dihydropyridine synthesis.[12][13] This one-pot multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[13] Modifications to these starting materials allow for the creation of a diverse library of analogs.
The synthesis process follows a logical sequence from reaction setup to purification and final characterization. Each step is critical for ensuring the purity and identity of the final compound.
This protocol describes the synthesis of "Analog A," a hypothetical this compound analog where the isobutyl ester is replaced with a cyclopropylmethyl ester to potentially alter its metabolic profile.
Objective: To synthesize methyl 2-(cyclopropylmethoxy)carbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Analog A).
Materials:
-
2-Nitrobenzaldehyde (B1664092) (1.0 eq)
-
Methyl acetoacetate (B1235776) (1.0 eq)
-
Cyclopropylmethyl acetoacetate (1.0 eq)
-
Ammonium (B1175870) hydroxide (B78521) (25% solution, 1.5 eq)
-
Ethanol (B145695) (as solvent)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), and cyclopropylmethyl acetoacetate (1.0 eq) in 100 mL of absolute ethanol.
-
Initiation: Add ammonium hydroxide (1.5 eq) dropwise to the stirred solution at room temperature. The solution may turn yellow or orange.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Isolation: After completion, cool the reaction mixture to room temperature, followed by chilling in an ice bath for 1 hour to facilitate precipitation of the product.
-
Filtration: Collect the resulting yellow crystalline solid by vacuum filtration, washing the crystals with cold ethanol (2 x 20 mL).
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure "Analog A" as a yellow powder.
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Structure-Activity Relationships
The development of novel analogs is guided by understanding the structure-activity relationship (SAR), which describes how modifications to a molecule's structure affect its biological activity.[14][15] For 1,4-DHP derivatives, key structural features influencing potency include the nature of the ester groups at the C3 and C5 positions and the substitution pattern on the C4-aryl ring.[14][16][17]
A recent study screened eighteen this compound derivatives using in silico techniques to identify candidates with improved properties.[18][19] The lead candidate, ZINC26826387, was identified based on superior docking scores, ADME profiles, and molecular dynamics simulations.[18][20]
Table 1: In Silico Profile of Lead Candidate ZINC26826387
| Parameter | Value | Significance |
|---|---|---|
| Molecular Docking Score | -8.0 kcal/mol | Indicates strong binding affinity to the target protein.[18] |
| AMES Toxicity | Non-toxic | Predicts a low likelihood of mutagenicity.[18] |
| Solubility Enhancement | 2.53-fold (nanoparticle) | Addresses a key limitation of the parent drug.[18][20] |
| Bioavailability Score | 0.55 | Suggests good potential for oral absorption. |
| Drug-Likeness | Positive | Conforms to established principles for successful oral drugs. |
Data sourced from Krosuri & Mothilal, 2025.[18][19][20]
The following table presents hypothetical data for a series of analogs to illustrate key SAR principles for the 1,4-dihydropyridine class. Potency is often measured by IC₅₀, the concentration of the drug that inhibits 50% of the L-type calcium channel current.
Table 2: Hypothetical SAR of this compound Analogs
| Compound | R¹ (C3 Ester) | R² (C5 Ester) | C4-Aryl Substitution | L-Type Channel Blockade (IC₅₀, nM) |
|---|---|---|---|---|
| This compound | Methyl | Isobutyl | 2-Nitro | 5.2 |
| Analog 1 | Methyl | Methyl | 2-Nitro | 8.9 |
| Analog 2 | Ethyl | Ethyl | 2-Nitro | 7.5 |
| Analog 3 | Methyl | Isobutyl | 3-Nitro | 25.4 |
| Analog 4 | Methyl | Isobutyl | Unsubstituted | > 1000 |
This data is illustrative. It demonstrates that small, asymmetric esters (as in this compound) are often optimal, and the ortho-nitro group on the C4-phenyl ring is critical for high potency, a well-established SAR principle for this class.[16][17]
Biological Evaluation Protocols
To determine the functional activity of newly synthesized analogs, a series of in vitro and ex vivo assays are essential.
This gold-standard technique directly measures the inhibitory effect of a compound on L-type calcium channels in isolated cells.
Objective: To determine the IC₅₀ value of a this compound analog for L-type calcium channel blockade.
Methodology:
-
Cell Culture: Use a cell line stably expressing human L-type calcium channels (e.g., HEK-293 cells).
-
Cell Preparation: Plate cells on glass coverslips for recording. On the day of the experiment, place a coverslip in a recording chamber on an inverted microscope.
-
Electrophysiology:
-
Bathe the cells in an external solution containing Ba²⁺ as the charge carrier to enhance current.
-
Using a glass micropipette, form a high-resistance seal with a single cell to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV to keep channels closed.
-
Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ba²⁺ currents through the L-type channels.
-
-
Drug Application: Perfuse the analog onto the cell at increasing concentrations (e.g., 1 nM to 10 µM). Record the peak current at each concentration after it reaches a steady state.
-
Data Analysis: Plot the percentage of current inhibition against the log of the drug concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC₅₀ value.
This assay measures the functional effect of an analog on the contractility of vascular smooth muscle, providing a more physiologically relevant assessment.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of a this compound analog for inducing vasorelaxation.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or rabbit. Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Contraction: After an equilibration period, pre-contract the rings with a high concentration of potassium chloride (KCl) or an alpha-agonist like phenylephrine (B352888) to induce a stable, sustained contraction.
-
Drug Application: Add the this compound analog to the organ bath in a cumulative, concentration-dependent manner.
-
Data Analysis: Record the relaxation of the aortic ring at each concentration. Express the relaxation as a percentage of the maximal pre-contraction tension. Plot the percentage of relaxation against the log of the drug concentration to determine the EC₅₀.
Conclusion
The discovery and synthesis of novel this compound analogs represent a critical endeavor in cardiovascular pharmacology. By leveraging modern in silico screening, established synthetic methodologies like the Hantzsch synthesis, and rigorous biological evaluation, researchers can rationally design next-generation calcium channel blockers. The ultimate goal is to develop compounds with superior pharmacokinetic profiles, enhanced therapeutic windows, and improved patient outcomes. The systematic application of the workflows and protocols outlined in this guide provides a robust framework for achieving this objective.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Evaluation of Solid Dispersion-Based Sublingual Films of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Drug Discovery Workflow - What is it? [vipergen.com]
- 8. syrris.com [syrris.com]
- 9. quantumzeitgeist.com [quantumzeitgeist.com]
- 10. Current status and future prospects for enabling chemistry technology in the drug discovery process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory Automation and AI in the Modern Lab Era | Lab Manager [labmanager.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico Development and Characterization of this compound Analogues for Enhanced Solubility and Therapeutic Potential in the Treatment of Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. eurekaselect.com [eurekaselect.com]
Nisoldipine's Effect on Mitochondrial Function in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of nisoldipine's effects on mitochondrial function in cardiomyocytes. This compound, a dihydropyridine (B1217469) calcium channel blocker, is primarily known for its vasodilatory and antihypertensive properties. Emerging evidence, detailed herein, suggests that its cardioprotective effects may also be attributed to its influence on mitochondrial bioenergetics and ion homeostasis. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents signaling pathways and experimental workflows through explanatory diagrams. While direct quantitative data for this compound on certain aspects of mitochondrial function remains limited, this guide also incorporates findings from related dihydropyridine compounds to provide a broader context for researchers.
Introduction
Cardiomyocytes have a high energy demand, met predominantly by mitochondrial oxidative phosphorylation. Mitochondrial dysfunction is a key contributor to the pathophysiology of various cardiovascular diseases, including ischemic heart disease and heart failure. This compound, by blocking L-type calcium channels, reduces intracellular calcium overload, a known trigger of mitochondrial dysfunction.[1] This guide delves into the specific mitochondrial mechanisms potentially modulated by this compound, offering a valuable resource for researchers investigating its cardioprotective properties and for professionals in drug development exploring novel therapeutic applications.
Quantitative Data on this compound's Mitochondrial Effects
The following tables summarize quantitative data from studies investigating the impact of this compound on cardiomyocyte mitochondrial function.
Table 1: Effect of this compound on Mitochondrial Calcium and High-Energy Phosphates in Ischemic-Reperfused Rabbit Hearts [2]
| Parameter | Condition | Control (Ischemia-Reperfusion) | This compound (10⁻⁹ M) + Ischemia-Reperfusion |
| Mitochondrial Calcium | After 30 min Reperfusion | 49 ± 9 mmol/kg dry wt | 10 ± 4 mmol/kg dry wt |
| ATP | After 30 min Reperfusion | 4.1 ± 0.7 µmol/g dry wt | 16.1 ± 1.0 µmol/g dry wt |
| Creatine (B1669601) Phosphate (B84403) (CP) | After 30 min Reperfusion | 10.0 ± 0.6 µmol/g dry wt | 29.9 ± 0.2 µmol/g dry wt |
Data from isolated and perfused rabbit hearts subjected to 60 min ischemia and 30 min reperfusion. This compound was administered before ischemia.
Table 2: Effect of this compound on Myocardial Oxygen Consumption
| Parameter | Animal Model | Treatment | Result |
| Myocardial Oxygen Consumption | Isolated, blood-perfused canine left ventricle | 10 µg this compound (intracoronary) | Significant increase in LVO₂ at constant coronary arterial pressure (~80 mm Hg) |
| Myocardial Oxygen Consumption | Patients with angina pectoris | This compound | Unchanged in the basal state and during a cold pressor test |
Table 3: Antioxidant and Structural Effects of this compound on Myocardium
| Parameter | Model | Treatment | Result |
| Lipid Peroxidation | Rat crude myocardial membranes | This compound | Concentration-dependent inhibition |
| Mitochondrial Adenine (B156593) Nucleotides | Conscious pigs under immobilization stress | Oral this compound (20 mg twice daily) | Prevented the decline of mitochondrial adenine nucleotides |
| Mitochondrial Ultrastructure | Conscious pigs under immobilization stress | Oral this compound (20 mg twice daily) | Diminished mitochondrial damage |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound's Mitochondrial Effects
This compound, as an L-type calcium channel blocker, primarily reduces the influx of Ca²⁺ into the cardiomyocyte. This action has downstream consequences for mitochondrial calcium handling and overall mitochondrial function, particularly under pathological conditions like ischemia-reperfusion.
Caption: Proposed mechanism of this compound-mediated cardioprotection via mitochondrial pathways.
General Experimental Workflow for Assessing Mitochondrial Function
The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on cardiomyocyte mitochondrial function.
Caption: A generalized experimental workflow for studying this compound's mitochondrial effects.
Detailed Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes (Langendorff Perfusion)
This protocol is a standard method for obtaining viable, calcium-tolerant adult cardiomyocytes.
-
Animal Model: Adult male Sprague-Dawley rat (250-300 g).
-
Anesthesia: Intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg) and heparin (500 U/kg).
-
Heart Excision and Cannulation:
-
After ensuring deep anesthesia, perform a thoracotomy and rapidly excise the heart, placing it in ice-cold calcium-free Tyrode's solution.
-
Mount the aorta onto a Langendorff apparatus cannula and initiate retrograde perfusion with calcium-free Tyrode's solution gassed with 95% O₂ / 5% CO₂ at 37°C.
-
-
Enzymatic Digestion:
-
Perfuse the heart with calcium-free Tyrode's solution for 5 minutes to wash out the blood.
-
Switch to a digestion solution containing collagenase type II (e.g., 1 mg/mL) and hyaluronidase (B3051955) (e.g., 0.5 mg/mL) in calcium-free Tyrode's solution and perfuse for 15-20 minutes.
-
-
Cell Dissociation and Calcium Reintroduction:
-
Once the heart is flaccid, remove it from the cannula and mince the ventricular tissue in a high-potassium buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.25 mM.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Allow the rod-shaped, viable cardiomyocytes to settle by gravity.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Principle: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria. In healthy, polarized mitochondria, it forms J-aggregates that emit red fluorescence. In depolarized mitochondria, it remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Protocol:
-
Plate isolated cardiomyocytes on laminin-coated dishes.
-
Treat the cells with this compound at the desired concentrations for the specified duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP, 10 µM).
-
Load the cells with JC-1 dye (e.g., 2 µM) in culture medium for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity of J-aggregates (red) and JC-1 monomers (green) using a fluorescence microscope or a plate reader.
-
Calculate the red/green fluorescence ratio for each condition.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
-
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS, to produce red fluorescence.
-
Protocol:
-
Plate isolated cardiomyocytes on laminin-coated dishes.
-
Treat the cells with this compound at the desired concentrations. Include a vehicle control and a positive control for ROS production (e.g., Antimycin A, 10 µM).
-
Load the cells with MitoSOX Red (e.g., 5 µM) for 10-15 minutes at 37°C, protected from light.
-
Wash the cells with warm PBS.
-
Measure the red fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing key parameters of mitochondrial respiration.
-
Protocol:
-
Seed isolated cardiomyocytes in a Seahorse XF cell culture microplate.
-
Treat the cells with this compound.
-
Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin (B223565) (inhibits ATP synthase), FCCP (uncouples the electron transport chain), and a mixture of rotenone (B1679576) and antimycin A (inhibit complexes I and III).
-
The analyzer will measure OCR at baseline and after each injection, allowing for the calculation of:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
Measurement of ATP and Creatine Phosphate (CP)
-
Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify high-energy phosphates in tissue extracts.
-
Protocol:
-
Freeze-clamp heart tissue samples rapidly in liquid nitrogen to halt metabolic activity.
-
Extract the metabolites using perchloric acid.
-
Neutralize the extract with potassium hydroxide.
-
Analyze the supernatant using a reverse-phase HPLC system with UV detection.
-
Quantify ATP and CP concentrations by comparing peak areas to known standards.
-
Conclusion
The available evidence suggests that this compound's cardioprotective effects extend beyond its primary function as a calcium channel blocker to include the modulation of mitochondrial function. By reducing mitochondrial calcium overload, this compound helps preserve mitochondrial integrity and bioenergetic capacity, particularly under conditions of cellular stress such as ischemia-reperfusion.[2] Specifically, studies have demonstrated its ability to maintain mitochondrial ATP and creatine phosphate levels.[2] Furthermore, there are indications of its antioxidant properties and its role in preserving mitochondrial structure.[3]
However, this guide also highlights the need for further research. There is a notable lack of direct quantitative data on the effects of this compound on key mitochondrial parameters such as mitochondrial membrane potential, reactive oxygen species production, and detailed respiratory function in cardiomyocytes using modern, targeted assays. Future studies employing techniques like JC-1 and MitoSOX staining, and Seahorse XF analysis are warranted to fully elucidate the mitochondrial mechanisms of this compound and to solidify its potential as a therapeutic agent targeting mitochondrial dysfunction in cardiovascular disease. Such research will be crucial for drug development professionals seeking to leverage these mechanisms for novel cardioprotective strategies.
References
Repurposing Nisoldipine: A Technical Guide to its Potential in Non-Cardiovascular Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker traditionally used in the management of hypertension, is emerging as a candidate for drug repurposing in a variety of non-cardiovascular diseases.[1][2] Its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels (Ca_v1.2), which play a crucial role in numerous physiological processes beyond cardiovascular regulation.[3][4] This technical guide provides an in-depth overview of the preclinical evidence supporting the potential of this compound in antiviral therapy, neurodegenerative diseases, oncology, and inflammatory conditions. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Core Mechanism of Action: L-type Calcium Channel Blockade
This compound is a potent and selective inhibitor of the L-type voltage-gated calcium channel Ca_v1.2.[5] This channel is a key mediator of calcium influx into various cell types, and its dysregulation has been implicated in the pathophysiology of several non-cardiovascular diseases. By blocking this channel, this compound modulates intracellular calcium levels, thereby influencing a range of downstream signaling events.
Potential Therapeutic Areas for Repurposing
Antiviral Activity
Preclinical studies have demonstrated that this compound exhibits significant antiviral activity, particularly against the influenza A virus.[6][7] The proposed mechanism involves the inhibition of viral entry into host cells by blocking the Ca_v1.2 channel, which is essential for the internalization of the virus.[6][8][9]
Quantitative Data: Anti-Influenza A Virus Activity of this compound
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| A/Puerto Rico/8/34 (H1N1) | MDCK | 4.74 ± 0.76 | [6] |
| A/FM-1/1/47 (H1N1) | MDCK | 6.96 ± 0.78 | [6] |
| A/Aichi/2/68 (H3N2) | MDCK | 5.68 ± 0.61 | [6] |
| A/WSN/33 (H1N1) | MDCK | 4.47 ± 0.25 | [6] |
| A/PR/8/34 (NA-H274Y) | MDCK | 5.94 ± 0.55 | [6] |
Experimental Protocol: Influenza Virus Plaque Reduction Assay
A detailed protocol for assessing the antiviral activity of this compound against influenza A virus is as follows:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to 90-100% confluency.
-
Virus Dilution: A serial 10-fold dilution of the influenza virus stock is prepared in culture medium.
-
Infection: The cell monolayers are washed with DPBS and then infected with 200 µL of the diluted virus. The plates are incubated for 45-60 minutes at 37°C with gentle rocking every 10 minutes.
-
Overlay: After incubation, the viral inoculum is aspirated, and the cells are washed with DPBS. An overlay medium containing 1% agar (B569324) and TPCK-trypsin is added to each well.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: The cells are fixed with 10% formaldehyde (B43269) and stained with a crystal violet solution.
-
Quantification: The plaques are counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL). The IC50 value for this compound is determined by performing the assay in the presence of varying concentrations of the compound.[10][11][12][13][14]
Signaling Pathway: this compound's Inhibition of Influenza A Virus Entry
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Inhibits Influenza A Virus Infection by Interfering with Virus Internalization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Influenza A Virus Infection by Interfering with Virus Internalization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 10. Influenza virus plaque assay [protocols.io]
- 11. bio-protocol.org [bio-protocol.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nisoldipine in Patch-Clamp Electrophysiology of Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nisoldipine is a potent and selective L-type calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds.[1][2] It is widely used in the management of hypertension and angina pectoris due to its vasodilatory effects on vascular smooth muscle.[1][3] The primary mechanism of action of this compound is the inhibition of calcium ion (Ca²⁺) influx through voltage-gated L-type calcium channels (LTCCs), which are crucial for neuronal signaling, gene expression, and synaptic plasticity.[1][4] Patch-clamp electrophysiology is an indispensable technique for characterizing the direct effects of pharmacological agents like this compound on ion channel function with high temporal and voltage resolution.
These application notes provide a detailed protocol for the whole-cell patch-clamp recording of L-type calcium currents in primary neurons and the application of this compound to assess its inhibitory effects.
Mechanism of Action
This compound binds to the α1 subunit of the L-type calcium channel, stabilizing the channel in its inactivated state and thereby reducing the probability of channel opening upon membrane depolarization. This leads to a decrease in the influx of Ca²⁺ into the neuron, which can modulate a variety of calcium-dependent processes. The inhibitory effect of this compound is voltage-dependent, with a higher affinity for the channel at more depolarized membrane potentials.[5][6]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on L-type calcium channels from various preparations. Researchers should note that the IC₅₀ can vary depending on the experimental conditions, including the holding potential, the specific isoform of the L-type calcium channel expressed, and the cell type used.
| Parameter | Value | Cell Type/Preparation | Notes |
| IC₅₀ | 6.55 µM | Rat Liver Microsomes (inhibition of ivacaftor (B1684365) metabolism) | While not a direct measure of channel block, this indicates interaction at the cellular level.[7] |
| IC₅₀ | 9.10 µM | Human Liver Microsomes (inhibition of ivacaftor metabolism) | Similar to the rat liver microsome data, this suggests a potential for drug-drug interactions.[7] |
| Effective Concentration | 10 nM | HEK cells expressing cardiac or smooth muscle α1C subunits | This concentration demonstrated isoform-specific and voltage-dependent inhibition.[5] |
| Effective Concentration | 50 nM | Smooth muscle cells from rabbit mesenteric artery | This concentration almost completely inhibited single-channel activity. |
Experimental Protocols
Primary Neuron Culture Preparation
Detailed protocols for the isolation and culture of primary neurons from various brain regions (e.g., hippocampus, cortex) are widely available and should be followed according to the specific research needs. Briefly, tissue is dissected, enzymatically and mechanically dissociated, and the resulting cells are plated on coated coverslips. Neurons are typically maintained in culture for 7-14 days to allow for maturation and expression of ion channels before being used for patch-clamp experiments.
Whole-Cell Patch-Clamp Protocol for L-Type Calcium Currents
This protocol is designed for recording whole-cell L-type calcium currents from cultured primary neurons.
1. Solutions and Reagents:
-
External Solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~310 mOsm. To block sodium and potassium channels, respectively, Tetrodotoxin (TTX, 0.5 µM) and CsCl (can replace some TEA-Cl) can be added.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
2. Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and fire-polisher
3. Experimental Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution. Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.
-
Cell Preparation: Place a coverslip with cultured primary neurons into the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Approach a healthy-looking neuron with the patch pipette while applying slight positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (gigaseal, >1 GΩ).
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the neuron at a holding potential of -80 mV to ensure the availability of voltage-gated calcium channels.
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., 200 ms (B15284909) duration) from the holding potential to a range of test potentials (e.g., -50 mV to +40 mV in 10 mV increments).
-
Allow for a sufficient interval between pulses (e.g., 10-15 seconds) for channel recovery from inactivation.
-
-
This compound Application:
-
After recording stable baseline currents, switch the perfusion to an external solution containing the desired concentration of this compound.
-
Due to the state-dependent nature of the block, it is recommended to apply a series of depolarizing pulses during the drug application to facilitate this compound binding and reach a steady-state block.
-
Record currents at various time points after the start of this compound application to determine the kinetics of the block.
-
To construct a dose-response curve, apply several concentrations of this compound to different cells or, if possible, cumulatively to the same cell with washout periods in between.
-
-
Washout: After recording the effect of this compound, switch the perfusion back to the control external solution to assess the reversibility of the block.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of calcium channel blockers this compound and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Vasodilation Assay Using Nisoldipine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is a potent vasodilator used in the management of hypertension.[1] Its therapeutic effect is primarily achieved by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1] This action leads to the relaxation of systemic and coronary arteries, resulting in decreased peripheral vascular resistance and blood pressure. These application notes provide detailed protocols for conducting in vitro vasodilation assays using isolated arterial rings to evaluate the efficacy and potency of this compound. The described methodologies are essential for preclinical research and drug development, allowing for the characterization of vasoactive compounds.
Data Presentation
The following tables summarize the quantitative data on the vasodilatory effects of this compound from various in vitro studies.
Table 1: Inhibitory Concentration (IC50) of this compound on Vasoconstriction Induced by Various Agents
| Agonist (Vasoconstrictor) | Artery Type | Species | This compound IC50 | Notes |
| Phenylephrine | Aorta | Spontaneously Hypertensive Rats (SHRSP) | 8.5 x 10⁻⁸ g/ml | This compound showed a more potent inhibitory effect in hypertensive models compared to normotensive controls.[2] |
| B-HT 920 | Aorta | Spontaneously Hypertensive Rats (SHRSP) | 1.5 x 10⁻¹⁰ g/ml | Demonstrates high potency against α2-agonist-induced contractions.[2] |
| B-HT 920 | Aorta | Normotensive Wistar-Kyoto Rats (WKY) | 7 x 10⁻⁹ g/ml | |
| Potassium Chloride | Bovine Mesenteric Veins | Bovine | 1 x 10⁻¹⁰ mol/l | Significantly more potent than nifedipine (B1678770) and glyceryl trinitrate in this tissue.[3] |
| Endothelin-1 (B181129) | Human Coronary Arteries | Human | - | This compound fully blocked serotonin-potentiated contractions but only partially antagonized contractions evoked by endothelin-1.[4] |
| Serotonin (B10506) | Porcine Coronary Arteries | Porcine | - | This compound preferentially inhibited serotonin-induced contractions in coronary arteries over femoral arteries.[5] |
Table 2: Comparative Vasodilatory Effects of Calcium Channel Blockers
| Compound | Artery Type | Species | Potency Comparison | Key Findings |
| This compound vs. Nifedipine | Porcine Coronary Artery | Porcine | This compound is more potent | This compound showed at least 10 times more pronounced coronary selectivity than nifedipine.[5] |
| This compound vs. Nifedipine | Langendorff-perfused rat hearts | Rat | This compound is ~10 times more potent | This compound showed a stronger vasodilatory effect against both endothelin- and hypoxia-reoxygenation-induced vasoconstriction.[6] |
| This compound vs. Nifedipine and Glyceryl Trinitrate | Bovine Mesenteric Veins | Bovine | This compound > Nifedipine, GTN | This compound inhibited potassium-induced contractions at a significantly lower concentration.[3] |
| This compound vs. Nifedipine, Diltiazem (B1670644), Verapamil (B1683045) | Human Arteries (in vivo) | Human | This compound and Nifedipine showed the most peripheral vasodilator activity. | |
| This compound vs. Nifedipine, Verapamil, Diltiazem | Isolated Human Coronary Arteries | Human | This compound is highly potent | This compound potently inhibited serotonin-induced contractions, while nifedipine had little effect, and verapamil and diltiazem had none.[7] |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action in Vasodilation
This compound exerts its vasodilatory effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration. The reduced calcium levels prevent the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle relaxation and vasodilation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference of the calcium antagonist this compound with the abnormal response of vessels from hypertensive rats to alpha-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of this compound on bovine mesenteric arteries and veins and on human peripheral veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on contractions evoked by endothelin-1 in human isolated distal and proximal coronary arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of this compound on serotonin and potassium induced contractions of porcine coronary and femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of nifedipine and this compound on coronary vasoconstriction in the Langendorff-perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why is this compound a specific agent in ischemic left ventricular dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nisoldipine Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of nisoldipine stock solutions for in vitro cell culture experiments. This compound is a dihydropyridine (B1217469) calcium channel blocker with high vascular selectivity, making it a valuable tool for studying calcium signaling pathways in various cell types.[1][2]
Physicochemical and Solubility Data
A summary of key quantitative data for this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.
| Parameter | Value | Source(s) |
| Molecular Weight | 388.41 g/mol | [3] |
| Solubility in DMSO | ~30 mg/mL to >77 mg/mL | [2][3] |
| Solubility in Ethanol | ~3 mg/mL | [3] |
| Solubility in DMF | ~30 mg/mL | [3] |
| Aqueous Solubility | Sparingly soluble/Insoluble | [3][4] |
| Storage of Solid | Room temperature | [3] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months), protect from light | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solubility and miscibility with cell culture media.[2][3]
Materials:
-
This compound powder (MW: 388.41 g/mol )
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, calibrated pipettes and tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 3.88 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex or gently warm the solution to facilitate complete dissolution. Ensure no visible particles remain.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes or amber glass vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Always protect the stock solution from light, as dihydropyridines are photosensitive.[4]
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS). For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
-
Final Working Solution:
-
Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired working concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Application to Cells:
-
Mix the final working solution thoroughly before adding it to your cell cultures.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a dihydropyridine calcium channel blocker that primarily acts on L-type calcium channels.[1][6][7] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[7][8][9]
Caption: Mechanism of action of this compound as an L-type calcium channel blocker.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments, from stock solution preparation to the final cell-based assay.
Caption: Workflow for this compound stock solution preparation and use in cell culture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PathWhiz [smpdb.ca]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Nisoldipine in Human Plasma
Introduction
Nisoldipine is a second-generation calcium channel blocker of the dihydropyridine (B1217469) class, widely prescribed for the management of hypertension and angina pectoris.[1][2][3] It functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[1][4][5] Accurate quantification of this compound in biological matrices, such as human plasma, is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a reliable and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma.
Principle
This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separation of the analyte and IS is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by quantification using a UV detector. The concentration of this compound is determined by comparing its peak area ratio to the internal standard against a calibration curve.
Mechanism of Action Signaling Pathway
This compound is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle cells.[1][4] By blocking these channels, it inhibits the influx of extracellular calcium, which is necessary for muscle contraction. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation, decreased peripheral resistance, and consequently, lower blood pressure.[1][4]
References
Application Notes and Protocols for Calcium Imaging with Nisoldipine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nisoldipine is a potent dihydropyridine (B1217469) calcium channel blocker that selectively inhibits L-type voltage-gated calcium channels (Ca_v_1.2).[1] Its primary mechanism of action involves binding to the inactive conformation of these channels, thereby preventing the influx of extracellular calcium into cells.[2] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[2] Calcium imaging is a widely used technique to investigate the dynamics of intracellular calcium ([Ca²⁺]i) in response to various stimuli and pharmacological agents. This application note provides a detailed protocol for utilizing calcium imaging to assess the inhibitory effects of this compound on L-type calcium channels in cultured cells.
Data Presentation
The following tables summarize quantitative data regarding the effect of this compound on intracellular calcium levels and its inhibitory potency.
| Parameter | Cell Type | Value | Reference |
| IC₅₀ (Contraction) | Isolated Rat Aorta | 0.69 nM | [3] |
| IC₅₀ (⁴⁵Ca Influx) | Isolated Rat Aorta | 0.35 nM | [3] |
| IC₅₀ (Ca_v_1.2) | - | 10 nM | [1] |
Table 1: Inhibitory Potency of this compound.
| Treatment | Condition | Diastolic [Ca²⁺]i (µM) | Systolic [Ca²⁺]i (µM) |
| Control (Ischemia) | Global Ischemia | 0.81 | 0.96 |
| This compound (10 nM) | Global Ischemia | 0.62 | 0.77 |
Table 2: Effect of this compound on Intracellular Calcium Concentration in Ischemic Ferret Hearts.[4]
Signaling Pathway
The following diagram illustrates the mechanism of this compound's action on L-type calcium channels and the subsequent effect on intracellular calcium levels.
Experimental Protocols
This section provides detailed protocols for a calcium imaging experiment to assess the effect of this compound on KCl-induced calcium influx in a vascular smooth muscle cell line (e.g., A7r5) or a neuronal cell line (e.g., SH-SY5Y).
Materials
-
Cell Line: A7r5 (rat aortic smooth muscle) or SH-SY5Y (human neuroblastoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Calcium Imaging Dye: Fluo-4 AM (Acetoxymethyl) ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
This compound
-
Potassium Chloride (KCl)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microscope or plate reader equipped with appropriate filters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm)
Experimental Workflow
The following diagram outlines the general workflow for the calcium imaging experiment.
Protocol 1: Calcium Imaging of this compound Effect on A7r5 Cells
1. Cell Seeding:
-
Seed A7r5 cells into a black-walled, clear-bottom 96-well microplate at a density that will ensure they reach 80-90% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of Solutions:
-
Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.
-
Loading Buffer: Prepare a working solution of 2-5 µM Fluo-4 AM in HBSS. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Further dilute in HBSS to prepare working concentrations (e.g., 0.1 nM to 100 nM).
-
High Potassium (KCl) Solution (e.g., 60 mM): Prepare a stock solution of KCl in HBSS.
3. Dye Loading:
-
Aspirate the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of fresh HBSS to each well.
-
Incubate for an additional 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.[5]
4. This compound Treatment:
-
Remove the HBSS and add 90 µL of the desired concentrations of this compound working solutions to the respective wells. Include a vehicle control (DMSO in HBSS).
-
Incubate for 15-30 minutes at room temperature, protected from light.
5. Image Acquisition and Analysis:
-
Place the microplate in a fluorescence microscope or plate reader.
-
Record baseline fluorescence for 1-2 minutes.
-
Add 10 µL of the high KCl solution to each well to induce membrane depolarization and subsequent calcium influx.
-
Immediately begin recording the change in fluorescence intensity over time for at least 5 minutes.
-
Analyze the data by calculating the change in fluorescence (ΔF) from baseline (F₀) for each well (ΔF/F₀). The peak fluorescence intensity after KCl addition is used to determine the extent of calcium influx.
-
Plot the dose-response curve of this compound's inhibitory effect on KCl-induced calcium influx to determine the IC₅₀ value.
References
- 1. The long-term inhibitory effect of a Ca2+ channel blocker, this compound, on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of m-nisoldipine on contraction and 45Ca influx in isolated rat aorta - Zhou - Acta Pharmacologica Sinica [chinaphar.com]
- 4. Intracellular calcium and ventricular function. Effects of this compound on global ischemia in the isovolumic, coronary-perfused heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Western Blot Analysis of Nisoldipine-Treated Endothelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the effects of the dihydropyridine (B1217469) calcium channel blocker, Nisoldipine, on endothelial cells via Western blot analysis. This compound is primarily used in the management of hypertension.[1] Beyond its established role in blocking L-type calcium channels in vascular smooth muscle, evidence suggests that this compound exerts protective effects on the endothelium, partly by increasing the bioavailability of nitric oxide (NO).[1] This protocol outlines a methodology to investigate the molecular mechanisms underlying these effects, focusing on key signaling pathways that regulate endothelial function: the Akt/eNOS and ERK1/2 pathways.
Introduction
Endothelial dysfunction is a key initiating factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. A critical aspect of endothelial health is the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). The activity of eNOS is intricately regulated by post-translational modifications, particularly phosphorylation at specific serine and threonine residues. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a well-established upstream activator of eNOS, phosphorylating it at serine 1177 (Ser1177), which enhances its activity.[2] Conversely, phosphorylation at threonine 495 (Thr495) is associated with eNOS inhibition.[3] Another important signaling cascade in endothelial cells is the Ras/Raf/MEK/ERK (extracellular signal-regulated kinase) pathway, also known as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[4]
Calcium channel blockers (CCBs) of the dihydropyridine class, such as this compound, have been shown to possess vasoprotective properties that may extend beyond their primary antihypertensive effects. Studies on other dihydropyridine CCBs, like amlodipine, have demonstrated their ability to activate eNOS by promoting phosphorylation at the activating Ser1177 site and reducing phosphorylation at the inhibitory Thr495 site.[3] Furthermore, there is evidence to suggest that CCBs can modulate the Akt and ERK1/2 signaling pathways in the vasculature.[5][6]
This document provides a framework for utilizing Western blot analysis to dissect the effects of this compound on these crucial signaling pathways in endothelial cells. The presented protocols will guide researchers in preparing endothelial cell cultures, treating them with this compound, and subsequently analyzing the phosphorylation status of eNOS, Akt, and ERK1/2.
Data Presentation
The following tables provide a structured summary of the expected quantitative data from Western blot analyses of endothelial cells treated with this compound. The data is presented as a fold change in protein phosphorylation relative to a vehicle-treated control.
Table 1: Effect of this compound on the Phosphorylation of eNOS in Endothelial Cells
| Treatment | p-eNOS (Ser1177) / Total eNOS (Fold Change) | p-eNOS (Thr495) / Total eNOS (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | Expected Increase | Expected Decrease |
| This compound (10 µM) | Expected Greater Increase | Expected Greater Decrease |
Table 2: Effect of this compound on the Phosphorylation of Akt and ERK1/2 in Endothelial Cells
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | Expected Increase | To be determined |
| This compound (10 µM) | Expected Greater Increase | To be determined |
Experimental Protocols
I. Endothelial Cell Culture and Treatment
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model. Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in a serum-free basal medium for 4-6 hours to reduce basal levels of protein phosphorylation.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Treat the serum-starved cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 30 minutes, 1 hour, 6 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for Western blot analysis.
IV. Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer to a final 1x concentration. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended over milk to reduce background.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Anti-phospho-eNOS (Ser1177)
-
Anti-phospho-eNOS (Thr495)
-
Anti-total-eNOS
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
Anti-β-actin or GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to their respective total protein bands to determine the relative phosphorylation level.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound increases the bioavailability of endothelial NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Channel Blockers, More than Diuretics, Enhance Vascular Protective Effects of Angiotensin Receptor Blockers in Salt-Loaded Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Ca2+/PI3K/Akt/eNOS/NO Pathway in Astragaloside IV–Induced Inhibition of Endothelial Inflammation Triggered by Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Application Notes and Protocols for Nisoldipine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker primarily utilized in the management of hypertension.[1][2][3][4] As a second-generation dihydropyridine, it exhibits high vascular selectivity, effectively lowering blood pressure with minimal impact on myocardial contractility.[5] this compound's mechanism of action centers on its potent and selective inhibition of L-type calcium channels (Ca_v_1.2), thereby preventing the influx of calcium ions into vascular smooth muscle cells.[1][6][7] This inhibition leads to vasodilation and a reduction in peripheral vascular resistance.[6][8] High-throughput screening (HTS) assays are crucial for identifying and characterizing modulators of L-type calcium channels, like this compound, in a rapid and efficient manner.
These application notes provide detailed protocols for utilizing this compound in two primary HTS assays: a fluorescence-based calcium influx assay and an automated patch clamp electrophysiology assay. A radioligand binding assay protocol is also included for determining compound affinity.
Mechanism of Action and Signaling Pathway
This compound functions by blocking the transmembrane influx of calcium into vascular smooth muscle and cardiac muscle.[9] By binding to the L-type calcium channels, it stabilizes their inactive conformation, reducing the probability of channel opening upon membrane depolarization.[7] The subsequent decrease in intracellular calcium concentration inhibits the contractile processes of vascular smooth muscle, leading to vasodilation.[9][10]
The signaling pathway initiated by the activation of L-type calcium channels and its modulation by this compound is depicted below.
Caption: this compound's mechanism of action.
High-Throughput Screening Workflow
A typical HTS workflow for screening compounds like this compound that target ion channels involves several stages, from initial compound screening to hit validation and lead optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CC: efficacy and tolerability in hypertension and ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Nisoldipine Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, in various animal models of hypertension. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent vasodilator that functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2] This mechanism leads to the relaxation of arterial smooth muscle, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[1][2] Animal models of hypertension are crucial for the preclinical evaluation of antihypertensive drugs like this compound, providing insights into their efficacy and mechanism of action. Commonly used models include the Spontaneously Hypertensive Rat (SHR), the one-kidney, one-clip (1K1C) renovascular hypertension model, and the Dahl salt-sensitive (S) rat.
Data Presentation
The following tables summarize the quantitative effects of this compound administration on systolic blood pressure (SBP) in different rat models of hypertension.
Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Route of Administration | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Reduction | Reference |
| SHR Control | Vehicle | Oral | 4 weeks | ~180 | ~200 | - | [3] |
| SHR + this compound | Not Specified | Oral | Long-term | Not Specified | Prevented Hypertension Development | Not Applicable | [3] |
| SHR + this compound | Not Specified | Oral | Therapeutic | Elevated | Reduced | Not Specified | [3] |
Table 2: Effect of this compound on Systolic Blood Pressure in Renovascular Hypertensive Rats (1K1C)
| Treatment Group | Dose | Route of Administration | Duration | Initial SBP (mmHg) | Final SBP (mmHg) | Percent Reduction | Reference |
| 1K1C Control | Vehicle | Not Specified | 4 weeks | ~154 | Not Reported (4 of 8 died) | - | [4][5] |
| 1K1C + this compound | 10 mg/kg | Not Specified | 4 weeks | 154 ± 4 | 107 ± 7.5 | ~30.5% | [4][5] |
| Sham Control | Vehicle | Not Specified | 4 weeks | ~117 | Not Reported | - | [4][5] |
| Sham + this compound | 10 mg/kg | Not Specified | 4 weeks | 117 ± 4.2 | 89 ± 5.4 | ~23.9% | [4][5] |
Table 3: Effect of this compound on Systolic Blood Pressure in Dahl Salt-Sensitive (S) Rats
| Treatment Group | Diet | Treatment | Duration | Outcome | Reference |
| Dahl S Rat | High Salt (8% NaCl) | None | 5 weeks | Developed malignant hypertension and cardiac hypertrophy | [6] |
| Dahl S Rat | High Salt (8% NaCl) | This compound (therapeutic) | 5 weeks | Decreased blood pressure and regression of cardiac hypertrophy | [6] |
| Dahl S Rat | High Salt (8% NaCl) | This compound (preventive) | Not Specified | Prevented hypertension and cardiac hypertrophy | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of intracellular events culminating in vasodilation.
Caption: this compound's mechanism of action in vascular smooth muscle cells.
Experimental Workflow for Evaluating this compound in Hypertensive Rats
The following diagram outlines a typical experimental workflow for assessing the antihypertensive effects of this compound in a rat model of hypertension.
Caption: A typical workflow for an in vivo hypertension study.
Experimental Protocols
Animal Models of Hypertension
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension. Hypertension develops spontaneously without any external stimuli. Wistar-Kyoto (WKY) rats are typically used as normotensive controls.
-
One-Kidney, One-Clip (1K1C) Renovascular Hypertensive Rat: This is a surgical model where hypertension is induced by constricting the renal artery of one kidney and removing the contralateral kidney. This model represents renin-dependent hypertension.
-
Dahl Salt-Sensitive (S) Rat: This genetic model develops hypertension when fed a high-salt diet (e.g., 8% NaCl). It is a valuable model for studying salt-sensitive hypertension.
This compound Preparation and Administration
-
Vehicle: this compound is practically insoluble in water.[7] For oral administration (gavage), it is typically prepared as a suspension. A common vehicle is an aqueous solution of 0.5% carboxymethyl cellulose (B213188) (CMC) or a mixture of polyethylene (B3416737) glycol and water.
-
Preparation for Oral Gavage:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
The final concentration should be calculated based on the desired dose and the volume to be administered (typically 1-5 mL/kg body weight for rats).
-
-
Route of Administration: Oral gavage is the most common route for daily administration in chronic studies.
-
Dosage: Dosages in rat models of hypertension typically range from 10 mg/kg/day.[4][5] The optimal dose should be determined based on the specific animal model and the objectives of the study.
Blood Pressure Measurement
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and the procedure for several days prior to the actual measurements to minimize stress-induced fluctuations in blood pressure.
-
Gently warm the rat's tail to increase blood flow and facilitate pulse detection.
-
Place the tail cuff and a pulse sensor on the proximal part of the tail.
-
The cuff is inflated and then slowly deflated, and the systolic and diastolic blood pressure, as well as heart rate, are recorded.
-
Multiple readings should be taken for each animal and averaged to ensure accuracy.
-
-
Invasive Method (Telemetry):
-
A telemetry transmitter is surgically implanted, typically in the abdominal aorta.
-
This method allows for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, providing more accurate and reliable data without the stress of restraint.
-
Endpoint Analysis
-
Cardiovascular Parameters: In addition to blood pressure, heart rate, cardiac hypertrophy (heart weight to body weight ratio), and vascular remodeling can be evaluated.
-
Biochemical Parameters: Plasma levels of renin, aldosterone, and catecholamines can be measured to assess the impact of this compound on the renin-angiotensin-aldosterone system and sympathetic nervous activity.[8]
-
Histological Analysis: Tissues such as the heart, aorta, and kidneys can be collected for histological examination to assess for pathological changes associated with hypertension and the effects of treatment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Single this compound-sensitive calcium channels in smooth muscle cells isolated from rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hypotensive effect of this compound in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced bioavailability and antihypertensive activity of this compound loaded nanoemulsion: optimization, cytotoxicity and uptake across Caco-2 cell line, pharmacokinetic and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Prevention of spontaneous and glucocorticoid hypertension in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Nisoldipine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily utilized for the management of hypertension.[1][2][3][4] Its mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[1][3] While the primary therapeutic effects of this compound are on the cardiovascular system, emerging research on other calcium channel blockers suggests potential roles in modulating cellular processes such as apoptosis. For instance, the calcium channel blocker amlodipine (B1666008) has been shown to exhibit neuroprotective effects by inhibiting apoptosis.[5]
These application notes provide a comprehensive guide for investigating the potential pro-apoptotic or anti-apoptotic effects of this compound on cultured cells using flow cytometry. The protocols detailed below describe the use of Annexin V and Propidium Iodide (PI) staining to quantitatively assess the induction of apoptosis in a cell line of interest following treatment with this compound.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. This allows for the identification of early apoptotic cells (Annexin V positive, PI negative).
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[6] It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where the membrane integrity is compromised. Therefore, co-staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 88.7 ± 3.2 | 6.8 ± 1.1 | 4.5 ± 0.9 |
| 25 | 75.4 ± 4.5 | 15.3 ± 2.4 | 9.3 ± 1.8 |
| 50 | 58.1 ± 5.1 | 28.6 ± 3.9 | 13.3 ± 2.5 |
| 100 | 35.9 ± 4.8 | 45.2 ± 5.3 | 18.9 ± 3.1 |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Cell Culture and Treatment
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Harvesting
-
For adherent cells:
-
Carefully aspirate the culture medium (which may contain floating apoptotic cells) and transfer it to a labeled flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Once the cells have detached, add complete medium to inactivate the trypsin.
-
Combine the detached cells with the previously collected supernatant in the flow cytometry tube.
-
-
For suspension cells:
-
Directly collect the cells from the culture flask or plate into a labeled flow cytometry tube.
-
Annexin V and PI Staining
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Carefully discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
Flow Cytometry Analysis
-
After the incubation period, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour of staining.[7]
-
Set up appropriate compensation and gates using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathway of apoptosis detection by Annexin V/PI staining.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Inhibition of excessive neuronal apoptosis by the calcium antagonist amlodipine and antioxidants in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Measuring Gene Expression Changes Induced by Nisoldipine using Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a second-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, predominantly in vascular smooth muscle cells.[1] This action leads to vasodilation and a subsequent reduction in blood pressure. Beyond its hemodynamic effects, this compound has been observed to influence cellular processes that involve changes in gene expression, highlighting its potential for broader therapeutic applications, including the regression of cardiac hypertrophy.[2] This application note provides a detailed protocol for utilizing real-time polymerase chain reaction (PCR) to quantify changes in gene expression in response to this compound treatment.
Mechanism of Action and Impact on Gene Expression
This compound exerts its effects by blocking the influx of calcium ions (Ca2+) into cells.[1] Intracellular calcium is a critical second messenger in numerous signaling pathways that regulate gene expression. By modulating intracellular calcium levels, this compound can influence downstream signaling cascades, such as the Protein Kinase C (PKC) and calcineurin-NFY pathways, which in turn affect the activity of transcription factors and the expression of target genes.[2]
A key area of investigation is the effect of this compound on immediate-early genes (IEGs) like c-fos and Egr-1. These genes are rapidly and transiently induced in response to a variety of extracellular stimuli and play a crucial role in cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can completely block the induction of c-fos and Egr-1 mRNA in response to stimuli like angiotensin II and endothelin-1 (B181129) in cardiomyocytes.[2] This inhibitory effect on IEG expression may contribute to the antihypertrophic properties of this compound.
Data Presentation
The following table summarizes the expected changes in gene expression in response to this compound treatment based on published literature. Researchers should note that the magnitude of the effect can vary depending on the cell type, stimulus, and experimental conditions.
| Gene Target | Expected Change with this compound Treatment | Rationale |
| Immediate-Early Genes | ||
| c-fos | Significant Downregulation / Inhibition of Induction | This compound blocks signaling pathways (e.g., PKC) that lead to the activation of c-fos transcription.[2] |
| Egr-1 (Early Growth Response 1) | Significant Downregulation / Inhibition of Induction | Similar to c-fos, Egr-1 induction is often calcium-dependent and can be blocked by this compound.[2] |
| Genes Associated with Cardiac Hypertrophy | ||
| ANP (Atrial Natriuretic Peptide) | Downregulation | ANP is a marker of cardiac stress and hypertrophy; its expression is expected to decrease as this compound alleviates cardiac load. |
| BNP (Brain Natriuretic Peptide) | Downregulation | Similar to ANP, BNP is a well-established biomarker for cardiac hypertrophy and heart failure. |
| MYH7 (Myosin Heavy Chain 7) | Downregulation | A shift from the adult α-MHC to the fetal β-MHC (MYH7) isoform is a hallmark of cardiac hypertrophy. |
| Signaling Pathway Components | ||
| NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) | Potential Downregulation of Activity/Translocation | The calcineurin-NFAT pathway is calcium-dependent; its inhibition would lead to reduced nuclear translocation and target gene expression. |
Mandatory Visualizations
Signaling Pathway of this compound's Effect on Gene Expression
Caption: Workflow for analyzing gene expression changes with this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Primary neonatal rat ventricular cardiomyocytes or vascular smooth muscle cells are suitable models.
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach the desired confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Include a vehicle control (medium with the same concentration of the solvent) in all experiments.
-
Treat the cells for a predetermined period (e.g., 1, 6, 12, or 24 hours) to capture both immediate-early and later gene expression changes.
-
RNA Extraction
-
Lysis: Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit).
-
Extraction: Perform RNA extraction according to the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.
-
DNase Treatment (Optional but Recommended): Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
RNA Quality and Quantity Control
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Integrity Check: Verify RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Reverse transcriptase
-
dNTPs
-
RNase inhibitor
-
Reverse transcription buffer
-
Primers (a mix of oligo(dT) and random hexamers is recommended for comprehensive cDNA synthesis)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture in a thermal cycler according to the reverse transcriptase manufacturer's instructions (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by an inactivation step at 70-85°C for 5-15 min).
-
Storage: The resulting cDNA can be stored at -20°C.
Real-Time PCR
-
Primer Design:
-
Design primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).
-
Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 60-65°C.
-
The amplicon size should ideally be between 70 and 200 base pairs for optimal qPCR efficiency.
-
-
Reaction Setup: Prepare the qPCR reaction mixture on ice. For each reaction, combine:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward Primer
-
Reverse Primer
-
Diluted cDNA template
-
Nuclease-free water to the final volume.
-
-
Plate Setup:
-
Pipette the reaction mixture into a 96- or 384-well qPCR plate.
-
Include technical triplicates for each sample and gene.
-
Include no-template controls (NTCs) for each primer pair to check for contamination.
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
Quantification Cycle (Cq) Values: The real-time PCR instrument will provide the Cq (also known as Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the average Cq of the housekeeping gene(s) from the average Cq of the target gene.
-
ΔCt = Cq(target gene) - Cq(housekeeping gene)
-
-
Normalization to Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control group)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
By following these detailed protocols, researchers can effectively utilize real-time PCR to investigate the impact of this compound on the expression of key genes, providing valuable insights into its molecular mechanisms and potential therapeutic applications beyond its established role in hypertension management.
References
Application Notes and Protocols for Langendorff Heart Perfusion with Nisoldipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a cornerstone ex vivo technique in cardiovascular research. It allows for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences.[1][2] This document provides detailed application notes and protocols for investigating the cardiovascular effects of Nisoldipine, a second-generation dihydropyridine (B1217469) calcium channel blocker, using the Langendorff apparatus.[3]
This compound is recognized for its potent vasodilatory effects, acting primarily on vascular smooth muscle by inhibiting the influx of calcium ions through L-type calcium channels.[4][5][6] Its selectivity for vascular smooth muscle over cardiac muscle makes it a subject of significant interest in studies of coronary hemodynamics and myocardial function.[4][6] this compound has been shown to decrease coronary vascular resistance and improve myocardial function during ischemia-reperfusion.[7][8] These protocols will guide researchers through the preparation of an isolated heart, the administration of this compound, and the subsequent measurement and analysis of key cardiac functional parameters.
Mechanism of Action
This compound is a calcium channel blocker that inhibits the influx of extracellular calcium ions (Ca2+) into vascular smooth muscle and cardiac muscle cells through L-type calcium channels.[4] The contractile process of vascular smooth muscle is highly dependent on this influx of extracellular calcium.[6] By blocking these channels, this compound reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle.[4] This results in vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[4] While it also affects the cardiac muscle, its potency is significantly greater on vascular smooth muscle.[6][9] This selectivity is partly attributed to the fact that vascular smooth muscle cells are more depolarized than myocardial cells, and this compound's blocking effect is enhanced by membrane depolarization.[9]
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key cardiac functional parameters based on published literature. These values should be considered as representative, and actual results may vary depending on the specific experimental conditions and animal model used.
Table 1: Effect of this compound on Coronary Resistance in Isolated Canine Left Ventricle [7]
| This compound Dose (intracoronary) | Coronary Arterial Pressure (mmHg) | Decrease in Coronary Vascular Resistance (%) |
| 1 µg | ~40 | 16.9 |
| 10 µg | ~40 | 36.8 |
| 1 µg | ~80 | 21.5 |
| 10 µg | ~80 | 47.7 |
Table 2: Effect of this compound on Ischemia-Reperfusion Injury in Langendorff Perfused Rabbit Hearts [8]
| This compound Concentration | Parameter | Observation |
| 10⁻⁸ M | End-Diastolic Pressure (during ischemia) | Inhibited the increase |
| 10⁻⁸ M | Left Ventricular Developed Pressure (during reperfusion) | Improved recovery |
| 10⁻⁸ M | Coronary Flow (during reperfusion) | Improved recovery |
Table 3: Comparative Vasodilatory Effects of this compound and Nifedipine (B1678770) in Langendorff-Perfused Rat Hearts [10]
| Vasoconstrictor | Treatment | Perfusion Pressure (mmHg) |
| N(G)-nitro-L-arginine (100 µM) | 10 nM this compound | ~60.0 |
| N(G)-nitro-L-arginine (100 µM) | 10 nM Nifedipine | ~96.4 |
| N(G)-nitro-L-arginine (100 µM) | 100 nM Nifedipine | ~87.0 |
Experimental Protocols
This section provides a detailed methodology for conducting a Langendorff heart perfusion experiment to evaluate the effects of this compound.
Materials and Reagents
-
Animal Model: Sprague-Dawley rat (250-300g) is a common model.[11] Other models like rabbits or guinea pigs can also be used.[11][12]
-
Krebs-Henseleit Buffer (KHB): (in mM) 118.0 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25.0 NaHCO₃, 11.0 Glucose. To prepare, dissolve salts in distilled water and bubble with 95% O₂ and 5% CO₂ (carbogen) to maintain a pH of 7.4.[12]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. Further dilutions to final working concentrations should be made in KHB.
-
Anticoagulant: Heparin (1000 IU/kg).
-
Anesthetic: Sodium pentobarbital (B6593769) (50-60 mg/kg, intraperitoneal) or isoflurane.
-
Surgical Instruments: Scissors, forceps, hemostats, suture thread.
-
Langendorff Apparatus: Including a perfusion reservoir, water jacket for temperature control (37°C), aortic cannula, peristaltic pump (for constant flow) or constant pressure head, and a system for measuring physiological parameters.[2]
-
Measurement Devices: Pressure transducer for left ventricular pressure, flow probe for coronary flow, and electrodes for ECG.[13]
Protocol for Langendorff Heart Perfusion
-
Animal Preparation:
-
Apparatus Preparation:
-
Prime the Langendorff apparatus with warm (37°C), oxygenated KHB, ensuring no air bubbles are in the tubing.[11]
-
-
Aortic Cannulation:
-
Initiation of Perfusion:
-
Start retrograde perfusion with KHB at a constant pressure (typically 70-80 mmHg) or constant flow (e.g., 13 ml/min for a rat heart).[2][10]
-
The retrograde flow will close the aortic valve and force the perfusate into the coronary arteries.[1]
-
The heart should resume spontaneous contractions. Trim away any excess tissue.[14]
-
-
Intraventricular Balloon Insertion (for measuring contractility):
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), coronary flow, and +dP/dt_max and -dP/dt_max.[11]
-
Dose-Response Protocol for this compound
-
Baseline Recording: After stabilization, record all baseline functional parameters for 5-10 minutes.
-
This compound Administration:
-
Equilibration and Recording:
-
Perfuse the heart with the this compound-containing buffer for a 15-20 minute equilibration period, or until a stable response is observed.
-
Record all functional parameters throughout this period.
-
-
Washout:
-
Switch the perfusion back to the drug-free KHB for a 15-20 minute washout period, or until parameters return to baseline.
-
-
Cumulative or Non-Cumulative Dosing:
-
Repeat steps 2-4 for each subsequent, higher concentration of this compound.
-
Visualizations
Signaling Pathway of this compound in Cardiomyocytes and Vascular Smooth Muscle
Caption: this compound inhibits L-type calcium channels, reducing Ca²⁺ influx and muscle contraction.
Experimental Workflow for Langendorff Perfusion with this compound
Caption: Step-by-step workflow for a this compound dose-response experiment using Langendorff perfusion.
Logical Relationship of the Langendorff Experimental Setup
Caption: Key components and their connections in a Langendorff heart perfusion setup.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. SutherlandandHearse [southalabama.edu]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Effect of this compound on coronary resistance, contractility and oxygen consumption of the isolated blood-perfused canine left ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of ischemic myocardial dysfunction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why is this compound a specific agent in ischemic left ventricular dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of nifedipine and this compound on coronary vasoconstriction in the Langendorff-perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Langendorff Heart [sheffbp.co.uk]
- 12. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adinstruments.com [adinstruments.com]
- 14. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Application Notes and Protocols: In Vitro Evaluation of Nisoldipine's Effect on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily utilized for the management of hypertension and chronic angina pectoris.[1] Its mechanism of action involves the inhibition of L-type calcium channels, which leads to the relaxation of vascular smooth muscle.[2] Beyond its established cardiovascular effects, there is growing interest in the potential antiplatelet activities of calcium channel blockers. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation by pharmaceutical agents is of significant therapeutic interest. An increase in intracellular calcium concentration is a key signaling event for platelet activation and aggregation.[3] Therefore, as a calcium channel blocker, this compound is hypothesized to interfere with these processes.
These application notes provide a detailed overview and experimental protocols for measuring the in vitro effect of this compound on platelet aggregation. The provided methodologies and data will enable researchers to effectively design and execute studies to investigate the antiplatelet potential of this compound and related compounds.
Data Presentation
The inhibitory effects of this compound on platelet aggregation induced by various agonists are summarized in the table below. The data has been compiled from in vitro studies and provides insights into the differential effects of this compound depending on the platelet activation pathway.
| Agonist | This compound Concentration | Observed Effect | IC50 | Source |
| Thrombin | - | Inhibition of platelet aggregation and serotonin (B10506) secretion | ~ 2 µM | [4] |
| Adrenaline | - | 67% inhibition of the secondary phase of aggregation | Not Reported | [3][5] |
| ADP | - | No effect on aggregation | Not Applicable | [3][5] |
| Collagen | Not specified in studies on this compound | Dose-dependent inhibition observed with Nicardipine, another dihydropyridine calcium channel blocker. | Not Reported for this compound | |
| Arachidonic Acid | Not specified in studies on this compound | Dose-dependent inhibition observed with Nicardipine, another dihydropyridine calcium channel blocker. | Not Reported for this compound |
Signaling Pathways
This compound's Potential Mechanism of Action in Platelets
Platelet activation is a complex process initiated by various agonists, leading to a common pathway of increased intracellular calcium concentration, which triggers downstream events culminating in aggregation. This compound, as a calcium channel blocker, is thought to exert its antiplatelet effect by interfering with this calcium influx.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Comparative inhibitory effects of dihydropyridines on platelet aggregation, calcium uptake and cyclic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of verapamil and this compound on human platelets: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of whole blood platelet aggregation by nicardipine, and synergism with prostacyclin in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nisoldipine Concentration for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro concentration of Nisoldipine for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dihydropyridine (B1217469) calcium channel blocker.[1][2][3] Its primary mechanism of action is to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle by blocking voltage-gated L-type calcium channels.[1][2][4][5] It binds to these channels, stabilizing them in their inactive conformation.[6] This action leads to the relaxation of vascular smooth muscle (vasodilation), which decreases peripheral vascular resistance and lowers blood pressure.[1][4] In vitro studies have shown that this compound is more potent on vascular smooth muscle than on cardiac muscle.[4]
Q2: How should I prepare a stock solution of this compound?
This compound is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF).[7][8]
-
Recommended Solvent: DMSO is the most common solvent for preparing high-concentration stock solutions.
-
Preparation Steps:
-
To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[6] For example, a 30 mg/ml solution in DMSO is achievable.[7]
-
Vortex briefly to ensure it is fully dissolved.
-
For aqueous experimental buffers, first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice (e.g., PBS).[7] A 1:10 dilution of a DMSO stock into PBS (pH 7.2) yields a solubility of approximately 0.1 mg/ml.[7]
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability (up to 1-6 months).[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[7]
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the experimental endpoint. It is highly potent, with IC50 values often in the nanomolar range for its primary target.
| Application/Cell Type | Effective Concentration / IC50 | Reference(s) |
| L-type Ca v 1.2 channel inhibition | IC50: 10 nM | [6] |
| Inhibition of acetylcholine-induced contraction (rabbit coronary arteries) | IC50: 0.03 nM | [7] |
| Inhibition of K+ channel currents (guinea-pig ventricular myocytes) | 10-100 µM | [6][9] |
| Antioxidant activity (rat myocardial membrane) | IC50: 28.2 µM | [6][9] |
| Cytotoxicity against lymphoid cells | IC50: 6 µM | [10] |
| Inhibition of 5-HT-induced PASMC proliferation | Effective at concentrations up to 10 µM | [11] |
Note: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: Can this compound be cytotoxic to cells in culture?
Yes, like many compounds, this compound can exhibit cytotoxicity at higher concentrations. For example, an IC50 value of 6 µM has been reported for cytotoxicity in lymphoid cells.[10] Therefore, it is crucial to assess cell viability across your intended concentration range to distinguish the specific pharmacological effects from non-specific toxicity. A standard cell viability assay, such as MTT or Trypan Blue exclusion, should be performed alongside your primary experiment.
Troubleshooting Guides
Problem 1: Low Solubility or Precipitation in Media
Symptoms:
-
You observe a cloudy or hazy appearance in your culture media after adding this compound.
-
You see visible precipitate at the bottom of the well or tube, either immediately or after incubation.
Possible Causes & Solutions:
| Cause | Solution |
| Final DMSO concentration is too high. | Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1%, to avoid solvent toxicity and solubility issues. Calculate the required dilution from your stock solution carefully. |
| Poor aqueous solubility. | This compound is practically insoluble in water.[7][8] Prepare a high-concentration stock in 100% DMSO and then dilute it to the final working concentration in your pre-warmed culture medium. Add the diluted drug to the media dropwise while gently swirling. |
| Stock solution instability. | Do not store diluted aqueous solutions of this compound for more than a day.[7] Use freshly prepared dilutions for each experiment. Ensure your DMSO stock has been stored correctly (aliquoted, protected from light, at -20°C or -80°C).[9] |
Problem 2: No Observable Effect or Lower-Than-Expected Potency
Symptoms:
-
This compound does not inhibit the expected biological process (e.g., calcium influx, cell contraction) even at high concentrations.
-
The IC50 value you determine is significantly higher than what is reported in the literature.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect concentration range. | The effective concentration is highly dependent on the cell type and target. The IC50 for L-type calcium channels is ~10 nM, but for other off-target effects like K+ channels, it can be in the micromolar range.[6] Perform a wide dose-response curve (e.g., from 1 nM to 100 µM) to identify the correct range. |
| Degradation of the compound. | This compound is light-sensitive. Protect stock solutions and experimental setups from light as much as possible. Use fresh aliquots of your stock solution. |
| Cell type lacks the target. | Confirm that your cell line expresses functional L-type calcium channels. The effect of this compound is selective for cells where these channels are present and active. |
| Experimental conditions. | The binding of dihydropyridines can be voltage-dependent. The resting membrane potential of your cells can influence the drug's potency. Ensure your assay conditions (e.g., ion concentrations, depolarization method) are appropriate. |
Problem 3: High Cell Death or Unexpected Toxicity
Symptoms:
-
You observe significant cell death, detachment, or morphological changes across all tested concentrations, even low ones.
-
Cell viability assays show a steep decline in viability that does not correlate with the expected pharmacological effect.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture media is kept constant and at a non-toxic level (e.g., <0.1%) across all wells, including the vehicle control. |
| Compound cytotoxicity. | This compound can be cytotoxic at higher concentrations (e.g., IC50 of 6 µM in some cell lines).[10] Determine the cytotoxicity profile using a viability assay (like MTT) to find a concentration window where the compound is effective but not overly toxic. |
| Contamination. | Rule out contamination of your cell culture, media, or compound stock solution. |
| Sensitive cell line. | Some cell lines may be inherently more sensitive to calcium channel blockade or the compound itself. Consider reducing the incubation time or using a lower concentration range. |
Experimental Protocols & Visualizations
This compound's Mechanism of Action: L-Type Calcium Channel Blockade
This compound acts by physically blocking the L-type voltage-gated calcium channel (Ca v 1.2), which is prevalent in vascular smooth muscle cells. This prevents the influx of extracellular Ca²⁺ that is necessary for triggering muscle contraction.
References
- 1. This compound | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparative cytoprotective effect of dihydropyridine calcium channel blockers against the toxicity of oxidized low density lipoprotein for cultured lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibitory effects of m-nisoldipine on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nisoldipine Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Nisoldipine, a potent calcium channel blocker, presents significant challenges in research and development due to its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but low solubility, which can lead to variable and unpredictable results in experimental settings.[1][2][3] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution?
A1: this compound is practically insoluble in water.[4] Precipitation is a common issue and can be triggered by several factors:
-
Exceeding Solubility Limit: The aqueous solubility of this compound is very low, reported to be around 6.2 µg/mL to 0.25 mg/mL.[2][3][5] Exceeding this concentration in an unformulated aqueous buffer will inevitably lead to precipitation.
-
pH-Dependent Solubility: The solubility of this compound can be influenced by the pH of the aqueous buffer. Saturation solubility studies have been conducted across a physiological pH range to determine the optimal conditions.[1]
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the drug to "crash out" or precipitate.[6][7]
-
Temperature Fluctuations: Changes in temperature can affect solubility. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.[8]
Q2: What is the best way to prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[9] For example, the solubility of this compound is approximately 3 mg/mL in ethanol and about 30 mg/mL in DMSO.[9]
Q3: How can I prepare a working solution of this compound in an aqueous buffer without precipitation?
A3: To avoid precipitation when preparing an aqueous working solution from an organic stock, a careful dilution strategy is necessary. The recommended method is to first dissolve the this compound in a suitable organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice.[9] A slow, stepwise dilution with vigorous mixing is crucial to prevent localized high concentrations that can lead to precipitation.[6] For instance, a 1:10 dilution of a DMSO stock solution into PBS (pH 7.2) can yield a final this compound concentration of approximately 0.1 mg/mL.[9] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[9]
Q4: What are common methods to enhance the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to improve the solubility of this compound in aqueous solutions:
-
Use of Surfactants: Surfactants like sodium lauryl sulfate (B86663) (SLS), cetyl trimethylammonium bromide (CTAB), and Tween 20 have been shown to increase this compound's solubility.[1] For example, 1.0% SLS has been identified as a suitable surfactant for dissolution studies.[1]
-
Use of Co-solvents: Adding water-miscible solvents, or co-solvents, can increase the solubility of non-polar molecules like this compound.[10]
-
Complexation with Cyclodextrins: The formation of inclusion complexes with cyclodextrins is a known method to enhance the aqueous solubility and dissolution rate of poorly water-soluble drugs.[10]
-
Solid Dispersions: Preparing solid dispersions of this compound with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl cellulose (B213188) (HPC) can significantly improve its dissolution rate.[2] These polymers can inhibit the crystallization of the drug, maintaining it in a more soluble amorphous form.[2]
Troubleshooting Guide: this compound Precipitation
If you are encountering precipitation with your this compound solutions, follow this troubleshooting guide.
Issue: Precipitation observed upon dilution of organic stock solution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Decrease the final concentration of this compound in the working solution. | The final concentration may be exceeding the solubility limit of this compound in the chosen aqueous medium, even with solubility enhancers.[8] |
| Antisolvent Precipitation ("Solvent Shock") | 1. Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[6] 2. Perform a serial dilution. | Rapid dispersion helps to avoid localized high concentrations of the drug that can trigger precipitation.[6] |
| Buffer Incompatibility | Test the solubility of this compound in a small volume of your chosen buffer before preparing the full volume. Consider using a different buffer system or adjusting the pH. | The pH and ionic strength of the buffer can significantly impact the solubility of this compound.[1][8] |
| Temperature Effects | Gently pre-warm both the stock solution and the aqueous buffer to 37°C before mixing.[6] | Increasing the temperature can sometimes help to keep the compound in solution, as solubility is often temperature-dependent. |
Issue: Solution is initially clear but precipitates over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuation | Store the solution at a constant temperature. Avoid freeze-thaw cycles. | A decrease in temperature can lead to a decrease in solubility, causing the compound to precipitate out of a saturated solution.[8] |
| Compound Instability | Prepare fresh solutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[9] | This compound may not be stable in the aqueous buffer over extended periods, leading to degradation and precipitation of less soluble byproducts. |
| pH Shift | Ensure the pH of your solution is stable over time by using a buffer with adequate buffering capacity. | A shift in pH can alter the ionization state of the molecule, potentially reducing its solubility.[8] |
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various media.
Table 1: Solubility of this compound in Water and Organic Solvents
| Solvent | Solubility | Reference |
| Water | 6.2 µg/mL | [2] |
| Water | 0.25 mg/mL | [3][5] |
| Ethanol | ~3 mg/mL | [9] |
| DMSO | ~30 mg/mL | [9] |
| DMF | ~30 mg/mL | [9] |
Table 2: Enhanced Solubility of this compound in Aqueous Media
| Medium | Solubility | Reference |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [9] |
| pH 6.8 phosphate (B84403) buffer saline + 0.4% Sodium Lauryl Sulfate (with solid dispersion) | 115.27 ± 0.32 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer from a DMSO stock solution.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of, for example, 10 mg/mL.
-
Vortex or sonicate until the this compound is completely dissolved.
-
-
Prepare the Aqueous Working Solution:
-
Place the desired volume of the aqueous buffer (e.g., PBS, pH 7.2) into a sterile container.
-
While vigorously stirring or vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution drop by drop.
-
Continue mixing for a few minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. A clear solution indicates that the this compound has remained in solution.
-
Note: The final concentration of DMSO in the working solution should be kept as low as possible (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.[6]
Visualizations
Caption: Experimental workflow for preparing a this compound aqueous solution.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Development and Evaluation of Solid Dispersion-Based Sublingual Films of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ijrpr.com [ijrpr.com]
Preventing Nisoldipine precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and frequently asked questions (FAQs) to prevent the precipitation of nisoldipine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate when I added it to the cell culture medium?
A: this compound precipitation is a common issue stemming from its physicochemical properties. It is a lipophilic compound that is practically insoluble in water.[1][2] This issue, often called "crashing out," typically occurs for one or more of the following reasons:
-
Low Aqueous Solubility : this compound has inherently poor solubility in the aqueous environment of cell culture media.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[4]
-
Solvent Shock : When a concentrated stock solution made in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the drug's concentration can instantly exceed its solubility limit, causing it to fall out of solution.[3]
-
Exceeding the Solubility Limit : The final concentration of this compound you are trying to achieve may be higher than its maximum soluble concentration in your specific cell culture system.
-
Interaction with Media Components : this compound may interact with proteins, salts, or other components in the media, leading to the formation of insoluble complexes.[3]
-
pH and Temperature Changes : The pH and temperature of the cell culture medium can influence the solubility of a compound.[3][5]
Q2: What is the best solvent to prepare my this compound stock solution?
A: The most recommended solvent for preparing this compound stock solutions for cell culture applications is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][6][7] this compound is highly soluble in DMSO (approximately 30 mg/mL to 77 mg/mL).[2][8] While it is also soluble in ethanol (B145695) and DMF, DMSO offers the highest solubility, allowing for a concentrated stock that minimizes the volume of organic solvent added to your cells.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[7][9] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, but without this compound.[10]
Q4: How should I prepare and store my this compound stock solution?
A: To ensure stability and prevent degradation, stock solutions should be prepared by dissolving this compound in anhydrous DMSO.[6] The solution should then be aliquoted into smaller, single-use amber vials to avoid repeated freeze-thaw cycles and protect it from light.[6][11] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[11]
Q5: Are there other methods to improve this compound solubility in my culture media?
A: If you are still facing precipitation issues after optimizing your dilution protocol, you can consider the following:
-
Pre-warming the Media : Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution, as temperature can affect solubility.[3][7]
-
Serum Concentration : For some compounds, the presence of serum proteins can aid in solubility.[3] If you are using a serum-free medium, consider if your experiment could be performed with a low percentage of serum.
-
Solubilizing Agents : While not a first-line solution, certain solubilizing agents can be tested. However, it is crucial to first validate these agents for any potential cytotoxic effects on your specific cell line and interference with the biological activity of this compound.[3]
Troubleshooting Guide
This guide helps you diagnose and solve common precipitation issues.
Problem: Precipitate forms immediately upon adding the this compound stock to the culture medium.
This is the most common problem and is typically caused by "solvent shock."
Caption: Troubleshooting workflow for immediate precipitation.
Problem: My prepared DMSO stock solution is cloudy or contains a precipitate.
This can happen if the solubility limit in the solvent is exceeded or if the solvent has absorbed moisture.
-
Verify Solvent Quality : Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the air, which will reduce its ability to dissolve lipophilic compounds like this compound.[8][10]
-
Attempt to Re-dissolve : Gently warm the solution in a 37°C water bath and vortex vigorously or place it in a sonicator bath for a few minutes.[7][10]
-
Prepare a Fresh Stock : If the precipitate does not dissolve, discard the solution and prepare a fresh stock, potentially at a slightly lower concentration.[6][10]
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₆ | [1] |
| Molecular Weight | 388.4 g/mol | [1][12] |
| Appearance | Yellow crystalline substance | [1] |
| Aqueous Solubility | Practically insoluble | [1][2] |
| Solubility in DMSO | ~30 - 77 mg/mL | [2][8] |
| Solubility in Ethanol | ~3 mg/mL | [2] |
| Solubility in 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [2] |
| Mechanism of Action | L-type Calcium Channel Blocker | [8][13][14] |
Table 2: Recommended this compound Solution Concentrations and Storage
| Solution Type | Recommended Solvent | Recommended Concentration | Storage Conditions |
| Primary Stock Solution | Anhydrous DMSO | 10 - 20 mM | Aliquot and store at -80°C for up to 6 months or -20°C for 1 month. Protect from light.[11] |
| Working Solution | Cell Culture Medium | Experiment-dependent (typically µM range) | Prepare fresh for each experiment. Do not store.[2][6] |
| Final DMSO Concentration | Cell Culture Medium | < 0.5%, ideally ≤ 0.1% | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution.
Materials:
-
This compound powder (MW: 388.4 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Accurately weigh 3.88 mg of this compound powder and transfer it to a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7]
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure.[6][11]
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[11]
Protocol 2: General Workflow for Diluting this compound into Cell Culture Media
This workflow minimizes the risk of precipitation during the preparation of the final working solution.
Caption: Recommended workflow for preparing the final working solution.
Protocol 3: Determining the Maximum Soluble Concentration
If your desired concentration continues to precipitate, perform this simple test to find the solubility limit in your specific medium.[3]
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific complete cell culture medium (including serum, etc.)
-
Sterile microcentrifuge tubes
Procedure:
-
Create a series of dilutions of your this compound stock in your complete cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM in separate tubes.
-
Crucially, keep the final solvent (DMSO) concentration constant and low across all tubes (e.g., 0.1%).
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 4, 24, or 48 hours).
-
Visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film). You can hold the tube against a dark background to see this more clearly.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. A precipitate will form a pellet at the bottom.
-
The highest concentration that remains clear is the maximum soluble concentration under your specific experimental conditions.
Signaling Pathway Visualization
This compound is a dihydropyridine (B1217469) calcium channel blocker that selectively inhibits L-type calcium channels.[8][13] This action is crucial for its role as an arterial vasodilator and antihypertensive agent.[12][14]
Caption: this compound inhibits Ca²⁺ influx via L-type calcium channels.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | 63675-72-9 [chemicalbook.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Nisoldipine Photostability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nisoldipine. The information addresses common challenges encountered during experimental procedures related to its photostability and degradation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in solution. | This compound is known to be highly photosensitive, especially in solution.[1][2][3] The solvent used can also influence the degradation rate. | 1. Protect from Light: Conduct all experiments under amber or low-actinic light. Store stock solutions and samples in light-resistant containers.[4] 2. Solvent Selection: Consider the solvent system. Photodegradation has been observed in methanol (B129727) solutions.[5] If the experimental design allows, explore less polar solvents or the use of photoprotective agents. 3. Temperature Control: While light is the primary factor, elevated temperatures can sometimes accelerate degradation. Ensure your experimental setup maintains a consistent and controlled temperature. |
| Inconsistent results in photostability studies. | The light source (wavelength and intensity) and exposure time are critical variables that must be precisely controlled. Variations in these parameters will lead to inconsistent degradation rates. | 1. Standardize Light Source: Use a calibrated and stable light source, such as a high-pressure mercury lamp or a photostability chamber that provides consistent UV and visible light output.[5] 2. Monitor Light Exposure: Precisely control the duration of light exposure. For comparative studies, ensure all samples receive the identical light dose. 3. Control Sample Geometry: The distance and angle of the sample relative to the light source can affect the intensity of light received. Maintain a fixed geometry for all experiments. |
| Appearance of unknown peaks in chromatograms during analysis. | These are likely photodegradation products of this compound. The primary degradation pathway involves the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog.[1][3][6] Other products, such as the nitroso and nitro derivatives, can also form depending on the conditions.[5][7] | 1. Identify Degradation Products: The main photodegradation products to expect are the 4-(2-nitrosophenyl) pyridine and the corresponding pyridine derivative.[5][7] 2. Utilize Appropriate Analytical Techniques: HPLC, HPTLC, and UV derivative spectrophotometry are effective for separating and identifying this compound and its degradation products.[1][5][7][8] 3. Perform Forced Degradation Studies: To confirm the identity of degradation peaks, conduct forced degradation studies under controlled light, heat, acid, and base conditions to generate and characterize the degradation products.[2] |
| Difficulty in quantifying this compound in the presence of its degradation products. | The spectral properties of this compound and its degradation products can overlap, making simple spectrophotometric quantification challenging. | 1. Chromatographic Separation: Employ a validated HPLC or HPTLC method to achieve baseline separation of this compound from its photoproducts before quantification.[1][7] 2. Derivative Spectrophotometry: If chromatographic methods are not available, UV derivative spectrophotometry can be used to resolve the overlapping spectra and allow for the simultaneous determination of this compound and its degradation products.[5][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation products of this compound?
A1: The primary photodegradation of this compound involves the oxidation of the 1,4-dihydropyridine (B1200194) ring to its corresponding pyridine derivative.[1][3][6] Under exposure to daylight and UV light, two main products are typically observed: the 4-(2-nitrosophenyl) pyridine analogue and the pyridine analogue.[5][7] The formation of the nitroso-phenyl-pyridine photoproduct has been reported under daylight, while the nitro-phenyl-pyridine derivative can form under UV light.[5]
Q2: What is the kinetic order of this compound's photodegradation?
A2: The photodegradation kinetics of this compound can vary depending on the experimental conditions. In the solid state, the degradation has been reported to follow zero-order kinetics.[5][7] In solution, the kinetics can be more complex. Some studies suggest that the reaction may initially be zero-order and then transition to first-order as the concentration of photoproducts increases.[5] Other studies have found the photodegradation in solution to follow first-order kinetics.[10]
Q3: How can I improve the photostability of this compound in my experiments?
A3: Several strategies can be employed to enhance the photostability of this compound:
-
Use of Photoprotective Agents: The addition of antioxidants like β-carotene has been shown to decrease the degradation rate of this compound in solution.[5][6]
-
Complexation with Cyclodextrins: Forming inclusion complexes with β-cyclodextrin can significantly improve the photostability of this compound, with one study reporting a 100-fold increase in stability.[10][11]
-
Solid Formulations: this compound is generally more stable in solid dosage forms compared to solutions.[1][2][3]
Q4: What analytical methods are suitable for studying this compound photostability?
A4: A variety of analytical techniques can be used to monitor the photodegradation of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying this compound and its photoproducts.[4][7][12]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another effective chromatographic technique for the separation of this compound and its degradation products.[1][5]
-
UV Derivative Spectrophotometry: This technique can be used for the simultaneous determination of this compound and its photoproducts, especially when their absorption spectra overlap.[5][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the structure of the degradation products.[13]
Quantitative Data Summary
The following tables summarize quantitative data related to the degradation kinetics of this compound under various conditions.
Table 1: Degradation Rate Constants of Solid-State this compound
| Formulation | Light Source | Degradation Rate (% per day) | Reference |
| Raw Material | Daylight | 1.6 | [9] |
| 10 mg Tablets | Daylight | 0.19 | [9] |
| 5 mg Tablets | Daylight | 0.15 | [9] |
Table 2: Hydrolytic Degradation of this compound
| pH | Temperature (°C) | Rate Constant (k) (x 10⁻² h⁻¹) | Activation Energy (kcal mol⁻¹) | Reference |
| 12 | 80 | 2.22 | 14.7 | [4][12] |
Experimental Protocols
Protocol 1: Photochemical Degradation of Solid-State this compound
-
Objective: To investigate the photochemical degradation of solid-state this compound under daylight and UV light conditions.
-
Methodology:
-
Samples of this compound raw material and pharmaceutical formulations (tablets, film-tablets, and capsules) are exposed to daylight and a UV light source.
-
At predetermined time intervals, samples are withdrawn.
-
The amount of this compound and its degradation products (nitrosophenylpyridine and nitrophenylpyridine) are quantified using a validated high-performance liquid chromatographic (HPLC) method.[7]
-
The degradation kinetics are determined by plotting the concentration of this compound against time.[7]
-
Protocol 2: Influence of β-Carotene on this compound Photostability in Solution
-
Objective: To evaluate the photoprotective effect of β-carotene on this compound in a methanol solution.
-
Methodology:
-
Prepare methanol solutions of this compound with varying concentrations of β-carotene.
-
Expose the solutions to a high-pressure mercury lamp as the irradiation source.[5]
-
Monitor the degradation of this compound over time using UV spectrophotometry and HPLC.[5]
-
Calculate the degradation rate constant for each solution to determine the effect of β-carotene concentration on photostability.[5]
-
Visualizations
Caption: this compound photodegradation pathways under light exposure.
Caption: Experimental workflow for assessing this compound photostability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic degradation of nitrendipine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Photochemical degradation of solid-state this compound monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV derivative spectrophotometric study of the photochemical degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inclusion complexes of nifedipine and other 1.4-dihydropyridine derivatives with cyclodextrins. IV. The UV study on photochemical stability of the inclusion complexes of this compound, nimodipine, nitrendipine and nicardipine with beta-cyclodextrin in the solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. Electrochemical study of this compound: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Nisoldipine Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Nisoldipine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine (B1217469) calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (Ca_v_1.2), which are crucial for the influx of calcium into vascular smooth muscle and cardiac muscle cells.[2][3] By blocking these channels, this compound reduces intracellular calcium concentration, leading to relaxation of vascular smooth muscle, vasodilation, and a decrease in blood pressure.[1]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for L-type calcium channels, it can exhibit off-target effects, particularly at higher concentrations. Known off-target activities include:
-
Inhibition of Delayed-Rectifier Potassium Channels: this compound is about 30 times less selective for delayed-rectifier K+ channels than for L-type Ca2+ channels.[3] It has been shown to inhibit the rapidly activating (I_Kr_) and slowly activating (I_Ks_) delayed-rectifier potassium currents.[3]
-
Antioxidant Activity: this compound has demonstrated antioxidant properties by inhibiting lipid peroxidation.[3]
-
Interaction with Cytochrome P450 Enzymes: this compound is metabolized by the CYP3A4 enzyme.[2][4] This can lead to drug-drug interactions when co-administered with other substances that are substrates, inhibitors, or inducers of CYP3A4.[4]
-
Binding to G-Protein Coupled Receptors (GPCRs): While data for this compound is limited, other dihydropyridines have shown affinity for various GPCRs, such as adrenergic and muscarinic receptors.[1] It is plausible that this compound could have similar interactions at high concentrations.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target engagement by performing a dose-response curve.
-
Employ Control Cell Lines: If possible, use a cell line that does not express the L-type calcium channel as a negative control. Any observed effect in this cell line can be attributed to off-target interactions.
-
Use Structurally Unrelated L-type Calcium Channel Blockers: To confirm that the observed phenotype is due to on-target activity, use a control compound with a different chemical structure but the same primary target. Consistent results between the two compounds suggest an on-target effect.
-
Perform Counter-Screening Assays: Test this compound against a panel of known off-target proteins, such as other ion channels and GPCRs, to characterize its selectivity profile.
Troubleshooting Guide
This guide addresses common issues that may arise during cell-based assays with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Cytotoxicity Observed at Low Concentrations | 1. Compound precipitation in the cell culture medium. 2. Off-target toxicity due to interaction with essential cellular targets. 3. Formation of toxic metabolites by the cells. | 1. Visually inspect the medium for precipitates. Determine this compound's solubility in your specific cell culture medium and work below this limit. 2. Perform a broad off-target screening panel to identify potential liabilities. 3. Use mass spectrometry to identify potential toxic metabolites in the cell culture supernatant or lysates. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number and seeding density. 2. Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. 3. Inconsistent incubation times or other experimental parameters. | 1. Maintain standardized cell culture protocols, including consistent cell passage numbers and seeding densities. 2. Prepare single-use aliquots of this compound to avoid freeze-thaw cycles and store protected from light. 3. Ensure all experimental parameters are kept consistent between experiments. |
| Observed Phenotype Does Not Align with L-type Calcium Channel Blockade | 1. The phenotype is a result of one or more off-target effects. 2. The cell line may not express L-type calcium channels, or the channels may not be functional. | 1. Conduct pathway analysis using techniques like transcriptomics or proteomics to identify unexpectedly perturbed signaling pathways. 2. Validate the expression and function of L-type calcium channels in your cell line using methods like qPCR, Western blot, or a functional calcium influx assay with a known agonist. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's on-target and off-target activities.
Table 1: On-Target and Off-Target Inhibitory Concentrations (IC_50_) of this compound
| Target | IC_50_ | Cell/System Type |
| L-type Ca_v_1.2 Calcium Channel | 10 nM[3] | CHO cells expressing the channel[3] |
| Rapidly Activating Delayed-Rectifier K+ Current (I_Kr_) | 23 µM[3] | Guinea-pig ventricular myocytes[3] |
| Slowly Activating Delayed-Rectifier K+ Current (I_Ks_) | 40 µM[3] | Guinea-pig ventricular myocytes[3] |
| Antioxidant Activity (Lipid Peroxidation) | 28.2 µM[3] | Rat myocardial membrane[3] |
| Ivacaftor (B1684365) Metabolism (CYP3A4 Inhibition) | 6.55 µM[4] | Rat Liver Microsomes[4] |
| Ivacaftor Metabolism (CYP3A4 Inhibition) | 9.10 µM[4] | Human Liver Microsomes[4] |
Table 2: Off-Target Binding Affinities (K_i_) of Dihydropyridines for Selected GPCRs
Data for this compound on these specific GPCRs is limited in the provided search results. Data for other dihydropyridines is included for comparative purposes.
| Target | Nicardipine K_i_ (µM)[1] | Nifedipine K_i_ (µM)[1] | This compound K_i_ (µM) |
| α1-Adrenergic Receptor | 0.346 | >30 | >30[1] |
| Muscarinic M1 Receptor | 0.407 | >30 | >30[1] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC_50_ for cytotoxicity.
Protocol 2: Evaluating Off-Target Effects on Potassium Channels via Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to assess the functional effects of this compound on potassium channels.
Materials:
-
A stable cell line expressing the potassium channel of interest (e.g., HEK-293 cells expressing hERG).
-
Internal and external recording solutions.
-
This compound stock solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture the cells on glass coverslips to an appropriate confluency for patch-clamping.
-
Prepare recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit the specific potassium currents of interest. Record baseline currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Repeat the voltage-clamp protocol at each concentration to measure the inhibition of the potassium currents.
-
Measure the peak current at a specific depolarizing step for each this compound concentration.
-
Calculate the percentage of inhibition of the potassium channel current for each concentration and fit the data to a Hill equation to determine the IC_50_ value.
Visualizations
References
Technical Support Center: Nisoldipine in DMSO Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nisoldipine dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For most in vitro research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. This compound is highly soluble in DMSO.[1][2] It is crucial to use anhydrous, high-purity DMSO to ensure the best solubility and stability, as DMSO can absorb moisture, which may affect the stability of the compound.
Q2: How should I prepare a this compound stock solution in DMSO?
To ensure accurate and stable solutions, a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the Experimental Protocols section. The general workflow involves allowing the solid this compound to equilibrate to room temperature, accurately weighing the compound, dissolving it in anhydrous DMSO, and ensuring the solution is homogeneous.
Q3: What are the optimal storage conditions for this compound in DMSO stock solutions?
This compound, like other dihydropyridine (B1217469) compounds, is sensitive to light.[3] Therefore, it is critical to protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil. For long-term storage, it is recommended to store aliquots at -20°C or -80°C.[2]
Q4: For how long is a this compound in DMSO stock solution stable?
Q5: I observed precipitation when I diluted my this compound DMSO stock into an aqueous buffer. What should I do?
This is a common issue for hydrophobic compounds like this compound, which is sparingly soluble in aqueous solutions.[1][2] When the DMSO stock is diluted into an aqueous medium, the concentration of this compound may exceed its solubility limit, causing it to precipitate. To avoid this:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can help increase the solubility of this compound.
-
Use a lower final concentration: Ensure the final concentration of this compound in your experiment is below its solubility limit in the aqueous medium.
-
Optimize the final DMSO concentration: Keep the final DMSO concentration in your working solution as low as possible (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Prepare fresh dilutions: It is recommended not to store aqueous dilutions of this compound for more than one day.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Ensure stock solutions are stored in aliquots at -20°C or -80°C and are protected from light.- Avoid repeated freeze-thaw cycles.- Prepare fresh working solutions from the stock for each experiment. |
| Precipitation in the DMSO stock solution upon storage | - Exceeded solubility limit.- Temperature fluctuations.- Absorption of water into the DMSO. | - Gently warm the solution and sonicate to attempt redissolution.- If precipitation persists, prepare a new, more dilute stock solution.- Use anhydrous DMSO and ensure vials are tightly sealed. |
| Low or no biological activity observed | - Significant degradation of the stock solution.- Inaccurate initial concentration. | - Prepare a fresh stock solution from the solid compound.- Verify the accuracy of the balance used for weighing and the calibration of pipettes. |
| Cloudy or precipitated working solution in aqueous media | Low aqueous solubility of this compound. | - Lower the final concentration of this compound.- Pre-warm the aqueous medium before adding the DMSO stock.- Increase the final DMSO concentration slightly (while staying within the tolerance of your experimental system). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~30 mg/mL[1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Ethanol | ~3 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL (for immediate use)[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Temperature | Duration | Key Considerations |
| -20°C or -80°C | Long-term (months) | - Aliquot to avoid freeze-thaw cycles.- Protect from light using amber vials.[2] |
| 2-8°C | Short-term (days) | - Should be verified for specific experimental needs.- Protect from light.[2] |
| Room Temperature | Not Recommended | Increased risk of degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber glass vials with PTFE-lined caps
-
Pipettes and tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mM solution, this would be 3.884 mg per 1 mL of DMSO.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask.
-
Solvent Addition: Add a small amount of anhydrous DMSO to the flask to dissolve the solid. Gentle swirling or sonication can be used to aid dissolution.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with DMSO.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at ≤ -20°C.[2]
Visualizations
Caption: Workflow for the preparation and storage of this compound in DMSO stock solutions.
Caption: Logical troubleshooting guide for common issues with this compound solutions.
References
Technical Support Center: Nisoldipine Experiments and Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Nisoldipine experiments due to potential cell culture contamination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound experiment is yielding inconsistent or unexpected results. Could cell culture contamination be the cause?
A1: Yes, contamination is a significant cause of experimental variability and can lead to unreliable or irreproducible data.[1] Contaminants can alter cellular physiology, metabolism, and growth rates, which can directly interfere with the expected effects of this compound.[2][3] If you observe a reduced or absent response to this compound, or unexpected cytotoxicity, contamination should be a primary suspect.
Q2: What are the common types of cell culture contamination I should be aware of?
A2: Cell culture contaminants are broadly divided into two categories: biological and chemical.[4]
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Biological Contaminants: These include bacteria, molds, yeasts, viruses, and mycoplasma.[2][4] Cross-contamination with other cell lines is also a major issue.[5][6]
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Chemical Contaminants: These are nonliving substances such as impurities in media or reagents, endotoxins from bacteria, plasticizers, and detergent residues.[4][7]
Q3: How can different types of contamination specifically affect my this compound experiment?
A3: this compound is a calcium channel blocker that inhibits the influx of calcium ions into cells.[8][9] Contamination can interfere with this mechanism in several ways:
-
Mycoplasma: These tiny bacteria are a common and insidious contaminant, estimated to affect 15-35% of continuous cell cultures.[1][2] They are not visible by standard microscopy and can alter gene expression, protein synthesis, and cellular metabolism, fundamentally changing how your cells respond to this compound.[1][2][5]
-
Bacteria and Fungi: These microbes grow rapidly and deplete nutrients in the culture medium.[5][10] They also produce metabolic byproducts that alter the pH, which can affect cell health and the stability of this compound.[5]
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Endotoxins: These are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria and are potent biological response modifiers.[11] Endotoxins can be present even after bacteria are killed and can trigger inflammatory pathways or alter cell signaling, which could mask or modify the effects of this compound.[11][12]
-
Cell Line Cross-Contamination: If your intended cell line is overgrown by a different, more robust cell line (the HeLa cell line is a notorious contaminant), your experimental results will be invalid.[1][6] The contaminating cell line may not express the L-type calcium channels targeted by this compound, leading to a false-negative result.
Troubleshooting Guide: Identifying Contamination
If you suspect contamination, use the following table and workflow to identify the potential source.
Table 1: Characteristics of Common Biological Contaminants
| Contaminant Type | Visual Appearance of Medium | Microscopic Appearance | Key Effects on Culture |
| Bacteria | Sudden turbidity (cloudiness), rapid yellowing (pH drop).[4][7] | Small, motile rod-shaped or spherical particles between cells.[13] | Rapid cell death, competition for nutrients.[5] |
| Yeast | Slight turbidity, potential pink or yellow color change (pH increase).[14] | Ovoid or spherical particles, may show budding.[13] | Slower growth than bacteria but will outcompete mammalian cells.[15] |
| Mold (Fungi) | Initially clear, later shows turbidity.[13] | Thin, filamentous mycelia, may form dense clumps or spores.[13] | pH changes, production of cytotoxic mycotoxins.[5] |
| Mycoplasma | No visible change in turbidity or pH.[7] | Not visible with a standard light microscope.[2] | Altered metabolism, slowed growth, chromosomal aberrations.[7][16] |
Visualization of Key Processes
This compound Mechanism of Action
The diagram below illustrates how this compound functions by blocking L-type calcium channels.
Experimental Troubleshooting Workflow
Use this workflow to diagnose unexpected experimental outcomes.
Contamination Identification Decision Tree
This decision tree can help in the preliminary identification of microbial contamination.
Experimental Protocols
Protocol: PCR-Based Mycoplasma Detection
Routine testing for mycoplasma is critical for maintaining the integrity of your research.[7][15] PCR is a highly sensitive and rapid method for detection.[16]
Objective: To detect the presence of mycoplasma DNA in a cell culture sample.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma-specific PCR primer mix (targeting the 16S rRNA gene)
-
Taq DNA polymerase and dNTPs
-
Positive control (mycoplasma DNA)
-
Negative control (nuclease-free water)
-
Thermocycler
-
Gel electrophoresis equipment and DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Methodology:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 72 hours without antibiotics.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new tube.
-
Boil the supernatant at 95°C for 10 minutes to lyse any mycoplasma and release DNA.
-
Centrifuge at 13,000 x g for 2 minutes. The supernatant now contains the DNA template.
-
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the reaction mix on ice. A typical 25 µL reaction includes:
-
5 µL 5x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
0.25 µL Taq Polymerase (5 U/µL)
-
14.75 µL Nuclease-free water
-
2 µL DNA template from Step 1
-
-
Prepare separate reactions for your test sample, a positive control, and a negative control.
-
-
Thermocycling:
-
Use a thermocycler program optimized for your specific primers. A general program is:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
-
Analysis:
-
Run 10-15 µL of the PCR product on a 1.5% agarose (B213101) gel.
-
Visualize the DNA bands under UV light.
-
Interpretation: A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should show no band.
-
What to do if contamination is confirmed?
For most bacterial, yeast, or mold contaminations, the best course of action is to discard the culture immediately to prevent it from spreading.[13] Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment.[13] For irreplaceable cell lines contaminated with mycoplasma, specialized antibiotics may be used, but success is not guaranteed.[17] It is always best to restart with a fresh, certified contaminant-free stock.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. Finding New Ways to Control Cell Culture Contamination | Fisher Scientific [fishersci.co.uk]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. cephamls.com [cephamls.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. corning.com [corning.com]
- 12. wakopyrostar.com [wakopyrostar.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 15. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 16. 細胞培養におけるマイコプラズマの検出、予防、除去 [sigmaaldrich.com]
- 17. cellculturedish.com [cellculturedish.com]
Navigating the Challenges of Nisoldipine's Light Sensitivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Nisoldipine, a potent dihydropyridine (B1217469) calcium channel blocker, is a valuable tool in cardiovascular research and drug development.[1][2] However, its inherent sensitivity to light presents a significant hurdle in experimental design and execution, potentially leading to compound degradation, loss of therapeutic activity, and unreliable results.[3][4] This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to empower researchers to confidently work with this compound while ensuring the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to light?
This compound is highly sensitive to both daylight and ultraviolet (UV) light.[3][5] Exposure to light triggers a photodegradation process, primarily through the oxidation of the dihydropyridine ring to its pyridine (B92270) derivative.[3][4][6] This chemical transformation results in a complete loss of its pharmacological activity.[4]
Q2: What are the primary degradation products of this compound upon light exposure?
The specific degradation products of this compound depend on the light source:
-
Daylight: Exposure to daylight primarily leads to the formation of the 4-(2-nitrosophenyl) pyridine analog.[3][5]
-
UV Light: Under UV irradiation, this compound degrades to form both the 4-(2-nitrosophenyl) pyridine and the nitrophenylpyridine photoproducts.[3][5]
Q3: What is the kinetic profile of this compound's photodegradation?
In the solid state, the photodegradation of this compound follows zero-order kinetics.[3][5] This means the rate of degradation is constant and independent of the concentration of the remaining drug.
Q4: How can I visually identify if my this compound solution has degraded?
While visual inspection is not a definitive method, a color change in the solution may indicate degradation. However, the most reliable methods for detecting and quantifying degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis spectrophotometry.[3][7][8]
Q5: Are there any chemical stabilizers that can protect this compound from photodegradation?
Yes, research has shown that certain excipients and formulation strategies can enhance the photostability of this compound. These include:
-
Antioxidants: The addition of antioxidants like β-carotene has been shown to decrease the degradation rate constant of this compound in solution.[3]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin, can significantly improve the photostability of this compound, in some cases increasing it by as much as 100 times.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | This compound degradation due to light exposure during the experiment. | 1. Review your experimental workflow to identify all potential points of light exposure. 2. Implement stringent light-protective measures at every step (see "Handling and Storage Protocols"). 3. Prepare fresh this compound solutions for each experiment and avoid storing them for extended periods, especially in aqueous buffers.[10] 4. Use an analytical method (e.g., HPLC) to confirm the concentration and purity of your this compound stock and working solutions before each experiment. |
| Appearance of unexpected peaks in HPLC or other analytical readouts. | Formation of photodegradation products. | 1. Compare the retention times of the unexpected peaks with those of known this compound degradation products (nitrosophenylpyridine and nitrophenylpyridine). 2. If standards for the degradation products are unavailable, perform a forced degradation study by intentionally exposing a this compound solution to light and analyzing the resulting chromatogram. 3. Ensure all sample preparation steps, from weighing to injection, are performed under light-protected conditions. |
| Low potency or lack of expected biological effect. | Loss of active this compound due to degradation. | 1. Verify the integrity of your this compound stock. If it's old or has been exposed to light, it may be degraded. 2. Re-evaluate your solution preparation method. Ensure organic solvents are purged with an inert gas to remove dissolved oxygen, which can participate in photo-oxidation.[10] 3. For in vitro assays, minimize the exposure of cell culture plates or other experimental setups to ambient light after the addition of this compound. |
| Difficulty dissolving this compound in aqueous buffers. | This compound has poor aqueous solubility.[10] | 1. First, dissolve this compound in an organic solvent like DMSO or ethanol.[10] 2. Then, dilute the stock solution with the aqueous buffer of choice. 3. Do not store aqueous solutions of this compound for more than one day.[10] |
Experimental Protocols
Protocol 1: Preparation of a Light-Protected this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound while minimizing light-induced degradation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vial with a screw cap
-
Aluminum foil
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Work Environment: Conduct all procedures in a dark room or under a safelight with a long wavelength (e.g., brown or red light).[11][12]
-
Vial Preparation: Wrap an amber glass vial completely with aluminum foil to provide an extra layer of light protection.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the prepared amber vial.
-
Solvent Preparation: Purge the anhydrous DMSO with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Dissolution: Add the purged DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the vial in a dark environment until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in the dark.
Protocol 2: Quantification of this compound and its Photodegradation Products using HPLC
Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its primary photodegradation products.
Materials:
-
This compound reference standard
-
Photodegraded this compound sample (prepared by exposing a solution to UV light)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
Methodology:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm (for this compound) and other wavelengths as needed for degradation products.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations.
-
Sample Preparation: Dilute the photodegraded this compound sample with methanol to a suitable concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products based on their retention times.
-
Generate a calibration curve from the standard solutions.
-
Quantify the amount of this compound and its degradation products in the sample using the calibration curve.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical degradation of solid-state this compound monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical study of this compound: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inclusion complexes of nifedipine and other 1.4-dihydropyridine derivatives with cyclodextrins. IV. The UV study on photochemical stability of the inclusion complexes of this compound, nimodipine, nitrendipine and nicardipine with beta-cyclodextrin in the solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. lfatabletpresses.com [lfatabletpresses.com]
Technical Support Center: Nisoldipine Extended-Release Formulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Nisoldipine extended-release formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Physicochemical & Pre-formulation Challenges
Q1: Why is the low aqueous solubility of this compound a major challenge in developing extended-release formulations?
A1: this compound is practically insoluble in water (approximately 5.77 x 10⁻³ mg/mL at 25°C) and belongs to BCS Class II, characterized by low solubility and high permeability.[1] This poor solubility leads to a low dissolution rate in the gastrointestinal tract, which is a rate-limiting step for absorption.[2] Consequently, its oral bioavailability is very low, around 5%, due to extensive pre-systemic metabolism by CYP3A4 enzymes in the gut wall.[1][3] For an extended-release formulation to be effective, the drug must dissolve continuously over a prolonged period, making solubility enhancement a critical first step.
Q2: What are some effective strategies to improve the solubility of this compound?
A2: Several techniques have been successfully employed to enhance the solubility of this compound:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix.[4] Studies have shown that using polymers like Poloxamer 188 and Polyvinylpyrrolidone (PVP) K30 can significantly improve solubility. Solid dispersions can be prepared by methods such as solvent evaporation, hot-melt mixing, and freeze-drying.
-
Nanoemulsions: Formulating this compound into an oil-in-water nanoemulsion can significantly increase its release and bioavailability.[5]
-
Complexation: The formation of inclusion complexes with cyclodextrins, such as β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin (HP-β-CD), has been shown to improve the dissolution properties of this compound.[6]
-
Solid Lipid Nanoparticles (SLNs): SLNs are a promising approach to enhance the bioavailability of poorly soluble drugs like this compound by offering a controlled release formulation.[7]
Formulation & Manufacturing Hurdles
Q3: What are the common formulation approaches for this compound extended-release tablets?
A3: Common approaches include:
-
Matrix Tablets: This is a widely used method where this compound is mixed with one or more hydrophilic polymers that form a gel-like matrix upon contact with gastrointestinal fluids, controlling the drug release.[8] Polymers like Hydroxypropyl Methylcellulose (HPMC) are frequently used.[6][9]
-
Coat-Core Tablets: This formulation consists of a core containing the drug and a coat that controls the release rate.[10][11] SULAR®, a commercial formulation, uses a three-layer tablet with erodible barrier layers and a hydrogel middle layer containing this compound for controlled release.[3][12]
-
Roll Compaction/Dry Granulation: This method is suitable for moisture-sensitive drugs and involves compressing the powder blend into ribbons, which are then milled into granules for tablet compression.[2]
Q4: I am observing poor flowability of my powder blend before compression. How can I troubleshoot this?
A4: Poor flowability is a common issue. Here are some troubleshooting steps:
-
Particle Size and Morphology: Ensure that the particle size distribution of the drug and excipients is optimal. Irregularly shaped or very fine particles tend to have poor flow.
-
Excipient Selection: Incorporate glidants like colloidal silicon dioxide (e.g., Aerosil 200) to improve powder flow.[9]
-
Granulation: If direct compression is not feasible due to poor flow, consider granulation methods like wet granulation or roll compaction (dry granulation) to produce granules with better flow properties.[8]
-
Moisture Content: Excessive moisture can cause powder agglomeration and reduce flowability. Ensure proper drying of granules if using wet granulation.
Dissolution & In Vitro-In Vivo Correlation (IVIVC) Issues
Q5: I am struggling to develop a discriminating in vitro dissolution method for my this compound extended-release tablets. What should I consider?
A5: Developing a dissolution method for a poorly soluble drug like this compound is challenging.[13] Key considerations include:
-
Medium Selection: Due to its low aqueous solubility, the use of a surfactant in the dissolution medium is necessary.[13] Sodium lauryl sulfate (B86663) (SLS) is commonly used, with concentrations up to 1.0% showing effectiveness.[13]
-
Apparatus and Agitation: USP Apparatus 2 (paddle) is frequently used. The paddle speed is a critical parameter; lower speeds (e.g., 60 rpm) may provide better discrimination between formulations compared to higher speeds that can lead to flattened release profiles.[13]
-
pH of the Medium: While this compound's solubility is low across the physiological pH range, the choice of buffer can still be important for the performance of certain formulations, especially those with pH-dependent polymers.
Q6: Why is establishing a reliable In Vitro-In Vivo Correlation (IVIVC) for this compound extended-release formulations so difficult?
A6: Establishing a good IVIVC for this compound is challenging due to several factors:
-
Site-Dependent Absorption: this compound's absorption may vary in different regions of the gastrointestinal tract.[10] This can lead to a change in the slope of the IVIVC curve, making a simple linear correlation difficult to achieve.[10]
-
First-Pass Metabolism: Extensive pre-systemic metabolism in the gut wall and liver significantly reduces bioavailability.[1][3] The extent of this metabolism can be influenced by the rate and site of drug release, complicating the correlation between in vitro release and in vivo absorption.
-
Food Effects: The bioavailability of this compound can be significantly affected by food. Administration with a high-fat meal can increase the peak plasma concentration.[3] This food effect adds another layer of complexity to predicting in vivo performance from in vitro data.
Troubleshooting Guides
Guide 1: Inconsistent Drug Release Profiles
| Problem | Potential Cause | Troubleshooting Steps |
| Batch-to-batch variability in dissolution profiles. | Inconsistent raw material properties (e.g., particle size of API or excipients). | 1. Establish stringent specifications for incoming raw materials. 2. Perform particle size analysis on each batch of API and key excipients. |
| Variations in the manufacturing process (e.g., compression force, mixing time). | 1. Validate the manufacturing process and identify critical process parameters. 2. Implement in-process controls to monitor these parameters. | |
| Dose dumping (rapid initial release). | Inadequate control by the release-retarding polymer. | 1. Increase the concentration or viscosity grade of the rate-controlling polymer (e.g., HPMC). 2. Evaluate different types of polymers or a combination of polymers. |
| Formulation segregation. | 1. Optimize the blending process to ensure a homogenous mixture. 2. Consider granulation to prevent segregation. | |
| Incomplete drug release. | Poor wetting of the drug within the matrix. | 1. Incorporate a wetting agent or surfactant (e.g., Sodium Lauryl Sulphate) into the formulation.[9] |
| Drug being trapped within the swollen polymer matrix. | 1. Adjust the ratio of soluble and insoluble excipients. 2. Consider a formulation with erodible components. |
Guide 2: Physical Tablet Defects
| Problem | Potential Cause | Troubleshooting Steps |
| Sticking and Picking | Excessive moisture in the granules. | 1. Optimize the drying process to achieve the target moisture content. |
| Inadequate lubrication. | 1. Increase the concentration of the lubricant (e.g., magnesium stearate). 2. Ensure uniform mixing of the lubricant. | |
| Capping and Lamination | Entrapped air in the granules. | 1. Optimize pre-compression and main compression settings on the tablet press. 2. Adjust the particle size of the granules. |
| Excessive "fines" in the granulation. | 1. Optimize the milling process to reduce the amount of fine particles. | |
| Low Hardness | Insufficient binder or compression force. | 1. Increase the amount of binder in the formulation. 2. Increase the main compression force (while monitoring for other defects like capping). |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | Solubility | Reference |
| Water (25°C) | 5.77 x 10⁻³ mg/mL | [1] |
| Water (room temperature) | 0.25 mg/mL | [1] |
| Ethanol | ~3 mg/mL | [14] |
| DMSO | ~30 mg/mL | [14] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [14] |
| 0.1N HCl | - | [15] |
| pH 6.8 phosphate (B84403) buffer + 0.4% SLS | Significantly higher than pure drug |
Table 2: Example of this compound Extended-Release Tablet Formulations
| Component | Function | Example Polymer/Excipient | Reference |
| Active Pharmaceutical Ingredient | Antihypertensive | This compound | [9] |
| Release-Controlling Polymer | Matrix former | Methocel K100M CR, Eudragit L30D-55 | [9] |
| Solubility Enhancer | Wetting agent | Sodium Lauryl Sulphate (SLS) | [9] |
| Filler | Bulking agent | Lactose Monohydrate, Avicel PH-102 | [9] |
| Glidant | Improves powder flow | Colloidal silicon dioxide (Aerosil 200) | [9] |
| Lubricant | Reduces friction | Magnesium Stearate | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersions (Solvent Evaporation Method)
Objective: To enhance the solubility of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Soluplus®, PVP K30)
-
Organic solvent (e.g., methanol, ethanol)
-
Water bath
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and the selected hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2).
-
Dissolve both the drug and the carrier in a suitable organic solvent in a beaker with gentle stirring until a clear solution is obtained.
-
Evaporate the solvent using a water bath maintained at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is evaporated, place the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Protocol 2: In Vitro Dissolution Testing for this compound Extended-Release Tablets
Objective: To assess the in vitro drug release profile of this compound extended-release tablets.
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Materials:
-
This compound extended-release tablets
-
Dissolution medium: 500 mL of 1.0% Sodium Lauryl Sulphate (SLS) solution in a suitable buffer (e.g., phosphate buffer pH 6.8).[13]
-
Calibrated dissolution tester with water bath
-
Syringes and filters
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Prepare the dissolution medium and deaerate it.
-
Pre-heat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to the desired rpm (e.g., 60 rpm).[13]
-
Place one tablet in each dissolution vessel.
-
Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for this compound Extended-Release Formulation Development.
Caption: Challenges in Establishing IVIVC for this compound.
References
- 1. Development and Evaluation of Solid Dispersion-Based Sublingual Films of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Enhanced bioavailability and antihypertensive activity of this compound loaded nanoemulsion: optimization, cytotoxicity and uptake across Caco-2 cell line, pharmacokinetic and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. impactfactor.org [impactfactor.org]
- 8. ijsdr.org [ijsdr.org]
- 9. Design, Formulation and Evaluation of Extended Release Tablet Containing this compound | Semantic Scholar [semanticscholar.org]
- 10. Pharmacokinetics of the controlled-release this compound coat-core tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound coat-core. A review of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. ijpcbs.com [ijpcbs.com]
Technical Support Center: Overcoming Nisoldipine's Low Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the low bioavailability of nisoldipine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the formulation and in vivo testing of this compound.
1. Formulation & Dissolution Issues
-
Q1: My this compound solid dispersion shows poor dissolution enhancement. What are the potential causes and solutions?
-
A1: Several factors can contribute to insufficient dissolution improvement.
-
Improper Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state of this compound and preventing recrystallization. Polymers like Polyvinylpyrrolidone (PVP) grades have demonstrated superior crystal growth inhibition properties.[1] If you are using polymers like Hydroxypropylcellulose (HPC), consider switching to or comparing with PVP K29/32 or Soluplus®, which have shown higher dissolution rates.[2][3]
-
Suboptimal Drug-to-Polymer Ratio: An inadequate amount of polymer may not be sufficient to fully disperse the drug in an amorphous state. Increasing the polymer concentration has been shown to improve the drug release rate.[2] It is advisable to test a range of drug-to-polymer ratios to find the optimal balance between drug loading and dissolution enhancement.
-
Inefficient Preparation Method: The method used to prepare the solid dispersion can significantly impact its performance. The solvent evaporation technique is commonly used, but for scalability, spray drying is a viable option.[1] Hot-melt extrusion is another industrially feasible method that avoids the use of solvents.[4] Ensure that the chosen method achieves a homogenous, amorphous dispersion. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential to confirm the amorphous nature of the drug in the solid dispersion.[1][5]
-
-
-
Q2: I'm observing phase separation or precipitation in my self-emulsifying drug delivery system (SEDDS) upon dilution. How can I troubleshoot this?
-
A2: The stability of the nanoemulsion formed upon dilution is crucial for drug absorption.
-
Component Immiscibility: The oil, surfactant, and cosurfactant/cosolvent must be carefully selected for their miscibility and ability to form a stable microemulsion. Solubility studies of this compound in various vehicles are a critical first step.[6][7] Commonly used components include Peceol (oil), Cremophor EL (surfactant), and Transcutol HP (cosurfactant).[8][9][10][11]
-
Incorrect Component Ratios: The ratio of surfactant to cosurfactant can significantly influence the microemulsifying area and the resulting globule size.[8][9][10] Constructing a ternary phase diagram will help identify the optimal ratios of oil, surfactant, and cosurfactant that lead to a stable nanoemulsion with a small droplet size.[6]
-
Thermodynamic Instability: The formulation may be thermodynamically unstable. Evaluate the formulation's stability through various stress tests, such as centrifugation and multiple freeze-thaw cycles, to ensure its robustness.
-
-
2. In Vivo Study & Pharmacokinetic Analysis
-
Q3: The in vivo bioavailability of my this compound formulation is not significantly improved compared to the control (drug suspension). What could be the reasons?
-
A3: A lack of significant bioavailability enhancement in vivo can be multifactorial.
-
Poor In Vitro-In Vivo Correlation (IVIVC): While high in vitro dissolution is a prerequisite, it doesn't always guarantee high in vivo absorption. The formulation must be able to maintain the supersaturated state of the drug in the gastrointestinal tract to facilitate absorption. The inclusion of precipitation inhibitors in the formulation can be beneficial.
-
First-Pass Metabolism: this compound has low oral bioavailability (~5%) primarily due to extensive presystemic metabolism by CYP3A4 enzymes in the gut wall and liver.[3][12] Formulation strategies that promote lymphatic transport can help bypass first-pass metabolism. Nanostructured lipid carriers (NLCs) and self-microemulsifying drug delivery systems (SMEDDS) have been shown to enhance lymphatic uptake.[5][8][9][10]
-
Animal Model Considerations: The choice of animal model and the experimental conditions can influence the outcome. Ensure appropriate dosing, fasting conditions, and blood sampling time points to accurately capture the pharmacokinetic profile. For instance, spontaneously hypertensive rats (SHR) are a relevant model for studying the antihypertensive effects of this compound.[13]
-
-
-
Q4: I'm observing high variability in the pharmacokinetic data between individual animals. How can I minimize this?
-
A4: High inter-individual variability is a common challenge in animal studies.
-
Strict Protocol Adherence: Ensure consistent handling, dosing, and sampling techniques across all animals. The volume and method of administration should be uniform.
-
Animal Homogeneity: Use animals of the same strain, sex, age, and weight range to minimize physiological differences.
-
Controlled Environment: House the animals in a controlled environment with a consistent light-dark cycle, temperature, and humidity. Ensure they are properly acclimatized before the experiment.
-
Sufficient Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers and increase the statistical power of the study.
-
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of various this compound formulations from different animal studies.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Type | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) | Animal Model | Reference |
| This compound Suspension | 51.47 ± 0.94 | 323.33 ± 21 | - | Swiss Albino Rats | [14] |
| Bilosome Suspension | 116.41 ± 1.22 | 916 ± 64.09 | 2.9 | Swiss Albino Rats | [14] |
| This compound Suspension | - | - | - | Wistar Rats | [5] |
| Solid Lipid Nanoparticles (SLNs) | - | - | - | Wistar Rats | [5] |
| Nanostructured Lipid Carriers (NLCs) | - | - | 2.46 (vs. suspension), 1.09 (vs. SLNs) | Wistar Rats | [5] |
| This compound Suspension | - | - | - | - | [6] |
| SNEDDS (ACP 19) | - | - | 2.5 | - | [6] |
| SNEDDS (PCT 08) | - | - | 2.22 | - | [6] |
| This compound Suspension | - | - | - | - | [8][9][10] |
| SMEDDS | - | - | 2.14 | - | [8][9][10] |
| Crystalline this compound | - | - | - | - | [1] |
| Spray Dried Amorphous Solid Dispersion (ASD) | 2.3-fold increase vs. crystalline | >3-fold increase vs. crystalline | - | - | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the preparation of various this compound formulations and the execution of in vivo pharmacokinetic studies.
1. Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, Polyvinylpyrrolidone (PVP K29/32), Methanol (B129727).
-
Procedure:
-
Dissolve a specific ratio of this compound and PVP K29/32 in a sufficient volume of methanol with continuous stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared ASD in a desiccator until further use.
-
-
Characterization: The prepared ASD should be characterized by DSC and PXRD to confirm the amorphous state of this compound.[1]
2. Preparation of Nanostructured Lipid Carriers (NLCs) by Hot Homogenization-Ultrasonication
-
Objective: To develop this compound-loaded NLCs to enhance oral bioavailability.
-
Materials: this compound, Trimyristin (solid lipid), Oleic acid (liquid lipid), Poloxamer 188 (surfactant), Distilled water.
-
Procedure:
-
Melt the solid lipid (Trimyristin) and liquid lipid (Oleic acid) together at a temperature above the melting point of the solid lipid (e.g., 70°C).
-
Disperse the this compound in the molten lipid mixture.
-
Heat the aqueous surfactant solution (Poloxamer 188 in distilled water) to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed homogenizer for a few minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size and form the NLC dispersion.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Characterization: The NLCs should be characterized for particle size, zeta potential, entrapment efficiency, and morphology (using SEM or TEM).[5]
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
-
Animal Model: Male Wistar or Swiss Albino rats (200-250 g).[5][14]
-
Procedure:
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the novel formulation).
-
Administer the formulations orally via gavage at a specified dose (e.g., 2.2 mg/kg of this compound).[14]
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to overcoming this compound's low bioavailability.
Caption: Workflow for the preparation, characterization, and in vivo evaluation of this compound ASD.
Caption: Challenges and strategies for enhancing this compound's oral bioavailability.
References
- 1. Amorphous solid dispersion of this compound by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Development and Evaluation of Solid Dispersion-Based Sublingual Films of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Comparative study of this compound-loaded nanostructured lipid carriers and solid lipid nanoparticles for oral delivery: preparation, characterization, permeation and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, formulation, in vitro, in vivo, and pharmacokinetic evaluation of this compound-loaded self-nanoemulsifying drug delivery system: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. jopcr.com [jopcr.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Development of Self-Microemulsifying Drug Delivery System to Improve this compound Bioavailability: Cell Line and In Vivo Evaluations : Development of Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Self-Microemulsifying Drug Delivery System to Improve this compound Bioavailability: Cell Line and In Vivo Evaluations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Enhanced bioavailability and antihypertensive activity of this compound loaded nanoemulsion: optimization, cytotoxicity and uptake across Caco-2 cell line, pharmacokinetic and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effects of a chronic treatment by this compound, a calcium antagonistic dihydropyridine, on arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmakonpress.gr [pharmakonpress.gr]
Technical Support Center: Validating a New HPLC Method for Nisoldipine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new High-Performance Liquid Chromatography (HPLC) method for the analysis of Nisoldipine and its principal metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of this compound I should consider during method development?
A1: this compound is extensively metabolized in the body. The major biotransformation pathway involves the hydroxylation of the isobutyl ester. Key metabolites to consider include:
-
5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: A primary hydroxylated and active metabolite.
-
2,6-Dimethyl-5-(2-methylpropoxycarbonyl)-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid: A carboxylic acid derivative.
-
Dehydro this compound: An oxidized form of the parent drug.
It is crucial to ensure your HPLC method can adequately separate these metabolites from the parent drug and from each other for accurate quantification.
Q2: What are the typical starting chromatographic conditions for this compound analysis?
A2: A common starting point for developing an HPLC method for this compound is reverse-phase chromatography. Based on published methods, a robust initial setup would be:
| Parameter | Recommended Condition |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as 0.01 M potassium dihydrogen phosphate). A common starting ratio is Methanol:Buffer (65:35, v/v). To improve peak shape, 10% v/v of 0.1 M Hexane (B92381) sulphonic acid sodium salt can be added to the mobile phase.[1] |
| pH | Adjusted to 4.0 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min.[1] |
| Detection | UV at 237 nm or 275 nm.[2] |
| Injection Volume | 20 µL.[1] |
These conditions may require optimization to achieve the desired separation of this compound from its metabolites.
Q3: What are the essential validation parameters I need to assess for my new HPLC method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the following parameters are critical for validating an analytical method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the development and validation of an HPLC method for this compound and its metabolites.
| Issue | Potential Causes | Recommended Solutions |
| High Backpressure | - Clogged column inlet frit or guard column.- Particulate matter in the sample or mobile phase.- Precipitation of buffer salts in the mobile phase. | - Replace the guard column or column inlet frit.- Filter all samples and mobile phases through a 0.45 µm filter.- Ensure mobile phase components are fully dissolved and miscible. Flush the system with water to dissolve any precipitated salts. |
| Poor Peak Shape (Tailing or Fronting) | - Tailing: Secondary interactions between the analyte and the stationary phase, column overload, or dead volume in the system.- Fronting: Sample solvent stronger than the mobile phase, or column overload. | - Tailing: Add an ion-pairing agent like hexane sulphonic acid to the mobile phase. Ensure the sample is dissolved in the mobile phase. Check for and minimize any dead volume in the tubing and connections.- Fronting: Dilute the sample in the mobile phase. Reduce the injection volume. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the pump or detector.- Leaks in the system. | - Use high-purity solvents and degas the mobile phase thoroughly.- Purge the pump and detector to remove air bubbles.- Inspect all fittings for leaks and tighten or replace as necessary. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Column degradation. | - Prepare mobile phase fresh daily and ensure accurate measurements.- Use a column oven to maintain a constant temperature.- Check the pump for consistent flow and inspect for leaks.- Equilibrate the column with a standard to check for performance degradation. |
| Poor Resolution Between this compound and a Metabolite | - Inappropriate mobile phase composition.- Isocratic elution is not providing sufficient separation. | - Optimize the mobile phase by adjusting the ratio of organic to aqueous phase.- Introduce a gradient elution, starting with a weaker mobile phase and gradually increasing the organic solvent concentration. This can help to separate compounds with different polarities more effectively. |
Experimental Protocols
Protocol 1: System Suitability Testing
Objective: To verify that the HPLC system and procedure are adequate for the analysis to be performed.
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 15 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.
-
Theoretical Plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) for Peak Area and Retention Time: Should be ≤ 2.0%.
-
Protocol 2: Linearity and Range Determination
Objective: To establish the linear relationship between the concentration of this compound and the detector response over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 5-30 µg/mL).[1]
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Protocol 3: Accuracy (Recovery) Study
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare a sample matrix (e.g., blank plasma or placebo formulation).
-
Spike the matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
The acceptance criteria for recovery are typically between 98% and 102%.
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: HPLC Troubleshooting Decision Tree.
References
Optimizing surfactant and co-surfactant ratios for Nisoldipine nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing surfactant and co-surfactant ratios in Nisoldipine nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the ratio of surfactant to co-surfactant critical in this compound nanoparticle formulations?
A1: The surfactant and co-surfactant ratio is a crucial factor that significantly influences the stability, particle size, and drug entrapment efficiency of this compound nanoparticles.[1] An optimal ratio is necessary to form a stable emulsion and prevent issues like particle aggregation and drug precipitation.[1]
Q2: What are some commonly used surfactants and co-surfactants for this compound solid lipid nanoparticles (SLNs)?
A2: Common hydrophilic surfactants include Tween 20 and Poloxamer 188.[1] Lipophilic surfactants like Span 20 and egg lecithin (B1663433) have also been investigated.[1] Co-surfactants such as palmitic acid and stearic acid are used to enhance stability and drug entrapment.[1]
Q3: How does the surfactant to co-surfactant ratio affect drug entrapment efficiency?
A3: Studies have shown that varying the surfactant to co-surfactant ratio has a direct impact on drug entrapment. For instance, ratios of 2:1 and 1:2 have been found to reduce the entrapment of this compound in solid lipid nanoparticles.[1][2] A 1:1 ratio has been identified as optimal for maximizing drug entrapment in some formulations.[1][2]
Q4: What are the consequences of using a high concentration of co-surfactant?
A4: Nanodispersions with higher concentrations of co-surfactant can be unstable and may lead to drug precipitation upon storage.[1][2] This instability can compromise the formulation's shelf-life and therapeutic efficacy.
Q5: What preparation methods are suitable for this compound nanoparticles?
A5: Several methods can be employed, including the microemulsion technique, solvent evaporation, and hot homogenization followed by ultrasonication.[1][3][4][5] The choice of method depends on the desired particle characteristics and the specific lipids and surfactants being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug Entrapment Efficiency | Suboptimal surfactant to co-surfactant ratio.[1][2] | Systematically screen different ratios (e.g., 1:1, 1:2, 2:1) to identify the optimal balance. A 1:1 ratio has been shown to be effective for this compound entrapment.[1][2] |
| Inappropriate choice of surfactant or co-surfactant. | Select surfactants based on the Hydrophile-Lipophile Balance (HLB) method.[1] A combination of hydrophilic and lipophilic surfactants can improve stability and entrapment.[1] | |
| Particle Aggregation and Instability | High concentration of co-surfactant.[1] | Reduce the concentration of the co-surfactant. Formulations with high co-surfactant levels can be unstable.[1] |
| Incompatible surfactant-lipid combination. | Screen different lipids and surfactants to find a stable system. For example, combinations of egg lecithin and Tween 20 have shown poor physical stability.[1] | |
| Drug Precipitation During Storage | Unstable nanodispersion. | Optimize the surfactant and co-surfactant system. SLN dispersions with palmitic acid have demonstrated good stability and no drug precipitation for over 30 days.[1] |
| Inconsistent Particle Size | Issues with the formulation process. | Ensure consistent and optimized process parameters such as homogenization time and ultrasonication duration.[5] |
Quantitative Data Summary
Table 1: Effect of Surfactant to Co-surfactant Ratio on Entrapment Efficiency
| Formulation Code | Surfactant:Co-surfactant Ratio | Entrapment Efficiency (%) (Mean ± SD, n=3) |
| F1 | 1:1 | 81.3 ± 0.8 |
| F2 | 2:1 | 67.8 ± 0.5 |
| F3 | 1:2 | Not specified, but noted to be reduced |
Data sourced from a study on this compound solid lipid nanoparticles.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
Objective: To prepare this compound-loaded SLNs using a microemulsion technique.[1]
Materials:
-
This compound
-
Glyceryl monostearate (GMS) / Tricaprin (lipid phase)
-
Tween 20 (hydrophilic surfactant)
-
Palmitic acid (co-surfactant)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Dissolve this compound and the lipid (GMS/Tricaprin) by heating.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (Tween 20) and co-surfactant (palmitic acid).
-
Microemulsion Formation: Add the hot lipid phase to the hot aqueous phase with continuous stirring to form a transparent oil-in-water microemulsion.
-
Nanoparticle Formation: Disperse the hot microemulsion into cold distilled water under high-speed stirring.
-
Solidification: The lipid will precipitate to form solid lipid nanoparticles.
-
Characterization: Analyze the resulting SLNs for particle size, zeta potential, and entrapment efficiency.
Protocol 2: Preparation of this compound Nanostructured Lipid Carriers (NLCs) by Hot Homogenization-Ultrasonication Method
Objective: To prepare this compound-loaded NLCs to potentially enhance oral bioavailability.[4]
Materials:
-
This compound
-
Trimyristin (solid lipid)
-
Oleic acid (liquid lipid)
-
Poloxamer 188 (surfactant)
-
Egg lecithin (co-surfactant)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (trimyristin) and dissolve this compound and the liquid lipid (oleic acid) in it.
-
Aqueous Phase Preparation: Dissolve the surfactant (Poloxamer 188) and co-surfactant (egg lecithin) in hot distilled water.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed to form a coarse pre-emulsion.
-
NLC Formation: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling: Allow the nanoemulsion to cool down to room temperature to form NLCs.
-
Characterization: Evaluate the NLCs for particle size, zeta potential, entrapment efficiency, and in-vitro release profile.
Visualizations
Caption: Workflow for preparing this compound SLNs via the microemulsion method.
Caption: Key variables influencing this compound nanoparticle characteristics.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of this compound-loaded nanostructured lipid carriers and solid lipid nanoparticles for oral delivery: preparation, characterization, permeation and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
Validation & Comparative
A Head-to-Head Battle of Dihydropyridines: Nisoldipine vs. Nifedipine in In Vitro Potency
In the landscape of cardiovascular research and drug development, dihydropyridine (B1217469) calcium channel blockers stand as a cornerstone for managing hypertension and angina. Among these, nifedipine (B1678770), the prototypical agent, and its analogue, nisoldipine, are of significant interest due to their potent vasodilatory effects. This guide provides a detailed in vitro comparison of the potency of this compound and nifedipine, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigative pursuits.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and nifedipine has been evaluated in various vascular and cardiac preparations. The following table summarizes key findings from studies assessing their inhibitory effects on vascular smooth muscle contraction and cardiac muscle function. A consistent observation is the superior vasoselectivity of this compound, indicating a more potent effect on vascular smooth muscle compared to cardiac tissue.
| Parameter | This compound | Nifedipine | Tissue/Assay | Key Findings |
| Inhibition of Depolarization-Induced Contraction | ~20 times more potent than nifedipine | - | Human Coronary Arteries | This compound demonstrates significantly greater potency in inhibiting contractions induced by high potassium concentrations.[1] |
| Inhibition of Serotonin-Induced Rhythmic Activity | ~5 times more sensitive than nifedipine | - | Human Coronary Arteries | This compound is more effective at inhibiting rhythmic contractions stimulated by serotonin (B10506).[1] |
| Negative Inotropic Effect | 5-10 times less potent than nifedipine | - | Human Auricular and Ventricular Muscle | Nifedipine exerts a stronger depressant effect on the force of contraction in cardiac muscle.[1] |
| IC50 for K+-Induced Contraction | 1.2 x 10-9 M | Not reported in the same study | Rabbit Mesenteric Artery | Demonstrates high potency of this compound in this vascular bed. |
| IC50 for Ca2+-Induced Contraction | Not reported in the same study | 4.1 nM | Rat Aorta | Provides a benchmark for nifedipine's potency in a standard vascular preparation. |
Mechanism of Action: L-Type Calcium Channel Blockade
Both this compound and nifedipine exert their effects by blocking L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle and cardiac muscle cells. By inhibiting the influx of extracellular calcium, these drugs prevent the activation of the contractile machinery within the cells, leading to muscle relaxation. In vascular smooth muscle, this results in vasodilation and a reduction in blood pressure.
Experimental Protocols
The following outlines a generalized protocol for an in vitro vasorelaxation assay, a common method for determining the potency of calcium channel blockers.
1. Tissue Preparation:
-
Vascular rings (e.g., from coronary, mesenteric, or aortic arteries) are dissected and mounted in an isolated organ bath.
-
The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Equilibration and Contraction:
-
The tissue is allowed to equilibrate under a resting tension for a set period.
-
A contractile agent, such as a high concentration of potassium chloride (KCl) to induce depolarization or a receptor agonist like serotonin or phenylephrine, is added to the bath to induce a stable contraction.
3. Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, the test compound (this compound or nifedipine) is added to the bath in a cumulative manner, with increasing concentrations at set time intervals.
-
The resulting relaxation of the vascular ring is recorded isometrically.
4. Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by the contractile agent.
-
The data are then plotted as a concentration-response curve, and the IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.
Conclusion
The in vitro evidence strongly suggests that this compound is a more potent and vasoselective calcium channel blocker than nifedipine.[1] Its significantly greater potency in inhibiting vascular smooth muscle contraction, coupled with a lesser negative inotropic effect on cardiac muscle, positions it as a molecule of high interest for applications where targeted vasodilation is desired with minimal cardiac depression. For researchers investigating the nuanced activities of dihydropyridine calcium channel blockers, understanding these in vitro potency differences is crucial for experimental design and interpretation of results.
References
In Vitro Comparison of Nisoldipine and Other Calcium Channel Blockers: A Researcher's Guide
For Immediate Release
This guide provides a comprehensive in vitro comparison of Nisoldipine with other prominent calcium channel blockers, including Nifedipine (B1678770), Verapamil (B1683045), and Diltiazem. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative potency, selectivity, and mechanisms of action supported by experimental data.
Comparative Analysis of In Vitro Potency and Selectivity
This compound, a dihydropyridine (B1217469) calcium channel blocker, demonstrates high potency and a notable selectivity for vascular smooth muscle over cardiac tissue. This vasoselectivity is a key characteristic that distinguishes it from other calcium channel blockers and has significant implications for its therapeutic profile.
Table 1: Comparative Inhibitory Potency (IC50/pIC50) of Calcium Channel Blockers on Vascular Smooth Muscle
The following table summarizes the half-maximal inhibitory concentrations (IC50) or the negative logarithm of the IC50 (pIC50) of this compound and other calcium channel blockers on the contraction of vascular smooth muscle, a key indicator of their vasodilatory potential.
| Calcium Channel Blocker | Tissue/Cell Type | Agonist | IC50 / pIC50 | Reference |
| This compound | Rabbit Coronary Artery | 128 mM K+ (tonic) | IC50: 1 x 10⁻¹³ M | [1] |
| This compound | Rabbit Coronary Artery | Acetylcholine (tonic) | IC50: 3 x 10⁻¹⁰ M | [1] |
| Nifedipine | Human Vascular Tissue | K+ 62 mM | pIC50: 7.78 | [2][3] |
| Nifedipine | Vascular Smooth Muscle Cells | Angiotensin II | IC50: 2.3 ± 0.7 x 10⁻⁶ M | [4] |
| Verapamil | Human Vascular Tissue | K+ 62 mM | pIC50: 6.26 | [2][3] |
| Verapamil | Vascular Smooth Muscle Cells | Angiotensin II | IC50: 3.5 ± 0.3 x 10⁻⁶ M | [4] |
| Diltiazem | Human Vascular Tissue | K+ 62 mM | Not specified | [2][3] |
| Diltiazem | Vascular Smooth Muscle Cells | Angiotensin II | IC50: 6.6 ± 2.8 x 10⁻⁶ M | [4] |
Note: Lower IC50 and higher pIC50 values indicate greater potency.
Table 2: Comparative Negative Inotropic Potency (IC50/pIC50) of Calcium Channel Blockers on Myocardial Tissue
This table presents the potency of calcium channel blockers in reducing the force of contraction in myocardial tissue, an indicator of their potential cardiac depressant effects.
| Calcium Channel Blocker | Tissue/Cell Type | IC50 / pIC50 | Reference |
| This compound | Electrically Driven Myocardium | Potency 1,000x lower than in coronary arteries | [5] |
| Nifedipine | Human Myocardial Tissue | IC50: 0.09 µmol/L | [6] |
| Nifedipine | Human Cardiac Muscle | pIC50: 6.95 | [2][3] |
| Verapamil | Human Myocardial Tissue | IC50: 0.79 µmol/L | [6] |
| Verapamil | Human Cardiac Muscle | pIC50: 6.91 | [2][3] |
| Diltiazem | Human Myocardial Tissue | IC50: 0.69 µmol/L | [6] |
Note: A higher IC50 or lower pIC50 for negative inotropic effects is generally desirable for a vasoselective calcium channel blocker.
This compound's high potency in vascular smooth muscle, coupled with its comparatively lower impact on myocardial contractility, underscores its significant vasoselectivity.[5] Studies indicate that the vasodilator potency of this compound is approximately 40- to 50-fold greater than that of verapamil.[1] This selectivity is attributed to its enhanced binding and blocking effect in depolarized vascular smooth muscle cells compared to the more polarized myocardial cells.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of dihydropyridine calcium channel blockers and a typical experimental workflow for their in vitro comparison.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled calcium channel blockers by measuring their ability to displace a radiolabeled ligand from the L-type calcium channel.
a. Membrane Preparation:
-
Homogenize isolated tissue (e.g., rabbit myocardium) or cultured cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant for storage at -80°C.
b. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
In a 96-well plate, add the membrane preparation, the competing unlabeled calcium channel blocker (at various concentrations), and a fixed concentration of a radioligand (e.g., [³H]nitrendipine).[7]
-
Incubate the plate to allow the binding to reach equilibrium.
c. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the inhibitory effect of calcium channel blockers on L-type calcium currents (ICa) in isolated cells.
a. Cell Preparation:
-
Acutely isolate cells (e.g., ventricular myocytes or vascular smooth muscle cells) using enzymatic digestion.
-
Transfer the cell suspension to a recording chamber on an inverted microscope.
b. Recording:
-
Form a high-resistance "gigaohm" seal between a glass micropipette filled with an intracellular solution and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Elicit L-type calcium currents by applying depolarizing voltage steps.
-
Record the currents before and after the application of different concentrations of the calcium channel blockers to the extracellular solution.[8]
c. Data Analysis:
-
Measure the peak amplitude of the calcium current at each drug concentration.
-
Construct a concentration-response curve and calculate the IC50 value for the inhibition of the L-type calcium current.
Isolated Tissue Contraction Assay
This functional assay measures the effect of calcium channel blockers on the contractility of isolated vascular or cardiac muscle preparations.
a. Tissue Preparation:
-
Isolate arterial rings (e.g., rabbit coronary artery) or myocardial tissue (e.g., papillary muscle).[6][9]
-
Suspend the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
b. Contraction Measurement:
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contraction using a stimulating agent (e.g., high potassium solution for vascular tissue or electrical stimulation for myocardial tissue).
-
Record the isometric tension developed by the tissue.
-
Add cumulative concentrations of the calcium channel blocker and record the resulting inhibition of the contractile response.
c. Data Analysis:
-
Express the inhibitory effect as a percentage of the maximal contraction induced by the stimulating agent.
-
Determine the IC50 value from the concentration-response curve.
Conclusion
The in vitro data consistently demonstrate that this compound is a highly potent dihydropyridine calcium channel blocker with pronounced vasoselectivity. Its strong inhibitory effect on vascular smooth muscle contraction, combined with a lesser impact on myocardial contractility, distinguishes it from other calcium channel blockers like Verapamil and Diltiazem, which exhibit more balanced effects on both vascular and cardiac tissues. Nifedipine, while also a potent vasodilator, may not possess the same degree of vasoselectivity as this compound. These in vitro findings provide a crucial foundation for understanding the pharmacological profile of this compound and for guiding further research and development in the field of cardiovascular therapeutics.
References
- 1. Direct vascular and myocardial effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why is this compound a specific agent in ischemic left ventricular dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative inotropic properties of isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.6. Whole cell patch clamp [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Nisoldipine and Felodipine in Vasodilation Assays
For researchers and drug development professionals in the cardiovascular field, understanding the nuanced differences between calcium channel blockers is paramount. This guide provides a detailed comparison of two prominent dihydropyridine (B1217469) calcium channel blockers, Nisoldipine and Felodipine (B1672334), with a focus on their performance in vasodilation assays. While direct head-to-head comparative studies with quantitative data in a single publication are limited, this guide synthesizes available in vitro data to offer a comprehensive overview.
Mechanism of Action and Vascular Selectivity
Both this compound and Felodipine are potent vasodilators that exert their effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to smooth muscle relaxation, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance.
A key differentiator among dihydropyridine calcium channel blockers is their vascular selectivity—the degree to which they affect vascular smooth muscle over cardiac muscle. High vascular selectivity is desirable as it minimizes cardiodepressant effects.
Felodipine has been demonstrated to possess high vascular selectivity. In one study, it was the first compound to display a 100-fold greater activity on the rat portal vein (a model for vascular smooth muscle) compared to paced papillary muscle (a model for cardiac muscle)[1][2]. This compound is also recognized for its potent vasodilatory effects[3].
Quantitative Comparison of Vasodilatory Potency
| Drug | Tissue (Species) | Vasoconstrictor | Potency Metric | Value (M) |
| This compound | Rabbit Coronary Artery | 128 mM K+ | IC50 (phasic) | 4 x 10⁻⁸ |
| IC50 (tonic) | 1 x 10⁻¹³ | |||
| Rabbit Coronary Artery | Acetylcholine (10⁻⁵ M) | IC50 (tonic) | 3 x 10⁻¹⁰ | |
| Rat Portal Vein | Spontaneous Contraction | IC50 | 8.5 x 10⁻⁸ | |
| Felodipine | Rabbit Aorta | KCl (80 mM) | - | 50% relaxation at 10 nM reached in 70 min |
Note: The data presented is compiled from different studies and should not be interpreted as a direct comparison due to variations in experimental protocols, tissues, and species.
Signaling Pathway and Experimental Workflow
The vasodilatory action of both this compound and Felodipine is initiated by their binding to L-type calcium channels on the membrane of vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. The reduced intracellular calcium concentration results in vasodilation.
Mechanism of vasodilation by this compound and Felodipine.
A common method for assessing vasodilation in vitro is the wire myograph assay. This technique allows for the measurement of isometric tension in isolated small arteries.
General workflow for a wire myograph vasodilation assay.
Experimental Protocols
Isolated Artery Vasodilation Assay using Wire Myography
This protocol provides a general framework for comparing the vasodilatory effects of this compound and Felodipine on isolated arterial rings.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rabbit, rat) in accordance with institutional guidelines.
-
Dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully clean the artery of surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the artery into rings of approximately 2-3 mm in length.
2. Mounting:
-
Mount each arterial ring on two stainless steel wires in the chamber of a wire myograph.
-
Submerge the rings in Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
3. Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined through a normalization procedure).
-
After equilibration, induce a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) to test the viability of the smooth muscle.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
To check endothelial integrity, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888), U46619) and then add an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% typically indicates intact endothelium.
4. Vasodilation Assay:
-
Pre-contract the arterial rings to a stable plateau with a vasoconstrictor (e.g., phenylephrine at a concentration that elicits approximately 80% of the maximal response).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or Felodipine to the organ bath at appropriate time intervals.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
5. Data Analysis:
-
Plot the concentration-response curves for this compound and Felodipine.
-
Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values for each drug to quantify their vasodilatory potency.
Conclusion
Both this compound and Felodipine are effective vasodilators that function through the blockade of L-type calcium channels. While direct comparative in vitro potency data is scarce, available evidence suggests that both are highly potent agents. Felodipine has been noted for its pronounced vascular selectivity. The choice between these agents for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, tissue selectivity, and pharmacokinetic profile. The provided experimental protocol offers a standardized method for conducting direct comparative studies to further elucidate the subtle differences in their vasodilatory performance.
References
- 1. Vascular selectivity of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular selectivity of felodipine: experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of elgodipine and this compound on the contractile responses of various isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nisoldipine's Selectivity for L-type vs. T-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nisoldipine's selectivity for L-type versus T-type voltage-gated calcium channels. To offer a comprehensive perspective, its performance is contrasted with Mibefradil, a calcium channel blocker known for its moderate selectivity for T-type channels. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key experiments cited.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Mibefradil against L-type (primarily CaV1.2) and T-type (CaV3.x) calcium channels.
| Compound | Channel Type | Subtype | IC50 | Reference(s) |
| This compound | L-type | CaV1.2 | 10 nM | [1] |
| T-type | CaV3.x | Not Reported | ||
| Mibefradil | L-type | CaV1.2 | ~3 µM - 18.6 µM | [2][3][4] |
| T-type | CaV3.x | 0.1 µM - 2.7 µM | [2][3][4][5] |
Experimental Protocols: Whole-Cell Patch Clamp for IC50 Determination
The determination of a compound's IC50 value against a specific ion channel is most accurately achieved using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of the ionic current flowing through the channels in a single cell.
Objective: To determine the concentration of a compound (e.g., this compound or Mibefradil) required to inhibit 50% of the calcium current mediated by either L-type or T-type channels.
Cell Preparation:
-
HEK-293 cells stably expressing the human calcium channel of interest (e.g., CaV1.2 for L-type or CaV3.1, CaV3.2, or CaV3.3 for T-type) are cultured under standard conditions.
-
For experiments, cells are plated onto glass coverslips to allow for visualization and access with the patch pipette.
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber mounted on an inverted microscope and continuously perfused with an external solution.
-
Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated using a micropipette puller and filled with an internal solution.
-
The micropipette, mounted on a micromanipulator, is carefully guided to the surface of a single cell to form a high-resistance seal (GΩ seal).
-
The cell membrane under the pipette tip is ruptured by applying gentle suction, establishing the whole-cell configuration. This allows for electrical access to the cell's interior and control of the membrane potential.
-
The cell is voltage-clamped at a holding potential that keeps the channels in a closed state (e.g., -80 mV for L-type channels).
Data Acquisition:
-
To elicit calcium currents, the membrane potential is depolarized from the holding potential to a potential that maximally activates the channels (e.g., +10 mV for L-type channels).
-
A stable baseline current is recorded in the absence of the test compound.
-
The cells are then perfused with increasing concentrations of the test compound, and the calcium current is recorded at each concentration until a steady-state block is achieved.
-
A washout step with the drug-free external solution is performed to assess the reversibility of the channel block.
Data Analysis:
-
The peak amplitude of the inward calcium current is measured for each concentration of the test compound.
-
The percentage of inhibition is calculated for each concentration relative to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the concentration-response curve with a sigmoidal dose-response equation (e.g., the Hill equation).
Visualizing the Experimental and Biological Context
To further elucidate the validation process and the distinct roles of L-type and T-type calcium channels, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Result Summary | BioGRID [thebiogrid.org]
A Comparative Analysis of Nisoldipine IC50 Values Across Diverse Experimental Systems
For Researchers, Scientists, and Drug Development Professionals
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is a potent inhibitor of L-type calcium channels, primarily targeting the Ca(v)1.2 isoform. Its high affinity for these channels underlies its therapeutic efficacy in the management of hypertension.[1] This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of this compound reported in various preclinical studies. The data, summarized in tabular format, is supported by detailed experimental protocols to aid researchers in interpreting and contextualizing the findings.
Comparative IC50 Values of this compound
The inhibitory potency of this compound has been evaluated across a range of biological systems, from isolated ion channels to cellular and tissue-based assays. The following table summarizes key IC50 values, highlighting the diversity of experimental models and targets.
| Target/System | Cell/Tissue Type | IC50 Value | Experimental Assay | Reference |
| L-type Ca(v)1.2 calcium channel | - | 10 nM | Not specified | [1] |
| Phasic contraction (128 mM K+) | Rabbit coronary artery smooth muscle | 4 x 10⁻⁸ M (40 nM) | Contraction assay | [2] |
| Tonic contraction (128 mM K+) | Rabbit coronary artery smooth muscle | 1 x 10⁻¹³ M (0.1 pM) | Contraction assay | [2] |
| Tonic contraction (Acetylcholine) | Rabbit coronary artery smooth muscle | 3 x 10⁻¹⁰ M (0.3 nM) | Contraction assay | [2] |
| Rapidly activating delayed-rectifier K+ current (IKr) | Guinea-pig ventricular myocytes | 23 µM | Electrophysiology | [1] |
| Slowly activating delayed-rectifier K+ current (IKs) | Guinea-pig ventricular myocytes | 40 µM | Electrophysiology | [1] |
| Antioxidant activity | Rat myocardial membrane | 28.2 µM | Lipid peroxidation assay | [1] |
| Ivacaftor (B1684365) metabolism | Rat Liver Microsomes (RLM) | 6.55 µM | In vitro metabolism assay | [3] |
| Ivacaftor metabolism | Human Liver Microsomes (HLM) | 9.10 µM | In vitro metabolism assay | [3] |
Experimental Methodologies
The accurate determination of IC50 values is critically dependent on the experimental protocol employed. Below are detailed descriptions of the methodologies cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel activity.
-
Cell Preparation: Guinea-pig ventricular myocytes are isolated and maintained in a solution suitable for electrophysiological recordings, such as normal Tyrode's solution.[1]
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane. This allows for the control of the membrane potential and the measurement of ionic currents flowing across the cell membrane.
-
Voltage Protocol: To measure L-type Ca²⁺ channel currents, cells are typically held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps are then applied to activate the channels. For studying delayed-rectifier K⁺ currents, specific voltage protocols are used to elicit IKr and IKs.[1]
-
Drug Application: this compound, dissolved in a suitable solvent like DMSO, is applied to the cells at various concentrations. The effect of the drug on the channel current is measured after a period of incubation (e.g., 8-10 minutes).[1]
-
Data Analysis: The IC50 value is determined by fitting a concentration-response curve to the data, which plots the percentage of current inhibition against the logarithm of the this compound concentration.
Smooth Muscle Contraction Assays
These assays assess the functional impact of this compound on vascular smooth muscle contractility.
-
Tissue Preparation: Rings of rabbit coronary artery are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Induction of Contraction: Contractions are induced by applying a depolarizing agent, such as a high concentration of potassium chloride (e.g., 128 mM K⁺), or a receptor agonist like acetylcholine.[2]
-
Measurement of Contraction: The isometric tension developed by the arterial rings is measured using a force transducer.
-
Drug Application: this compound is added to the organ bath in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that produces a 50% inhibition of the maximal contraction induced by the stimulating agent.[2]
In Vitro Metabolism Assays
These assays are used to evaluate the potential for drug-drug interactions by assessing the inhibitory effect of a compound on the metabolism of another drug.
-
Microsome Preparation: Rat or human liver microsomes (RLM or HLM), which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are used.[3]
-
Incubation: A reaction mixture containing the microsomes, the substrate drug (e.g., ivacaftor), and a cofactor such as NADPH is prepared in a buffer solution.[3]
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.[3]
-
Analysis: The reaction is incubated for a specific time, and then the amount of the metabolite of the substrate drug is quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the formation of the metabolite.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound-induced relaxation in intact and skinned smooth muscles of rabbit coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of calcium channel blockers this compound and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nisoldipine and Verapamil on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two prominent calcium channel blockers, Nisoldipine and Verapamil, on cardiac contractility. While both drugs are utilized in the management of cardiovascular diseases, their distinct pharmacological profiles, stemming from their classification as a dihydropyridine (B1217469) and a phenylalkylamine respectively, lead to differential effects on the myocardium. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development applications.
Mechanism of Action: A Tale of Two Selectivities
This compound and Verapamil both exert their effects by blocking L-type calcium channels, thereby reducing the influx of calcium ions into cells. However, their tissue selectivity is a key differentiator.
This compound , a dihydropyridine, exhibits high vascular selectivity. It preferentially targets L-type calcium channels in vascular smooth muscle cells, leading to potent vasodilation and a reduction in systemic vascular resistance. Its direct impact on myocardial contractility and atrioventricular (AV) conduction is less pronounced compared to Verapamil.
Verapamil , a phenylalkylamine, is less selective and blocks L-type calcium channels in both vascular smooth muscle and cardiac muscle cells. This results in a more direct and significant negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effect on the heart. Its action on the sinoatrial (SA) and atrioventricular (AV) nodes also leads to slowed AV conduction.
Comparative Effects on Cardiac Hemodynamics
The differing mechanisms of action of this compound and Verapamil translate to distinct hemodynamic consequences. The following tables summarize quantitative data from various clinical studies. It is important to note that direct head-to-head trials with identical protocols are limited; therefore, data is collated from studies with similar patient populations where available.
| Parameter | This compound | Verapamil | Key Observations |
| Cardiac Output/Index | Generally maintained or slightly increased | Generally maintained or slightly decreased | This compound's potent afterload reduction often leads to a reflex increase in cardiac output, whereas Verapamil's direct negative inotropic effect can temper this response. |
| Ejection Fraction | Maintained or slightly increased, particularly in patients with heart failure | Can be decreased, especially in patients with pre-existing left ventricular dysfunction | This compound's effect is largely indirect via afterload reduction. Verapamil's direct cardiodepressant effect can reduce ejection fraction. |
| Heart Rate | Often associated with a reflex increase due to vasodilation | Directly decreases heart rate | The opposing effects on heart rate are a primary distinguishing feature. |
| Systemic Vascular Resistance | Potently decreased | Moderately decreased | This compound is a more potent vasodilator than Verapamil. |
| Myocardial Oxygen Demand | Decreased primarily through afterload reduction | Decreased through reductions in heart rate, contractility, and afterload | Both drugs reduce myocardial oxygen demand, but through different primary mechanisms. |
Experimental Protocols
The following outlines a typical experimental protocol for assessing the comparative effects of this compound and Verapamil on cardiac contractility in a clinical setting.
Study Design: A randomized, double-blind, placebo-controlled, crossover study is often employed.
Participants: Patients with stable coronary artery disease or hypertension are typically recruited. Key inclusion and exclusion criteria are established to ensure a homogenous study population.
Drug Administration: Standardized oral doses of this compound (e.g., 10-20 mg) and Verapamil (e.g., 80-120 mg) are administered. A washout period between treatment arms is crucial in a crossover design.
Measurements:
-
Echocardiography: Transthoracic echocardiography is a non-invasive method used to assess:
-
Left Ventricular Ejection Fraction (LVEF): A key indicator of systolic function.
-
Fractional Shortening (FS): Another measure of left ventricular systolic function.
-
Stroke Volume (SV) and Cardiac Output (CO): To assess overall cardiac pump function.
-
-
Hemodynamic Monitoring:
-
Blood Pressure: Measured using an automated sphygmomanometer.
-
Heart Rate: Monitored continuously via electrocardiogram (ECG).
-
-
Exercise Tolerance Testing: To evaluate the drugs' effects on cardiac performance under stress.
Data Analysis: Statistical analysis, such as ANOVA or t-tests, is used to compare the effects of this compound, Verapamil, and placebo on the measured parameters.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and Verapamil and a typical experimental workflow.
Caption: this compound's primary signaling pathway in vascular smooth muscle.
Caption: Verapamil's direct signaling pathway in cardiac myocytes.
Caption: Typical crossover experimental workflow for drug comparison.
Conclusion
This compound and Verapamil, while both effective calcium channel blockers, present distinct profiles in their effects on cardiac contractility. This compound's high vascular selectivity makes it a potent vasodilator with indirect, and often favorable, effects on cardiac function through afterload reduction. In contrast, Verapamil exerts a more direct negative inotropic and chronotropic effect on the heart. The choice between these agents in a therapeutic or research context should be guided by the desired primary outcome: potent vasodilation with minimal direct cardiac suppression (this compound) versus a more balanced effect with significant heart rate and contractility modulation (Verapamil). Further head-to-head clinical trials with standardized protocols are warranted to provide a more definitive quantitative comparison.
In Vitro Drug-Drug Interaction Profile of Nisoldipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro drug-drug interaction (DDI) studies involving Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker. The information is intended to support researchers and drug development professionals in understanding and evaluating the DDI potential of this compound in comparison to other relevant compounds. This document summarizes key quantitative data from published studies, details experimental protocols for critical assays, and visualizes relevant pathways and workflows.
Executive Summary
This compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme, making it susceptible to interactions with inhibitors and inducers of this pathway.[1][2] In vitro studies have demonstrated that this compound is an inhibitor of CYP3A4 and CYP1A2. Recent findings also indicate that this compound can act as an activator of the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes, suggesting a potential for CYP induction. While quantitative data on its inhibitory effects are available, specific in vitro data quantifying its induction potential (e.g., EC50, Emax) are not yet fully established in publicly available literature. Similarly, its direct interactions with drug transporters like P-glycoprotein (P-gp) are not extensively characterized with quantitative in vitro data. This guide compiles the available data and provides standardized protocols for further investigation.
Data Presentation: Comparative In Vitro DDI Data
The following tables summarize the available quantitative data on the in vitro drug-drug interaction potential of this compound and a selection of other calcium channel blockers.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound and Other Calcium Channel Blockers
| Compound | CYP Isoform | Test System | Substrate | Inhibition Parameter | Value (µM) | Reference |
| This compound | CYP3A4 | Human Liver Microsomes | Ivacaftor (B1684365) | IC50 | 9.10 | [3][4][5] |
| This compound | CYP1A2 | Recombinant Human CYP | Phenacetin | Ki | Competitive | [6] |
| Nicardipine | CYP3A4 | Rat Liver Microsomes | Ivacaftor | IC50 | 1.02 | [4] |
| Nimodipine (B1678889) | CYP3A4 | Human Liver Microsomes | Ivacaftor | IC50 | 7.15 | [3][4][5] |
| Lacidipine | CYP3A4 | Rat Liver Microsomes | Ivacaftor | IC50 | 2.17 | [4] |
| Felodipine | CYP3A4 | Rat Liver Microsomes | Ivacaftor | IC50 | 15.58 | [4] |
| Nifedipine | CYP3A4 | Rat Liver Microsomes | Ivacaftor | IC50 | 15.77 | [4] |
Table 2: In Vitro CYP Induction Potential of this compound
| Compound | Test System | Endpoint Measured | Result | Reference |
| This compound | HepG2 cells | PXR-mediated CYP2B6 reporter expression | Significant dose-dependent activation | [7] |
Note: Specific EC50 and Emax values for this compound's induction of CYP enzymes are not currently available in the cited literature.
Table 3: In Vitro Interaction of this compound with P-glycoprotein (P-gp)
| Compound | Test System | Interaction Type | Result | Reference |
| This compound | - | Substrate/Inhibitor | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro DDI studies. Below are protocols for key experiments relevant to assessing the DDI profile of this compound.
CYP Inhibition Assay (Human Liver Microsomes)
This protocol is adapted from studies investigating the inhibitory potential of various compounds on CYP enzymes.[3][4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific CYP isoform activity.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (this compound) and positive control inhibitors
-
CYP-specific substrate (e.g., Ivacaftor for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of the test compound and serially dilute to obtain a range of concentrations.
-
In a microcentrifuge tube, pre-incubate the test compound at various concentrations with pooled HLMs in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate the mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
CYP Induction Assay (Cultured Human Hepatocytes)
This protocol provides a general framework for assessing the potential of a compound to induce CYP enzymes, based on regulatory guidance and published methodologies.[2][8][9]
Objective: To evaluate the potential of a test compound (e.g., this compound) to induce the expression of CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) in primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Appropriate cell culture medium and supplements
-
Test compound (this compound), positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4), and negative control
-
RNA extraction kit and reagents for qRT-PCR
-
CYP-specific probe substrates for activity assessment
-
LC-MS/MS system
Procedure:
-
Plate and culture primary human hepatocytes according to the supplier's instructions.
-
After a stabilization period, treat the hepatocytes with various concentrations of the test compound, positive controls, and a vehicle control for 48-72 hours, with daily media changes.
-
For mRNA analysis: At the end of the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes, normalized to a housekeeping gene.
-
For enzyme activity analysis: At the end of the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates for a defined period.
-
Collect the cell culture medium and analyze the formation of metabolites using a validated LC-MS/MS method.
-
Calculate the fold induction of mRNA expression or enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Determine the half-maximal effective concentration (EC50) and the maximum induction effect (Emax) by fitting the concentration-response data to a suitable model.
P-glycoprotein (P-gp) Substrate and Inhibition Assay (Caco-2 Cells)
This protocol describes a common in vitro method to assess whether a compound is a substrate or inhibitor of the P-gp efflux transporter using the Caco-2 cell line, which forms a polarized monolayer expressing P-gp.[10][11][12]
Objective: To determine if a test compound is a substrate or inhibitor of P-gp.
Materials:
-
Caco-2 cells
-
Transwell® inserts for cell culture
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (this compound)
-
Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure for Substrate Assessment:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Add the test compound to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
At specified time points, collect samples from the opposite chamber.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) in both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate of P-gp.
Procedure for Inhibition Assessment:
-
Perform the bidirectional transport assay of a known P-gp substrate (e.g., digoxin) in the presence and absence of the test compound (this compound) at various concentrations.
-
Calculate the efflux ratio of the P-gp substrate in the presence of the test compound.
-
A reduction in the efflux ratio of the P-gp substrate in the presence of the test compound indicates P-gp inhibition.
-
Determine the IC50 value for P-gp inhibition by plotting the percent inhibition of the substrate's efflux against the concentration of the test compound.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the in vitro DDI studies of this compound.
References
- 1. In vitro effects of calcium channel blockers and beta-adrenergic blocking agents on microsomal lipid perocidation and cytochrome p-450 content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitory effects of calcium channel blockers this compound and nimodipine on ivacaftor metabolism and their underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of calcium channel blockers this compound and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Clinical pharmacokinetics of this compound coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Validation of Novel Human Pregnane X Receptor Activators among Prescribed Drugs via Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Can More Accurate EC50 and Emax Values Be Obtained in the Cytochrome P450 (CYP) Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel in vitro transport method for screening the reversibility of P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Validating In Silico Predictions: A Comparative Guide for Novel Nisoldipine Analogues
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with in silico methodologies accelerating the identification of promising therapeutic candidates. This guide provides a comparative analysis of a novel Nisoldipine analogue, ZINC26826387, identified through computational screening. While comprehensive experimental data on a wide range of novel analogues remains largely proprietary, this guide summarizes the publicly available validation data for this promising compound and outlines the established experimental protocols necessary for robustly validating such in silico predictions.
Performance Comparison: this compound vs. Predicted Analogue
Computational screening of eighteen this compound derivatives identified ZINC26826387 as a lead candidate with potential for enhanced therapeutic efficacy in treating conditions like angina pectoris.[1][2][3][4] The in silico and subsequent in vitro characterization highlighted several key advantages over the parent compound, this compound.
| Parameter | This compound | ZINC26826387 (Predicted Analogue) | Fold Improvement | Supporting Data |
| Molecular Docking Score | Not explicitly stated in comparative studies | -8.0 kcal/mol | Not Applicable | In silico prediction suggesting strong binding affinity to the target protein.[1][2][3][4] |
| Solubility | Poor aqueous solubility | 2.53-fold enhanced solubility | 2.53x | Experimentally validated using a nanoparticle formulation of the compound.[1][2][3] |
| AMES Toxicity | Data not available in this context | Predicted to be non-toxic | Not Applicable | In silico prediction.[1][3] |
| Pharmacokinetic Properties | Subject to first-pass metabolism, leading to low oral bioavailability (~5%)[5] | Favorable pharmacokinetic properties predicted | Not Applicable | In silico prediction.[1][2][3][4] |
Signaling Pathway and Mechanism of Action
This compound and its analogues are dihydropyridine (B1217469) calcium channel blockers.[6][7] They primarily target L-type calcium channels in vascular smooth muscle cells.[8] By blocking the influx of calcium ions, these compounds inhibit the contractile processes of these cells, leading to vasodilation.[8] This reduces peripheral vascular resistance and, consequently, blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. In silico Development and Characterization of this compound Analogues for Enhanced Solubility and Therapeutic Potential in the Treatment of Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of this compound-loaded nanostructured lipid carriers and solid lipid nanoparticles for oral delivery: preparation, characterization, permeation and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a new dihydropyridine calcium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
A Comparative Guide to the Pharmacokinetics of Novel Nisoldipine Formulations in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Nisoldipine, a calcium channel blocker belonging to the dihydropyridine (B1217469) class, is characterized by its potent vasodilatory effects, making it a valuable agent in the management of hypertension. However, its clinical efficacy is hampered by poor oral bioavailability, primarily due to its low aqueous solubility and extensive first-pass metabolism.[1][2][3] To overcome these limitations, various advanced drug delivery systems have been developed. This guide provides an objective comparison of the pharmacokinetic profiles of different this compound formulations based on preclinical studies in animal models, supported by experimental data.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of various this compound formulations from studies conducted in animal models. These formulations have been designed to enhance the oral bioavailability of this compound compared to conventional suspensions or pure drug.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound Suspension | Swiss Albino Rats | 2.2 mg/kg | 51.47 ± 0.94 | 2 ± 0.3 | 323.33 ± 21 | 100 | [1] |
| This compound-Loaded Bilosomes | Swiss Albino Rats | 2.2 mg/kg | 116.41 ± 1.22 | 4 ± 0.7 | 916 ± 64.09 | 290 | [1] |
| This compound Suspension | Wistar Rats | Not Specified | - | - | - | 100 | [2] |
| This compound-Loaded Solid Lipid Nanoparticles (SLNs) | Wistar Rats | Not Specified | - | - | - | 217 | [2] |
| This compound-Loaded Nanostructured Lipid Carriers (NLCs) | Wistar Rats | Not Specified | - | - | - | 246 | [2] |
| Pure this compound Suspension | Sprague-Dawley Rats | Not Specified | - | - | - | 100 | [4] |
| This compound Proliposomes | Sprague-Dawley Rats | Not Specified | - | - | - | 301.11 | [4] |
| This compound Self Micro-Emulsifying Drug Delivery System (SMEDDS) | Sprague-Dawley Rats | Not Specified | - | - | - | 239.87 | [4] |
| Crystalline this compound | Sprague-Dawley Rats | Not Specified | - | - | - | 100 | [5] |
| This compound Amorphous Solid Dispersion (ASD) | Sprague-Dawley Rats | Not Specified | 2.3-fold increase vs. crystalline | - | >3-fold increase vs. crystalline | >300 | [5] |
| This compound Suspension | Sprague-Dawley Rats | Not Specified | - | - | - | 100 | [3] |
| This compound Self-Microemulsifying Drug Delivery System (SMEDDS) | Sprague-Dawley Rats | Not Specified | - | - | - | 214 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic data. The following are representative experimental protocols from the cited studies.
Study 1: this compound-Loaded Bilosomes in Swiss Albino Rats[1]
-
Animal Model: 60 male Swiss albino rats, weighing 200±15 g.
-
Formulations:
-
Control: Ordinary this compound suspension.
-
Test: this compound-loaded bilosome suspension.
-
-
Dosing: A single oral dose of 2.2 mg/kg of this compound was administered to two groups of rats (n=30 each) after an overnight fast of over 12 hours.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: this compound levels in rat plasma were determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate Cmax, Tmax, and AUC0-36. The relative bioavailability was calculated in comparison to the pure drug suspension.
Study 2: this compound-Loaded NLCs and SLNs in Wistar Rats[2]
-
Animal Model: Male Wistar rats.
-
Formulations:
-
Control: this compound suspension.
-
Test 1: this compound-loaded solid lipid nanoparticles (SLNs).
-
Test 2: this compound-loaded nanostructured lipid carriers (NLCs).
-
-
Preparation of Formulations:
-
NLCs were prepared using a hot homogenization-ultrasonication method with oleic acid as the liquid lipid and trimyristate as the solid lipid.
-
-
Pharmacokinetic Evaluation: In vivo pharmacokinetic studies were conducted to compare the bioavailability of the NLC and SLN formulations against the suspension. The relative bioavailability was calculated.
Study 3: this compound Proliposomes and SMEDDS in Sprague-Dawley Rats[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Formulations:
-
Control: Pure this compound suspension.
-
Test 1: Proliposomal formulation with drug:DMPC:cholesterol in a 1:2:0.5 ratio.
-
Test 2: SMEDDS formulation with Capmul MCM (13.04% w/w), Labrasol (36.96% w/w), Cremophor EL (34.78% w/w), and Tween 80 (15.22% w/w).
-
-
Dosing: A single oral administration of each formulation.
-
Pharmacokinetic Analysis: The study determined the relative bioavailability of the proliposome and SMEDDS formulations compared to the pure this compound suspension.
Study 4: this compound Amorphous Solid Dispersion in Sprague-Dawley Rats[5]
-
Animal Model: Sprague-Dawley rats.
-
Formulations:
-
Control: Crystalline this compound.
-
Test: Amorphous solid dispersion (ASD) of this compound prepared by spray drying.
-
-
Pharmacokinetic Evaluation: An oral bioavailability study was conducted to compare the Cmax and AUC of the ASD to that of crystalline this compound.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of different drug formulations in an animal model.
Caption: Experimental workflow for comparative pharmacokinetic studies.
Signaling Pathways and Logical Relationships
The primary mechanism by which advanced formulations enhance the bioavailability of this compound involves overcoming its poor solubility and extensive first-pass metabolism. The following diagram illustrates the logical relationship between the formulation strategy and the resulting pharmacokinetic improvement.
References
- 1. pharmakonpress.gr [pharmakonpress.gr]
- 2. Comparative study of this compound-loaded nanostructured lipid carriers and solid lipid nanoparticles for oral delivery: preparation, characterization, permeation and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Self-Microemulsifying Drug Delivery System to Improve this compound Bioavailability: Cell Line and In Vivo Evaluations : Development of Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of proliposomes and self micro-emulsifying drug delivery system for improved oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersion of this compound by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Findings for Nisoldipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published in vitro findings for Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker. By objectively comparing data from various studies, this document aims to equip researchers with the necessary information to design and interpret experiments involving this compound.
Core Mechanism of Action: L-type Calcium Channel Blockade
This compound's primary and most consistently reproduced in vitro effect is the blockade of L-type voltage-gated calcium channels. This action has been demonstrated across numerous studies, establishing it as a potent inhibitor of calcium influx into vascular smooth muscle and cardiac muscle cells.[1] This mechanism is central to its vasodilatory and antihypertensive properties.
The interaction of this compound with the L-type calcium channel is highly specific. It binds to the channel, stabilizing it in an inactive conformation and thereby preventing the transmembrane influx of calcium that is essential for muscle contraction.
Signaling Pathway of this compound's Action
Caption: this compound blocks L-type calcium channels, inhibiting muscle contraction.
Vascular Selectivity: A Consistently Observed Phenomenon
A key feature of this compound, repeatedly demonstrated in vitro, is its selectivity for vascular smooth muscle over cardiac muscle. This is a critical aspect of its pharmacological profile, as it allows for potent vasodilation with minimal direct negative effects on heart contractility.[2]
This selectivity is attributed to the fact that vascular smooth muscle cells have a more depolarized resting membrane potential compared to cardiomyocytes, which enhances the binding affinity of this compound to the calcium channels in these cells.
| Tissue/Cell Type | Agonist | IC50 (M) | Reference |
| Rabbit Coronary Artery | K+ (128 mM) - Phasic | 4 x 10⁻⁸ | [3] |
| Rabbit Coronary Artery | K+ (128 mM) - Tonic | 1 x 10⁻¹³ | [3] |
| Rabbit Coronary Artery | Acetylcholine (10⁻⁵ M) - Tonic | 3 x 10⁻¹⁰ | [3] |
| Rat Portal Vein | Spontaneous Contraction | 8.5 x 10⁻⁸ | [4] |
The Controversy of Platelet Aggregation: A Case Study in Reproducibility
The in vitro effect of this compound on platelet aggregation is a subject of conflicting reports, making it an excellent case study for the challenges of reproducibility in preclinical research. Some studies have reported an inhibitory effect on platelet aggregation, while others have found no significant impact.
Studies Reporting Inhibition of Platelet Aggregation:
One study found that this compound significantly inhibited platelet aggregation and decreased cytosolic Ca2+ concentration in platelets from patients with coronary artery disease.[5]
Studies Reporting No Significant Effect on Platelet Aggregation:
Conversely, another in vitro study reported that this compound had no effect on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) but did inhibit the secondary phase of adrenaline-induced aggregation by 67%.[1][6]
Possible Explanations for Discrepancies:
The conflicting findings may be attributable to several factors, highlighting the importance of detailed and standardized experimental protocols:
-
Agonist Used: The choice of platelet aggregation agonist (e.g., ADP, collagen, adrenaline, arachidonic acid) can significantly influence the outcome.[5][7][8][9][10] this compound's effect may be agonist-specific.
-
Concentration of Agonist and this compound: The concentrations of both the agonist and this compound used in the assay can alter the results.
-
Experimental Conditions: Variations in incubation times, temperature, and the source of platelets (human vs. animal, healthy vs. diseased subjects) can all contribute to different outcomes.
-
Measurement Technique: The method used to measure platelet aggregation (e.g., light transmission aggregometry, impedance aggregometry) could also play a role.
| Study | Agonist(s) | This compound Concentration | Reported Effect on Platelet Aggregation |
| Jones et al. | ADP, Adrenaline | Not specified | No effect with ADP, 67% inhibition of secondary phase with adrenaline |
| Anonymous | Not specified | 10 mg/day (in vivo study with ex vivo measurement) | Significant inhibition |
In Vitro Effects on Cancer Cells: An Area of Emerging Research
Preliminary in vitro studies have explored the potential of this compound as an anticancer agent. These studies have shown that this compound can inhibit the proliferation of various cancer cell lines. However, the data is still limited, and the reproducibility of these findings needs to be further established through more extensive research.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Walker 256 Carcinoma | Carcinoma | Not specified (in vivo study) | Reduced tumor blood flow |
| Yoshida Sarcoma | Sarcoma | Not specified (in vivo study) | Reduced tumor blood flow |
| Leiomyosarcoma | Sarcoma | Not specified (in vivo study) | Reduced tumor blood flow |
It is important to note that the mechanism of this compound's potential anticancer effects is not yet fully understood and may be independent of its calcium channel blocking activity.
Neuroprotective Effects: Limited In Vitro Evidence
The neuroprotective effects of dihydropyridine calcium channel blockers have been investigated, with a focus on nimodipine. While there is some in vitro evidence suggesting that compounds in this class could have neuroprotective properties, the specific data for this compound is sparse. Studies using PC12 cells, a common model for neuronal cells, have shown that other dihydropyridines can protect against neurotoxicity. Further research is needed to determine if this compound shares these effects and to establish the reproducibility of such findings.
Experimental Protocols
To facilitate the reproducibility of the key in vitro findings for this compound, detailed experimental protocols for essential assays are provided below.
Experimental Workflow: In Vitro Assessment of this compound
Caption: A generalized workflow for in vitro studies of this compound.
Calcium Influx Assay
Objective: To measure the inhibitory effect of this compound on calcium influx in a relevant cell line (e.g., vascular smooth muscle cells).
Materials:
-
Vascular smooth muscle cells (e.g., A7r5)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Potassium chloride (KCl) for depolarization
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Culture: Culture vascular smooth muscle cells in appropriate medium until they reach 80-90% confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
This compound Incubation: Incubate the cells with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Depolarization: Induce calcium influx by adding a high concentration of KCl (e.g., 50 mM) to the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of calcium influx for each this compound concentration and determine the IC50 value.
Vascular Smooth Muscle Contraction Assay
Objective: To assess the relaxant effect of this compound on pre-contracted vascular smooth muscle tissue.
Materials:
-
Isolated arterial rings (e.g., rat aorta, rabbit coronary artery)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., phenylephrine (B352888), KCl)
-
This compound
Protocol:
-
Tissue Preparation: Isolate arterial rings and mount them in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., 1 µM phenylephrine or 80 mM KCl).
-
This compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Relaxation Measurement: Record the relaxation response after each addition of this compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the IC50 value for this compound.
Platelet Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregation agonist (e.g., ADP, collagen, arachidonic acid)
-
Light transmission aggregometer
-
This compound
Protocol:
-
PRP Preparation: Obtain PRP from fresh whole blood by centrifugation.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Aggregation Induction: Add the platelet aggregation agonist to the PRP in the aggregometer cuvette.
-
Aggregation Measurement: Monitor the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
Data Analysis: Compare the aggregation curves of this compound-treated samples to the control and calculate the percentage of inhibition.
Conclusion
The in vitro findings for this compound's primary mechanism of action as a potent and vascularly selective L-type calcium channel blocker are well-established and have been consistently reproduced across multiple studies. However, the reproducibility of its effects on platelet aggregation is less clear, with conflicting reports in the literature. This highlights the critical importance of detailed and standardized experimental protocols to ensure the reliability of in vitro findings. The potential anticancer and neuroprotective effects of this compound are emerging areas of research that require further investigation to establish their validity and reproducibility. This guide provides researchers with a framework for understanding the existing in vitro data for this compound and for designing future studies that can contribute to a more complete and reproducible understanding of its pharmacological profile.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound coat-core. A review of its pharmacology and therapeutic efficacy in hypertension [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced relaxation in intact and skinned smooth muscles of rabbit coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of elgodipine and this compound on the contractile responses of various isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined arachidonic acid and ADP platelet inhibition maximizes patency of small-diameter vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective drug-induced reduction of blood flow in tumor transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet accumulation on collagen: drugs which inhibit arachidonic acid metabolism and affect intracellular cyclic AMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet dysfunction in uremia. II. Correction by arachidonic acid of the impaired exposure of fibrinogen receptors by adenosine diphosphate or collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Release of arachidonic acid from human platelets. A key role for the potentiation of platelet aggregability in normal subjects as well as in those with nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Role of arachidonic acid in platelet aggregation induced by S. typhimurium endotoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nisoldipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker. Adherence to these protocols is essential for ensuring laboratory safety, minimizing exposure risk, and complying with regulatory standards. This compound is classified as hazardous, being harmful if swallowed or in contact with skin, a suspected reproductive toxin, and toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) and Hazard Control
A comprehensive strategy for personal protective equipment is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of powder-free, disposable nitrile gloves.[1] | Prevents skin contact and absorption. Double-gloving is recommended.[1] |
| Eye Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | Protects eyes from splashes and airborne particles.[1] |
| Body Protection | Laboratory Coat or Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Provides a barrier against contamination of clothing and skin.[1] |
| Respiratory Protection | N95 Respirator or higher | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] | Required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a ventilated enclosure.[1] |
Engineering Controls:
-
Chemical Fume Hood: All weighing and aliquoting of solid this compound should be performed within a chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation in all areas where this compound is handled and stored.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[1]
Quantitative Data Summary
While there are no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound, its hazardous properties necessitate stringent handling protocols.[4]
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Not established | [4] |
| LD50 (Subcutaneous, mouse) | 384 mg/kg | [2] |
| LD50 (Subcutaneous, rat) | 674 mg/kg | [2] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and inspected before use.
-
Prepare all required equipment and reagents in advance.[1]
2. Handling Solid this compound:
-
Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood to control dust and aerosols.[1]
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.[1]
3. Solution Preparation:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Protect from light and moisture.
5. Spill Management:
-
Small Spill (Powder):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material into a sealed, labeled container for disposal.[1]
-
-
Large Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety department immediately.[1]
-
6. First-Aid Measures:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention if breathing is difficult.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical advice.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.
-
Solid Waste: Place all unused solid this compound and contaminated disposable materials (e.g., gloves, weighing papers, pipette tips) into a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1] Do not pour this compound solutions down the drain.[1]
-
Contaminated Sharps: Dispose of any contaminated needles or syringes directly into a sharps container without capping or clipping them.[1]
-
Final Disposal: All waste must be disposed of through a licensed hazardous material disposal company, following all federal, state, and local regulations.[1] The recommended method for the destruction of pharmaceutical waste is incineration.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
